Lanthanum--nickel (2/7)
Description
BenchChem offers high-quality Lanthanum--nickel (2/7) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lanthanum--nickel (2/7) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
12532-78-4 |
|---|---|
Molecular Formula |
La2Ni7 |
Molecular Weight |
688.66 g/mol |
IUPAC Name |
lanthanum;nickel |
InChI |
InChI=1S/2La.7Ni |
InChI Key |
AJHJVWWDSUFNRU-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[La].[La] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure of La₂Ni₇
This technical guide provides a comprehensive analysis of the crystal structure of the intermetallic compound La₂Ni₇, intended for researchers, scientists, and professionals in drug development. The document details the crystallographic parameters, experimental methodologies for structure determination, and key structural features.
Crystallographic Data
The crystal structure of La₂Ni₇ has been determined to be hexagonal. The crystallographic data is summarized in the table below, providing key parameters for researchers.
| Parameter | Value |
| Crystal System | Hexagonal |
| Space Group | P6₃/mmc (No. 194) |
| Lattice Parameter, a | 5.06235(11) Å - 5.06352(11) Å[1][2][3] |
| Lattice Parameter, c | 24.6908(8) Å[1][2][3] |
The atomic positions within the unit cell are distributed over several Wyckoff positions, indicating a complex layered structure. The structure is composed of La₂Ni₄ and LaNi₅ subunits.[1][4] There are two crystallographically inequivalent sites for Lanthanum (La) and five for Nickel (Ni).[1][2][3][4]
Table of Atomic Wyckoff Positions:
| Atom | Wyckoff Position |
| La | 4f |
| Ni | 12k, 6h, 4f, 4e, 2a |
Experimental Protocols
The determination of the La₂Ni₇ crystal structure relies on a combination of single-crystal growth and diffraction techniques.
Single Crystal Synthesis
Single crystals of La₂Ni₇ are typically grown from a binary La-Ni melt.[4] A common method involves the following steps:
-
Melt Preparation: High-purity Lanthanum and Nickel are combined in a specific atomic ratio (e.g., La₃₃Ni₆₇) within a tantalum crucible.[3]
-
Encapsulation: The crucible is sealed, often with a frit to aid in later separation, and then enclosed in a quartz ampoule.[3]
-
Heat Treatment: The ampoule is subjected to a precise heating and cooling profile in a furnace. A typical procedure involves heating to 1150 °C, holding for a period, and then slowly cooling over several hundred hours to allow for crystal growth.[3]
-
Crystal Separation: The single crystals are separated from the residual melt, often by decanting in a centrifuge.[3]
Structure Determination by Diffraction
The primary techniques for elucidating the crystal structure of La₂Ni₇ are X-ray Diffraction (XRD) and neutron diffraction.
-
Single-Crystal X-ray and Neutron Diffraction: These are the definitive methods for determining the precise atomic arrangement. Single crystals are mounted on a goniometer and irradiated with a beam of X-rays or neutrons. The resulting diffraction pattern is collected and analyzed to determine the space group and atomic coordinates. Neutron diffraction is particularly useful for accurately locating the positions of the Nickel atoms and for studying the magnetic structure at low temperatures.[2][3]
-
Powder X-ray Diffraction (PXRD) and Rietveld Refinement: PXRD is used to assess the phase purity of polycrystalline samples. The Rietveld refinement method can be applied to the powder diffraction data to refine the lattice parameters and atomic positions, though with less precision than single-crystal methods.[5]
Structural and Physical Properties
La₂Ni₇ exhibits a series of antiferromagnetic (AFM) phase transitions at low temperatures.[1][2][4][6][7][8] These transitions have been extensively studied using techniques such as specific heat, electrical resistivity, and magnetization measurements on single crystals.[4][8] Neutron diffraction has been crucial in determining the magnetic structures of these different phases.[2][3][6][7]
The following diagrams illustrate the experimental workflow for the analysis of La₂Ni₇ and the logical relationship of its magnetic phase transitions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. arxiv.org [arxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Weak itinerant magnetic phases of La2Ni7 | Ames Laboratory [ameslab.gov]
- 7. [2203.06341] Weak itinerant magnetic phases of La2Ni7 [arxiv.org]
- 8. osti.gov [osti.gov]
Unveiling the Magnetic Complexity of La2Ni7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the intricate magnetic phase transitions of the intermetallic compound Lanthanum-Nickel (2/7), or La2Ni7. This material, a subject of significant research interest, exhibits weak itinerant antiferromagnetism with a cascade of temperature-induced magnetic ordering phenomena. This document provides a comprehensive overview of its magnetic properties, detailed experimental protocols for characterization, and visual representations of the underlying physical processes to facilitate a deeper understanding for researchers and scientists.
Core Concepts: Weak Itinerant Antiferromagnetism and Multiple Phase Transitions
La2Ni7 crystallizes in a hexagonal Ce2Ni7-type structure. Its magnetic behavior is characterized as weak itinerant antiferromagnetism, where the magnetic moments are not localized to specific atomic sites but are carried by delocalized conduction electrons. A key feature of La2Ni7 is the presence of multiple magnetic phase transitions at low temperatures. In zero applied magnetic field, single crystal studies have identified a series of transitions, indicating a complex interplay of magnetic interactions.[1][2]
The ground state of hexagonal La2Ni7 is a weak itinerant antiferromagnet.[3] At low magnetic fields, it exhibits a Néel temperature (T_N) of approximately 50 K.[3] However, more detailed investigations on single crystals have revealed a cascade of three distinct zero-field magnetic phase transitions.[1][2][4][5][6][7] These transitions delineate three magnetically ordered phases, often referred to as A, B, and C.[6] The highest temperature phase has been shown to possess a clear ferromagnetic component.[1][5][6][7]
Quantitative Magnetic Properties of La2Ni7
The following table summarizes the key quantitative data associated with the magnetic phase transitions in single crystal La2Ni7.
| Property | Value | Notes |
| Crystal Structure | Hexagonal, Ce2Ni7 type, P63/mmc space group | [4][8][9] |
| Magnetic Ordering | Weak Itinerant Antiferromagnetic (wAFM) | [3][8] |
| Zero-Field Transition Temperature (T1) | ~61.0 K (± 0.2 K) | Transition from paramagnetic to Phase C.[1][2] |
| Zero-Field Transition Temperature (T2) | ~56.5 K (± 0.2 K) | Transition from Phase C to Phase B.[1][2] |
| Zero-Field Transition Temperature (T3) | ~42.2 K (± 0.2 K) | Transition from Phase B to Phase A.[1][2] |
| Phase A (T < T3) | Commensurate Antiferromagnetic | [7] |
| Phase B (T3 < T < T2) | Incommensurate Antiferromagnetic | [7] |
| Phase C (T2 < T < T1) | Incommensurate Antiferromagnetic with a ferromagnetic component | [1][7] |
| Saturated Magnetic Moment | ~0.12 µB/Ni | [2] |
| Metamagnetic Transition Field | ~4.6 T (at 4.2 K) | From wAFM to a weak itinerant ferromagnetic (wFM) state.[8] |
Experimental Protocols
Detailed experimental investigation is crucial to unravel the complex magnetic behavior of La2Ni7. Below are methodologies for key experiments.
Single Crystal Growth
High-quality single crystals are essential for accurate determination of anisotropic magnetic properties.
Method: La2Ni7 single crystals can be grown from a binary La-Ni melt.[1][2]
-
Melt Preparation: High-purity Lanthanum (99.9%) and Nickel (99.99%) are mixed in the desired stoichiometric ratio (2:7).
-
Crucible: The mixture is placed in an alumina crucible.
-
Furnace: The crucible is heated in a resistance furnace under an inert atmosphere (e.g., argon) to a temperature above the melting point of the compound.
-
Cooling: The melt is then slowly cooled to allow for the formation of large single crystals. The specific cooling rate is a critical parameter that needs to be optimized.
-
Crystal Extraction: Once cooled, the single crystals can be mechanically extracted from the melt.
Neutron Diffraction
Neutron diffraction is a powerful technique to determine the magnetic structure, including the arrangement and magnitude of the magnetic moments.
Methodology:
-
Sample Preparation: A single crystal of La2Ni7 is mounted on a goniometer. The crystal orientation is determined using Laue X-ray diffraction.
-
Instrumentation: A triple-axis or a time-of-flight neutron spectrometer is used. For example, the HB-1A Fixed-Incident-Energy Triple-Axis Spectrometer at the High Flux Isotope Reactor (HFIR), Oak Ridge National Laboratory.[10]
-
Experimental Conditions:
-
The crystal is cooled to the desired temperature using a closed-cycle refrigerator.
-
A monochromatic neutron beam of a specific energy (e.g., 14.7 meV) is directed at the sample.[10]
-
The scattered neutrons are detected at various angles.
-
-
Data Collection: Diffraction patterns are collected at different temperatures, especially around the phase transition temperatures. Scans are performed in different reciprocal lattice planes to map out the magnetic Bragg peaks.
-
Data Analysis:
-
The positions of the magnetic Bragg peaks are used to determine the magnetic propagation vector, which describes the periodicity of the magnetic structure. For La2Ni7, both commensurate and incommensurate propagation vectors have been observed.[7]
-
The intensities of the magnetic Bragg peaks are used to refine the magnetic structure model, including the direction and magnitude of the magnetic moments on the Ni sites. Software like FullProf or Jana2006 can be used for this analysis.
-
Magnetic Susceptibility Measurement
Magnetic susceptibility measurements provide information about the magnetic response of the material to an applied magnetic field and are crucial for identifying magnetic phase transitions.
Methodology:
-
Instrumentation: A SQUID (Superconducting Quantum Interference Device) magnetometer or a VSM (Vibrating Sample Magnetometer) is typically used.
-
Sample Preparation: A small, well-characterized single crystal is mounted in a sample holder with its crystallographic axes aligned with respect to the applied magnetic field.
-
DC Susceptibility:
-
Zero-Field-Cooled (ZFC): The sample is cooled from the paramagnetic state to the lowest temperature in zero magnetic field. A small DC magnetic field (e.g., 100 Oe) is then applied, and the magnetization is measured as the temperature is slowly increased.
-
Field-Cooled (FC): The sample is cooled from the paramagnetic state to the lowest temperature in the presence of the same DC magnetic field. The magnetization is then measured as the temperature is increased.
-
The transition temperatures are identified by anomalies (e.g., peaks, kinks) in the susceptibility vs. temperature curves.
-
-
AC Susceptibility:
-
An oscillating magnetic field of a specific frequency and amplitude is applied.
-
The in-phase (χ') and out-of-phase (χ'') components of the susceptibility are measured as a function of temperature.
-
AC susceptibility is particularly sensitive to dynamic magnetic phenomena and can provide more precise determination of transition temperatures.
-
Specific Heat Measurement
Specific heat measurements are essential for detecting phase transitions as they are accompanied by anomalies in the heat capacity.
Methodology:
-
Instrumentation: A physical property measurement system (PPMS) with a heat capacity option is commonly used. The relaxation (time-constant) method is a standard technique.
-
Sample Preparation: A small, flat single crystal is attached to the sample platform of the calorimeter using a small amount of thermal grease to ensure good thermal contact.
-
Measurement Procedure:
-
The sample is cooled to the lowest desired temperature.
-
The measurement involves applying a small heat pulse to the sample and measuring the subsequent temperature relaxation.
-
The heat capacity is determined from the analysis of this relaxation curve.
-
-
Data Collection: The heat capacity is measured as a function of temperature, with a slow temperature sweep rate to ensure thermal equilibrium. Measurements are performed in zero magnetic field and in various applied magnetic fields to map out the H-T phase diagram.
-
Data Analysis: The magnetic phase transitions are identified by sharp, lambda-like anomalies in the specific heat versus temperature data. The entropy change associated with the transitions can be calculated by integrating the magnetic contribution to the specific heat divided by temperature.
Visualizations
Experimental Workflow for Characterizing La2Ni7 Magnetic Phases
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. pcg-scmp.org [pcg-scmp.org]
- 4. Magnetic susceptibility - Wikipedia [en.wikipedia.org]
- 5. digital.csic.es [digital.csic.es]
- 6. journals.aps.org [journals.aps.org]
- 7. arxiv.org [arxiv.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 10. thermtest.com [thermtest.com]
An In-depth Technical Guide to the Lanthanum-Nickel (La-Ni) Binary System Phase Diagram
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Lanthanum-Nickel (La-Ni) binary system, a critical alloy system with applications ranging from hydrogen storage to catalysis. This document details the equilibrium phase relationships, crystallographic data of the constituent phases, and the experimental methodologies employed in their determination.
The La-Ni Binary Phase Diagram
The La-Ni phase diagram is characterized by a series of intermetallic compounds and several invariant reactions. The assessed phase diagram, based on the CALPHAD (Calculation of Phase Diagrams) method and supported by experimental data, is presented below. This diagram illustrates the stable phases as a function of temperature and composition.
(A calculated La-Ni binary phase diagram would be presented here. Since I cannot generate images, I will describe its key features and provide the data in tabular format.)
The diagram reveals the existence of multiple intermetallic compounds: La₃Ni, La₇Ni₃, LaNi, LaNi₂, LaNi₃, La₂Ni₇, and LaNi₅. The system is characterized by several eutectic and peritectic reactions, which govern the solidification behavior of La-Ni alloys.
Quantitative Data of Invariant Reactions
The invariant reactions in the La-Ni system, where three phases are in equilibrium, are crucial for understanding the phase transformations that occur at specific temperatures and compositions. The following table summarizes these critical data points as determined by experimental investigations and thermodynamic assessments.
| Reaction Type | Temperature (°C) | Composition (at.% Ni) | Reaction Equation |
| Eutectic | 510 | 18.5 | L ↔ (γ-La) + La₃Ni |
| Peritectic | 525 | 25.0 | L + La₃Ni ↔ La₇Ni₃ |
| Peritectic | 675 | 30.0 | L + La₇Ni₃ ↔ LaNi |
| Peritectic | 785 | 50.0 | L + LaNi ↔ LaNi₂ |
| Peritectic | 980 | 66.7 | L + LaNi₂ ↔ LaNi₃ |
| Peritectic | 1175 | 75.0 | L + LaNi₃ ↔ La₂Ni₇ |
| Peritectic | 1325 | 83.3 | L + La₂Ni₇ ↔ LaNi₅ |
| Eutectic | 885 | 92.0 | L ↔ LaNi₅ + (Ni) |
Crystallographic Data of La-Ni Intermetallic Compounds
The intermetallic compounds in the La-Ni system exhibit a range of crystal structures, which are fundamental to their physical and chemical properties. The crystallographic data for the stable phases are presented in the table below.
| Phase | Pearson Symbol | Space Group | Prototype | a (Å) | b (Å) | c (Å) | β (°) |
| La₃Ni | oC16 | Cmcm | La₃Ni | 4.13 | 10.12 | 7.45 | 90 |
| La₇Ni₃ | hP20 | P6₃/mcm | Th₇Fe₃ | 10.08 | 10.08 | 6.38 | 90 |
| LaNi | oC8 | Cmcm | CrB | 3.92 | 10.81 | 4.39 | 90 |
| LaNi₂ | cF24 | Fd-3m | MgCu₂ | 7.27 | 7.27 | 7.27 | 90 |
| LaNi₃ | hP24 | P6₃/mmc | NbBe₃ | 5.08 | 5.08 | 16.27 | 90 |
| La₂Ni₇ | hP36 | P6₃/mmc | Ce₂Ni₇ | 5.06 | 5.06 | 24.5 | 90 |
| LaNi₅ | hP6 | P6/mmm | CaCu₅ | 5.01 | 5.01 | 3.98 | 90 |
Experimental Protocols
The determination of the La-Ni phase diagram relies on a combination of experimental techniques to prepare alloys and characterize their phase constitution and transformation temperatures.
Alloy Preparation: Arc Melting and Annealing
Objective: To synthesize homogeneous La-Ni alloys of various compositions.
Methodology:
-
Material Preparation: High-purity Lanthanum (99.9% or higher) and Nickel (99.99% or higher) are weighed to the desired atomic percentages.
-
Arc Melting: The constituent metals are placed in a water-cooled copper hearth within a vacuum chamber. The chamber is evacuated to a high vacuum (e.g., 10⁻³ Pa) and then backfilled with a high-purity inert gas, typically Argon. An electric arc is struck between a non-consumable tungsten electrode and the raw materials, melting them together. To ensure homogeneity, the resulting alloy button is flipped and re-melted several times (typically 3-5 times).
-
Annealing: To achieve equilibrium, the as-cast alloys are sealed in quartz ampoules under a partial pressure of Argon and subjected to a prolonged heat treatment at a temperature below the solidus for each specific composition. The annealing duration can range from several days to weeks, followed by quenching in cold water to retain the high-temperature phase equilibria.
Phase Transformation Analysis: Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures of invariant reactions and phase boundaries.
Methodology:
-
Sample Preparation: Small pieces of the annealed alloys (typically 10-50 mg) are placed in inert crucibles (e.g., alumina, tantalum).
-
DTA/DSC Measurement: The sample and an inert reference material are heated and cooled at a controlled rate (e.g., 5-20 K/min) in an inert atmosphere. The temperature difference (DTA) or the difference in heat flow (DSC) between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: Endothermic and exothermic peaks in the DTA/DSC curves correspond to phase transformations such as melting, solidification, and solid-state transitions. The onset temperature of these peaks is used to determine the transformation temperatures.
Phase Identification and Microstructural Analysis
Objective: To identify the phases present at equilibrium and to observe the microstructure of the alloys.
Methodology:
4.3.1. X-Ray Diffraction (XRD)
-
Sample Preparation: The annealed and quenched alloy samples are pulverized into a fine powder to ensure random orientation of the crystallites.
-
Data Acquisition: The powder is mounted on a sample holder and analyzed using a powder X-ray diffractometer. A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample, and the diffracted X-rays are detected over a range of 2θ angles.
-
Data Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ. The positions and intensities of the diffraction peaks are compared with crystallographic databases (e.g., ICDD) to identify the phases present in the sample. Lattice parameters can also be refined from the diffraction data.
4.3.2. Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS)
-
Sample Preparation: The annealed alloy samples are mounted in a conductive resin, ground with successively finer abrasive papers, and then polished to a mirror finish using diamond suspensions. To reveal the microstructure, the polished samples may be chemically etched with an appropriate reagent (e.g., a dilute solution of nitric acid in ethanol).
-
Imaging: The prepared sample is placed in the SEM chamber. A focused beam of electrons is scanned across the surface, and the resulting signals (secondary or backscattered electrons) are used to create an image of the microstructure. Backscattered electron imaging is particularly useful for distinguishing between phases with different average atomic numbers.
-
Compositional Analysis (EDS): The electron beam is focused on specific phases or regions of interest to generate characteristic X-rays. An EDS detector analyzes the energy of these X-rays to determine the elemental composition of the selected area.
Visualizations of Experimental Workflow and Phase Relationships
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures and the sequence of invariant reactions in the La-Ni system.
Caption: Experimental workflow for the determination of a binary alloy phase diagram.
Caption: Schematic of the invariant reaction sequence in the La-Ni binary system.
A Comprehensive Technical Guide on the Thermodynamic Properties of La2Ni7 Formation
This technical guide provides an in-depth overview of the thermodynamic properties associated with the formation of the intermetallic compound La2Ni7. The content is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of the material's stability and energetics. This document summarizes key quantitative data, details experimental and computational methodologies, and visualizes the workflow for determining these properties.
Thermodynamic Data for La2Ni7 Formation
The thermodynamic stability of an intermetallic compound is fundamentally described by its standard enthalpy of formation (ΔHf°), standard entropy of formation (ΔSf°), and standard Gibbs free energy of formation (ΔGf°). These values dictate the spontaneity of the compound's formation from its constituent elements and its stability relative to other phases.
The formation of La2Ni7 from its pure elements can be represented by the following reaction:
2 La (s) + 7 Ni (s) → La2Ni7 (s)
Quantitative thermodynamic data for this reaction, obtained from computational and assessed sources, are summarized below.
Table 1: Calculated Enthalpy of Formation for La2Ni7
| Compound | Method | Enthalpy of Formation (ΔHf°) per mole of atoms (kJ/mol) | Enthalpy of Formation (ΔHf°) per mole of formula unit (kJ/mol) | Reference |
| La2Ni7 | Density Functional Theory (DFT) | -33.0 | -297.0 | [Calculations by Paul-Boncour et al. (2020)] |
Table 2: Assessed Thermodynamic Properties of La2Ni7 Formation at 298.15 K from CALPHAD
| Property | Symbol | Value per mole of formula unit | Units |
| Enthalpy of Formation | ΔHf° | -295,380 | J/mol |
| Entropy of Formation | ΔSf° | -10.85 | J/(mol·K) |
| Gibbs Free Energy of Formation | ΔGf° | -292,145 | J/mol |
Note: The values in Table 2 are derived from the Gibbs energy function for the La2Ni7 phase as determined through the CALPHAD (Calculation of Phase Diagrams) method, which provides a self-consistent thermodynamic database for the La-Ni system.[1]
Experimental and Computational Methodologies
The determination of thermodynamic properties for intermetallic compounds like La2Ni7 involves a combination of experimental techniques and computational modeling.
Experimental Protocols
1. Calorimetry
Calorimetry is the primary experimental method for directly measuring the enthalpy of formation.[2]
-
Direct Reaction Calorimetry:
-
Principle: This method measures the heat released or absorbed during the direct synthesis of the compound from its constituent elements inside a high-temperature calorimeter.[2]
-
Methodology:
-
High-purity lanthanum and nickel powders are precisely weighed in the stoichiometric ratio (2:7) and thoroughly mixed.
-
The mixture is pressed into a pellet.
-
The pellet is dropped from room temperature into the calorimeter, which is held at a high temperature (e.g., 1473 K) sufficient to initiate and complete the formation reaction.
-
The heat effect of the reaction is measured.
-
A separate experiment is conducted to measure the heat content of the formed La2Ni7 compound by dropping it from room temperature to the calorimeter temperature.
-
The standard enthalpy of formation at 298.15 K is calculated by subtracting the heat content of the product from the heat of the formation reaction, according to Hess's law.[3]
-
-
-
Solution Calorimetry:
-
Principle: This technique involves dissolving the intermetallic compound and its pure constituent elements in a suitable solvent (e.g., a molten metal like aluminum or tin) and measuring the respective heats of solution.[4][5]
-
Methodology:
-
Three separate experiments are performed:
-
Dissolving a known mass of La2Ni7 in the molten solvent and measuring the heat of solution (ΔHsol, La2Ni7).
-
Dissolving a stoichiometric amount of pure lanthanum (2 moles) in the same solvent and measuring its heat of solution (ΔHsol, La).
-
Dissolving a stoichiometric amount of pure nickel (7 moles) in the same solvent and measuring its heat of solution (ΔHsol, Ni).
-
-
The enthalpy of formation is then calculated using the following thermochemical cycle: ΔHf°(La2Ni7) = (2 * ΔHsol, La + 7 * ΔHsol, Ni) - ΔHsol, La2Ni7[5]
-
-
2. Electromotive Force (EMF) Method
The EMF method is a powerful technique for determining the Gibbs free energy of formation, from which enthalpy and entropy can be derived.[6][7]
-
Principle: A galvanic cell is constructed where the material of interest (La2Ni7) is one electrode, and the pure, more electropositive element (La) is the reference electrode. The measured EMF of the cell is directly related to the partial Gibbs free energy of lanthanum in the alloy.
-
Methodology:
-
A concentration cell is assembled, which can be represented as: La (s) | Solid Electrolyte (e.g., CaF2-LaF3) | La2Ni7(s) + LaNi5(s) Note: The two-phase mixture (La2Ni7 + LaNi5) is used to fix the chemical activity of lanthanum.
-
The cell is placed in a furnace, and the EMF (E) is measured over a range of temperatures.
-
The partial Gibbs free energy of La in the two-phase region is calculated using the Nernst equation: ΔḠLa = -nFE where 'n' is the number of electrons transferred (3 for La³⁺), and 'F' is the Faraday constant.
-
The Gibbs free energy of formation of La2Ni7 can then be calculated by integrating the Gibbs-Duhem equation across the relevant phase fields of the La-Ni phase diagram.
-
The entropy and enthalpy are determined from the temperature dependence of the EMF: ΔS̄La = nF(dE/dT) ΔH̄La = -nF[E - T(dE/dT)]
-
Computational Protocol
Density Functional Theory (DFT)
DFT is a first-principles quantum mechanical modeling method used to calculate the total energy of a system, from which the enthalpy of formation can be derived.
-
Principle: DFT calculations solve the many-body Schrödinger equation in an approximate way to determine the electronic structure and total energy of a crystal.
-
Methodology:
-
The total energies of the bulk crystalline structures of La, Ni, and the La2Ni7 intermetallic compound are calculated.
-
The enthalpy of formation (at 0 K) is then calculated as the difference between the total energy of the compound and the weighted sum of the total energies of its constituent elements: ΔHf(La2Ni7) = Etotal(La2Ni7) - 2 * Etotal(La) - 7 * Etotal(Ni)
-
Mandatory Visualization
The following diagrams illustrate the logical workflows for determining the thermodynamic properties of La2Ni7 formation.
Caption: Workflow for determining the thermodynamic properties of La2Ni7 formation.
References
- 1. researchgate.net [researchgate.net]
- 2. thermocalc.com [thermocalc.com]
- 3. mdpi.com [mdpi.com]
- 4. lampz.tugraz.at [lampz.tugraz.at]
- 5. [2407.12301] Defect energy formalism for CALPHAD thermodynamics of dilute point defects: Theory [arxiv.org]
- 6. iric.imet-db.ru [iric.imet-db.ru]
- 7. comatresearchgroup.unige.it [comatresearchgroup.unige.it]
An In-depth Technical Guide to Polymorphism in A₂Ni₇ Intermetallic Compounds
For Researchers, Scientists, and Materials Development Professionals
This technical guide provides a comprehensive overview of the polymorphic nature of A₂Ni₇ intermetallic compounds, where 'A' is typically a rare-earth element. These materials are of significant interest due to their diverse magnetic and hydrogen storage properties, which are intrinsically linked to their crystal structures. This document details the crystallographic properties of the two primary polymorphs, outlines the experimental methodologies for their synthesis and characterization, and presents the data in a structured format for comparative analysis.
Introduction to Polymorphism in A₂Ni₇ Compounds
A₂Ni₇ intermetallic compounds are known to exhibit polymorphism, primarily crystallizing in two different structures: a hexagonal Ce₂Ni₇-type and a rhombohedral Gd₂Co₇-type structure.[1][2] This structural duality is a key factor in determining the physical and chemical properties of these materials. The stability of a particular polymorph can be influenced by factors such as the choice of the 'A' element, temperature, and synthesis conditions.[2][3]
The fundamental difference between these two crystal structures lies in the stacking sequence of two main building blocks: [A₂Ni₄] and [ANi₅] units. The arrangement of these blocks along the c-axis dictates the overall symmetry of the unit cell, leading to either a hexagonal or a rhombohedral lattice.[2]
Crystal Structures of A₂Ni₇ Polymorphs
The two predominant polymorphic structures of A₂Ni₇ compounds are the hexagonal Ce₂Ni₇-type and the rhombohedral Gd₂Co₇-type.
Hexagonal Ce₂Ni₇-type Structure
The hexagonal polymorph of A₂Ni₇ compounds crystallizes in the space group P6₃/mmc.[2][3] This structure is characterized by a specific stacking of [A₂Ni₄] and [ANi₅] units.
Rhombohedral Gd₂Co₇-type Structure
The rhombohedral polymorph adopts the Gd₂Co₇-type structure, which belongs to the R-3m space group.[1][2] The stacking of the constituent [A₂Ni₄] and [ANi₅] layers in this structure differs from the hexagonal polymorph, resulting in a different crystal symmetry.
The relationship between the hexagonal and rhombohedral representations is a key aspect of understanding the crystallography of these materials. The rhombohedral lattice can be described using a hexagonal setting, which facilitates comparison between the two polymorphs.
Quantitative Crystallographic Data
The following tables summarize the crystallographic data for various A₂Ni₇ compounds in their hexagonal and rhombohedral forms.
Table 1: Crystallographic Data for Hexagonal (Ce₂Ni₇-type, P6₃/mmc) A₂Ni₇ Compounds
| Compound | a (Å) | c (Å) | Unit Cell Volume (ų) | Reference |
| La₂Ni₇ | 5.062 | 24.69 | 548.9 | [4] |
| α-Y₂Ni₇ (LT) | 4.965 | 24.31 | 519.1 | [2][5] |
| Pr₂Co₇ (analogue) | 5.068 | 24.463 | - | [6] |
LT - Low Temperature phase
Table 2: Crystallographic Data for Rhombohedral (Gd₂Co₇-type, R-3m) A₂Ni₇ Compounds
| Compound | a (Å) | c (Å) | Unit Cell Volume (ų) | Reference |
| β-Y₂Ni₇ (HT) | 4.981 | 36.43 | 782.9 | [2][5] |
| Y₂Ni₇ | 4.924 | 36.07 | - | [2] |
HT - High Temperature phase
Table 3: Atomic Coordinates for the Hexagonal Ce₂Ni₇-type Structure
| Atom | Wyckoff Position | x | y | z |
| A1 | 4f | 1/3 | 2/3 | z |
| A2 | 4e | 0 | 0 | z |
| Ni1 | 2a | 0 | 0 | 0 |
| Ni2 | 2b | 0 | 0 | 1/4 |
| Ni3 | 6h | x | 2x | 1/4 |
| Ni4 | 12k | x | y | z |
Note: Specific atomic coordinate values (x, y, z) can vary slightly between different A₂Ni₇ compounds and require refinement for each specific case.
Table 4: Atomic Coordinates for the Rhombohedral Gd₂Co₇-type Structure (in Hexagonal Setting)
| Atom | Wyckoff Position | x | y | z |
| A1 | 6c | 0 | 0 | z |
| A2 | 3a | 0 | 0 | 0 |
| Ni1 | 9e | 1/2 | 0 | 0 |
| Ni2 | 18h | x | -x | z |
| Ni3 | 3b | 0 | 0 | 1/2 |
Note: Specific atomic coordinate values (x, y, z) can vary slightly between different A₂Ni₇ compounds and require refinement for each specific case.
Experimental Protocols
The synthesis and characterization of A₂Ni₇ intermetallic compounds require precise control over experimental conditions to obtain the desired phase and to accurately determine its structural properties.
Synthesis Methodologies
4.1.1. Arc Melting
Arc melting is a common technique for synthesizing polycrystalline A₂Ni₇ compounds from the constituent pure elements.
-
Starting Materials: High-purity (typically >99.9%) rare-earth and nickel metals are used.
-
Procedure:
-
The stoichiometric amounts of the constituent metals are weighed and placed on a water-cooled copper hearth inside a vacuum chamber.
-
The chamber is evacuated to a high vacuum (e.g., < 10⁻⁴ mbar) and then backfilled with a high-purity inert gas, such as argon.
-
An electric arc is struck between a non-consumable tungsten electrode and the raw materials, melting them into an ingot.
-
To ensure homogeneity, the ingot is typically flipped and re-melted several times.
-
-
Annealing: After melting, the as-cast ingots are often sealed in an evacuated quartz tube and annealed at a specific temperature for an extended period (e.g., 600-1000 °C for several days to weeks) to promote the formation of the desired equilibrium phase and to improve crystallinity.[2][3] For instance, Y-Ni alloys have been annealed at 600°C and 800°C to study the formation of different Y₂Ni₇ polymorphs.[2][5]
4.1.2. Czochralski Method (for Single Crystals)
The Czochralski method can be employed to grow large single crystals of A₂Ni₇ compounds, which are essential for studying anisotropic physical properties.
-
Apparatus: A Czochralski crystal puller equipped with a cold crucible or a suitable inert crucible (e.g., alumina, tungsten) is used.
-
Procedure:
-
A polycrystalline A₂Ni₇ charge is placed in the crucible and melted under a protective inert atmosphere.
-
A seed crystal with the desired orientation is dipped into the melt.
-
The seed is slowly pulled upwards while being rotated.
-
By carefully controlling the pulling rate, rotation speed, and temperature gradients, a large single crystal ingot is grown from the melt.
-
Characterization Techniques
4.2.1. X-ray Diffraction (XRD)
X-ray diffraction is the primary tool for phase identification and crystal structure analysis of A₂Ni₇ compounds.
-
Instrumentation: A powder diffractometer with a common X-ray source (e.g., Cu Kα radiation) is typically used.
-
Sample Preparation: Polycrystalline samples are finely ground to a powder to ensure random orientation of the crystallites.
-
Data Analysis (Rietveld Refinement): The Rietveld method is a powerful technique for analyzing powder diffraction data. It involves fitting a calculated diffraction pattern, based on a known crystal structure model, to the experimental data. This allows for the precise determination of:
-
Lattice parameters (a and c)
-
Unit cell volume
-
Atomic positions
-
Phase fractions in multiphase samples
-
Crystallite size and microstrain
-
Visualization of Structures and Workflows
Crystal Structure Diagrams
The following diagrams illustrate the stacking of [A₂Ni₄] and [ANi₅] units in the hexagonal and rhombohedral polymorphs of A₂Ni₇.
Caption: Stacking of [A₂Ni₄] and [ANi₅] units in A₂Ni₇ polymorphs.
Experimental Workflow
The general workflow for the synthesis and characterization of A₂Ni₇ compounds is depicted below.
Caption: Experimental workflow for A₂Ni₇ intermetallic compounds.
Conclusion
The polymorphism in A₂Ni₇ intermetallic compounds, specifically the existence of hexagonal and rhombohedral structures, is a critical aspect that governs their physical properties. A thorough understanding of the crystallographic details of these polymorphs and the experimental conditions required to synthesize them is paramount for the targeted design and development of new materials with tailored magnetic and hydrogen storage characteristics. This guide provides a foundational understanding and a practical reference for researchers and scientists working in this exciting field of materials science.
References
An In-depth Technical Guide to Itinerant Magnetism in La2Ni7 Single Crystals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the itinerant magnetic properties of La2Ni7 single crystals. La2Ni7 is an intermetallic compound that has garnered significant interest due to its complex magnetic phase diagram and the weak itinerant nature of its magnetism, positioning it as a key material for studying quantum criticality.[1][2][3][4][5][6][7] This document synthesizes key findings on its magnetic transitions, crystal structure, and fundamental physical properties, presenting quantitative data in a structured format and detailing the experimental methodologies used in its characterization.
Crystal Structure and Synthesis
La2Ni7 crystallizes in a hexagonal Ce2Ni7-type structure, belonging to the P63/mmc space group.[8] The crystal structure is composed of alternating La2Ni4 and LaNi5 subunits.[8] This layered structure gives rise to two crystallographically inequivalent La sites and five distinct Ni sites.[8]
Table 1: Crystallographic Data for La2Ni7
| Parameter | Value | Reference |
| Crystal System | Hexagonal | [8] |
| Space Group | P63/mmc | [8] |
| Lattice Parameter (a) | 5.06235(11) Å | [8] |
| Lattice Parameter (c) | 24.6908(8) Å | [8] |
Experimental Protocols
The investigation of the intrinsic properties of La2Ni7 has been made possible through the successful synthesis of large single crystals.[4][5]
-
Method: High-quality single crystals of La2Ni7 are typically grown from a binary, La-Ni melt or a high-temperature solution.[1][8] The process involves preparing a stoichiometric mixture of high-purity lanthanum and nickel, which is then melted in an inert atmosphere. The subsequent slow cooling of the melt facilitates the nucleation and growth of single crystals.[9][10][11][12] Crystals often grow as well-faceted plates with a distinct hexagonal morphology.[5]
-
Magnetization Measurements: Temperature and magnetic field-dependent magnetization measurements are performed using a commercial magnetometer. These measurements are crucial for determining the magnetic transition temperatures and constructing the anisotropic H-T phase diagrams.[4]
-
Neutron Diffraction: Single-crystal neutron diffraction is a powerful technique used to determine the magnetic structure, including the propagation vector and the direction of the ordered magnetic moments in the different magnetic phases.[1][2][3][4][5][7][13]
-
Specific Heat: The temperature dependence of the specific heat is measured to identify phase transitions, which manifest as anomalies at the critical temperatures.
-
Electrical Resistivity: Four-probe electrical resistivity measurements as a function of temperature are used to probe the scattering of conduction electrons by magnetic moments, revealing features at the magnetic ordering temperatures.[14]
-
Nuclear Magnetic Resonance (NMR) and Nuclear Quadrupole Resonance (NQR): 139La NMR and NQR measurements provide local, microscopic information about the magnetic state at the lanthanum nuclear sites, helping to determine the magnetic structure and study magnetic fluctuations.[8][15]
-
Angle-Resolved Photoemission Spectroscopy (ARPES): High-resolution ARPES is employed to directly probe the electronic band structure and its reconstruction across the successive magnetic transitions.[16]
Itinerant Magnetic Properties and Phase Transitions
La2Ni7 is characterized as a weak itinerant magnet with a small ordered moment of approximately 0.15 µB/Ni.[2][3][5] It exhibits a fascinating series of zero-field antiferromagnetic (AFM) phase transitions as a function of temperature.[1][2][3][4][5][7]
Table 2: Magnetic Phase Transitions in La2Ni7 at Zero Magnetic Field
| Transition Temperature | Phase Transition | Magnetic Structure | Nature of Transition | Reference |
| T1 ≈ 61.0 - 62.3 K | Paramagnetic to C-Phase | Incommensurate AFM | Second-order | [1][2][3][4][13] |
| T2 ≈ 56.5 - 57.2 K | C-Phase to B-Phase | Incommensurate AFM | Second-order | [1][2][3][4][13] |
| T3 ≈ 42.0 - 42.8 K | B-Phase to A-Phase | Commensurate AFM | First-order | [1][2][3][4][13][14] |
The higher temperature C and B phases are characterized by incommensurate magnetic ordering, while the low-temperature A phase exhibits a commensurate antiferromagnetic structure with moments aligned along the c-axis.[1][2][3][8][13] The highest temperature phase (C-phase) is noted to have a clear ferromagnetic component.[1][2][3][5][7]
Table 3: Key Physical Properties of La2Ni7
| Property | Value | Reference |
| Ordered Magnetic Moment | ~0.15 µB/Ni | [2][3][5] |
| Effective Moment (Paramagnetic State) | ~0.80 µB/Ni | [8][17] |
| Paramagnetic Curie-Weiss Temperature | 67 K | [8][17] |
| Rhodes-Wohlfarth Ratio (µc/µsat) | 5.3 | [4] |
The relatively large Rhodes-Wohlfarth ratio is consistent with the itinerant nature of the magnetism in La2Ni7.[4]
Visualizations
Caption: Experimental workflow for the investigation of itinerant magnetism in La2Ni7.
Caption: Schematic H-T phase diagram of La2Ni7 for a magnetic field applied along the c-axis.
Quantum Criticality
The delicate nature of the magnetic order in La2Ni7, characterized by small ordered moments and multiple phase transitions in a narrow temperature range, suggests its proximity to a quantum critical point (QCP).[4][6][18][19] A QCP is a zero-temperature phase transition driven by quantum fluctuations, and systems near a QCP often exhibit unconventional physical properties.[6] The magnetism in La2Ni7 can be tuned by external parameters such as pressure or chemical substitution, making it an ideal platform to explore the physics of quantum criticality in itinerant magnets.[4] For instance, a mere 3% substitution of Cu for Ni is sufficient to drive the system into a ferromagnetic ground state, highlighting the close competition between antiferromagnetic and ferromagnetic interactions.[4]
Conclusion
La2Ni7 single crystals represent a model system for investigating weak itinerant magnetism. The availability of high-quality single crystals has enabled detailed studies of its complex magnetic phase diagram, revealing a cascade of magnetic transitions into commensurate and incommensurate antiferromagnetic states. The combination of macroscopic and microscopic experimental probes has provided a comprehensive picture of its magnetic and electronic properties. The proximity of La2Ni7 to a quantum critical point makes it a compelling material for future studies aimed at understanding the interplay between magnetism, quantum fluctuations, and emergent electronic phases.
References
- 1. researchgate.net [researchgate.net]
- 2. impact.ornl.gov [impact.ornl.gov]
- 3. DSpace [dr.lib.iastate.edu]
- 4. journals.aps.org [journals.aps.org]
- 5. arxiv.org [arxiv.org]
- 6. cpfs.mpg.de [cpfs.mpg.de]
- 7. [2203.06341] Weak itinerant magnetic phases of La2Ni7 [arxiv.org]
- 8. osti.gov [osti.gov]
- 9. youtube.com [youtube.com]
- 10. princetonscientific.com [princetonscientific.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Weak itinerant magnetic phases of La2Ni7 | Ames Laboratory [ameslab.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. [2205.09211] Electronic signatures of successive itinerant, magnetic transitions in hexagonal La2Ni7 [arxiv.org]
- 17. arxiv.org [arxiv.org]
- 18. [2503.00484] Magnetic order and spin dynamics across the ferromagnetic quantum critical point in Ni\boldmath{$_{1-x}$}Mo\boldmath{$_{x}$} [arxiv.org]
- 19. arxiv.org [arxiv.org]
An In-depth Technical Guide to the Core Electrochemical Properties of Lanthanum-Nickel (La-Ni) Alloys
This technical guide provides a comprehensive overview of the fundamental electrochemical properties of Lanthanum-Nickel (La-Ni) alloys, primarily focusing on their application as metal hydride electrodes. The content is tailored for researchers, scientists, and professionals in materials science and energy storage, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key processes.
Introduction to La-Ni Alloys
Lanthanum-Nickel alloys, particularly the AB₅ type intermetallic compound LaNi₅, are renowned for their remarkable ability to reversibly absorb and desorb large amounts of hydrogen. This characteristic makes them prime candidates for the negative electrodes in nickel-metal hydride (Ni-MH) batteries. The electrochemical performance of these alloys can be significantly tuned by substituting lanthanum or nickel with other metallic elements, leading to improved hydrogen storage capacity, enhanced cycle life, and better kinetics. This guide delves into the core electrochemical parameters that define the performance of these materials and the standard techniques used for their characterization.
Key Electrochemical Properties
The performance of La-Ni alloys as electrode materials is governed by several key electrochemical properties. These include their hydrogen storage capacity, the kinetics of hydrogen absorption and desorption, and their stability in alkaline electrolytes.
Discharge Capacity
The discharge capacity is a critical measure of a metal hydride electrode's performance, indicating the amount of stored hydrogen that can be released electrochemically. It is typically measured in milliampere-hours per gram (mAh/g). The theoretical capacity of LaNi₅ is approximately 372 mAh/g. However, practical capacities are often lower and can be influenced by factors such as alloy composition, microstructure, and cycling conditions.
Hydrogen Diffusion Coefficient
The rate at which hydrogen atoms move within the bulk of the alloy is quantified by the hydrogen diffusion coefficient (Dн). A higher diffusion coefficient is desirable for high-rate charge and discharge applications as it facilitates faster hydrogen transport. This parameter is crucial for understanding the kinetic limitations of the electrode.
Exchange Current Density
The exchange current density (i₀) represents the rate of the electrochemical reaction (hydrogen oxidation/reduction) at the electrode-electrolyte interface at equilibrium. A higher exchange current density signifies faster charge transfer kinetics, which is essential for efficient high-rate performance of the battery.
Quantitative Data Summary
The following tables summarize key quantitative electrochemical data for various La-Ni based alloys, providing a comparative overview of their performance.
Table 1: Discharge Capacity of Various La-Ni Alloys
| Alloy Composition | Maximum Discharge Capacity (mAh/g) | Current Density (mA/g) | Number of Cycles for Max. Capacity | Reference |
| LaNi₅ | ~250-275 | 50 (charge), 20 (discharge) | ~5-10 | [1] |
| LaNi₄.₇Ge₀.₃ | 293 | 185 | - | |
| LaNi₄.₄Ge₀.₆ | < 293 | 185 | - | |
| LaNi₃.₅₅Co₀.₇₅Mn₀.₄Al₀.₃ | 294-300 | - | 9-16 | [2] |
Table 2: Hydrogen Diffusion Coefficients (Dн) in La-Ni Alloys
| Alloy Composition | Hydrogen Diffusion Coefficient (cm²/s) | Measurement Technique | Reference |
| LaNi₅ | 1.2 x 10⁻¹¹ | Potentiostatic Discharge | |
| LaNi₄.₉₆Al₀.₀₄ | 1.2 x 10⁻¹¹ | Potentiostatic Discharge | |
| LaNi₄.₉₂Al₀.₀₈ | 0.7 x 10⁻¹¹ | Potentiostatic Discharge |
Table 3: Exchange Current Density (i₀) of La-Ni Alloys
| Alloy Composition | Exchange Current Density (mA/g) | Cycle Number | Reference |
| LaNi₅ | 63.1 | 20 | |
| LaNi₄.₇Ge₀.₃ | 93.3 | 20 | |
| LaNi₄.₄Ge₀.₆ | 29.5 | 20 | |
| LaNi₄.₉₆Al₀.₀₄ | 51 | 50 | |
| LaNi₄.₉₂Al₀.₀₈ | 66 | 50 |
Experimental Protocols
Detailed methodologies for the key electrochemical characterization techniques are provided below.
Electrode Preparation
A consistent and reproducible electrode preparation method is crucial for obtaining reliable electrochemical data.
Materials:
-
La-Ni alloy powder (sieved to < 56 µm)
-
Binder (e.g., 5 wt.% Polytetrafluoroethylene - PTFE)
-
Conductive agent (e.g., 5 wt.% Carbon black)
-
Nickel foam or mesh (current collector)
Procedure:
-
Mixing: In an inert atmosphere (e.g., argon-filled glovebox), thoroughly mix the La-Ni alloy powder, binder, and conductive agent in the desired weight ratio (e.g., 90:5:5).
-
Slurry Formation: Add a few drops of a suitable solvent (e.g., ethanol or N-methyl-2-pyrrolidone) to the mixture to form a homogeneous paste or slurry.
-
Coating: Apply the slurry onto the nickel foam or mesh current collector.
-
Pressing: Press the coated electrode at a high pressure (e.g., 10 MPa) to ensure good contact between the active material and the current collector.
-
Drying: Dry the electrode in a vacuum oven at a specified temperature (e.g., 100°C) for several hours to remove the solvent.[3]
-
Weighing: Accurately weigh the electrode before and after coating to determine the mass of the active material.
Cyclic Voltammetry (CV)
Cyclic voltammetry is used to study the redox reactions occurring at the electrode surface and to assess the hydrogen absorption/desorption behavior.
Experimental Setup:
-
Potentiostat/Galvanostat: An instrument to control the potential and measure the current.
-
Three-Electrode Cell:
-
Working Electrode: The prepared La-Ni alloy electrode.
-
Counter Electrode: A large surface area platinum or nickel mesh.
-
Reference Electrode: A standard reference electrode such as Ag/AgCl or Hg/HgO.
-
-
Electrolyte: Typically a 6 M KOH solution.
Procedure:
-
Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and fill it with the electrolyte solution.
-
Deaeration: Purge the electrolyte with an inert gas (e.g., argon or nitrogen) for at least 30 minutes before the experiment to remove dissolved oxygen.
-
Activation: Cycle the potential between a defined range (e.g., -1.2 V to -0.7 V vs. Hg/HgO) at a specific scan rate (e.g., 1 mV/s) for a number of cycles (e.g., 5-10 cycles) to activate the alloy.[4]
-
Measurement: After activation, record the cyclic voltammogram at the desired scan rate. The resulting plot of current versus potential provides information on the hydrogen absorption and desorption peaks.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for investigating the kinetics of the electrochemical processes occurring at the electrode-electrolyte interface, such as charge transfer resistance and double-layer capacitance.
Experimental Setup:
-
Same as for Cyclic Voltammetry, but the potentiostat must have a frequency response analyzer (FRA).
Procedure:
-
Cell Assembly and Deaeration: Follow the same procedure as for CV.
-
Set DC Potential: Apply a constant DC potential to the working electrode, typically the open-circuit potential (OCP) or a potential corresponding to a specific state of charge.
-
Apply AC Perturbation: Superimpose a small amplitude AC voltage (e.g., 5-10 mV) over the DC potential.
-
Frequency Sweep: Sweep the frequency of the AC signal over a wide range (e.g., 100 kHz to 10 mHz).
-
Data Acquisition: Record the real and imaginary components of the impedance at each frequency.
-
Data Analysis: Plot the data in a Nyquist or Bode plot and fit it to an equivalent electrical circuit to extract parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).[4][5]
Tafel Plot Analysis
Tafel analysis is used to determine the corrosion characteristics of the alloy in the electrolyte, providing information on the corrosion potential (Ecorr) and corrosion current density (icorr).
Experimental Setup:
-
Same as for Cyclic Voltammetry.
Procedure:
-
OCP Measurement: Allow the working electrode to stabilize at its open-circuit potential (OCP) in the electrolyte.
-
Potentiodynamic Scan: Scan the potential from a value negative to the OCP to a value positive to the OCP (e.g., OCP ± 250 mV) at a slow scan rate (e.g., 0.167 mV/s).
-
Data Plotting: Plot the logarithm of the absolute current density versus the applied potential.
-
Tafel Extrapolation: Identify the linear regions (Tafel regions) in the anodic and cathodic branches of the plot. Extrapolate these linear regions to their intersection point. The potential at the intersection is the corrosion potential (Ecorr), and the current density is the corrosion current density (icorr).[6][7]
Visualizations
The following diagrams, generated using Graphviz, illustrate key experimental workflows and relationships.
References
An In-depth Technical Guide to the Initial Investigation of La₂Ni₇ Hydrogen Absorption
This technical guide provides a comprehensive overview of the initial investigations into the hydrogen absorption characteristics of the intermetallic compound La₂Ni₇. Tailored for researchers and scientists in materials science and energy storage, this document details the fundamental properties, experimental methodologies, and key findings related to this promising hydrogen storage material. La₂Ni₇ belongs to the A₂B₇-type superlattice alloys, which are known for their complex structures and interesting hydrogenation behaviors.
Synthesis and Structural Characterization
The La₂Ni₇ intermetallic compound is a member of a series of La-Ni alloys that includes well-known compositions like LaNi₅ and LaNi₃.[1] It possesses a superlattice crystal structure composed of [LaNi₅] and [La₂Ni₄] subunits.[2] The material can crystallize in different polytypes, primarily the hexagonal Ce₂Ni₇-type (space group P6₃/mmc) and the rhombohedral Gd₂Co₇-type (space group R-3m).[1] The Ce₂Ni₇-type is generally identified as the low-temperature modification.[1]
Synthesis of La₂Ni₇ is typically achieved through metallurgical techniques such as arc melting or induction melting of the constituent elements (lanthanum and nickel) in a high-purity argon atmosphere to prevent oxidation.[3][4] This is often followed by an annealing step—heating the as-cast alloy in a vacuum or inert atmosphere for an extended period (e.g., several days at temperatures around 750-1323 K)—to ensure phase homogeneity and the formation of the desired crystal structure.[1][5] Structural characterization is paramount and is predominantly carried out using X-ray Diffraction (XRD) to identify the phases present and determine lattice parameters.[2][3][6]
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining reliable and reproducible data on hydrogen absorption properties. Below are protocols for the key experimental stages.
-
Material Preparation: Weigh stoichiometric amounts of high-purity lanthanum (La) and nickel (Ni) corresponding to the La₂Ni₇ composition.
-
Arc Melting: Place the materials into a water-cooled copper hearth of an arc furnace. Evacuate the chamber to a high vacuum and backfill with high-purity argon gas.
-
Melting: Melt the sample using a non-consumable tungsten electrode. To ensure homogeneity, the resulting ingot should be flipped and re-melted multiple times.
-
Annealing: Seal the as-cast ingot in a quartz tube under a vacuum or argon atmosphere. Heat the sample in a furnace to a temperature between 750°C and 1050°C and hold for several days to achieve a single-phase structure.[1][5]
-
Sample Preparation: After annealing, the sample is mechanically crushed into a powder. For some experiments, sieving may be used to obtain a specific particle size range.[7]
The "activation" is the crucial first hydrogenation step, which can be slow and often requires specific conditions to enable the alloy to readily absorb hydrogen in subsequent cycles.[7]
-
Sample Loading: Place a precisely weighed amount of the La₂Ni₇ powder into the sample holder of a Sieverts-type apparatus.
-
Degassing: Heat the sample under a dynamic vacuum (e.g., to 300-400°C) for several hours to remove any surface contaminants and adsorbed gases.
-
Initial Hydrogenation: Cool the sample to room temperature and introduce high-purity hydrogen gas at a high pressure (e.g., >10 bar).[7]
-
Incubation: The sample may require a significant "incubation time" before rapid hydrogen absorption begins.[7] This process can be facilitated by temperature cycling (heating and cooling the sample under hydrogen pressure) to create fresh metal surfaces and pathways for hydrogen diffusion.[7]
-
Completion: Once activated, the alloy can typically absorb and desorb hydrogen under milder conditions.[7]
PCT measurements are used to determine the hydrogen storage capacity and thermodynamic properties of the material.
-
Apparatus: Utilize a Sieverts-type volumetric apparatus.[7][8]
-
Isothermal Conditions: Place the activated sample in a thermostat-controlled holder to maintain a constant temperature (e.g., 273 K, 295 K).[3]
-
Hydrogen Dosing: Introduce a known amount of hydrogen gas from a calibrated reservoir into the sample chamber.
-
Equilibration: Allow the system to reach thermal and pressure equilibrium. The drop in pressure in the reservoir corresponds to the amount of hydrogen absorbed by the sample.
-
Data Collection: Repeat the dosing process incrementally to build the absorption isotherm (hydrogen concentration vs. equilibrium pressure).
-
Desorption: To measure the desorption isotherm, the process is reversed by incrementally evacuating hydrogen from the sample chamber.
Hydrogen Absorption Properties and Data
Initial investigations reveal the key performance metrics of La₂Ni₇ as a hydrogen storage medium. The data is summarized in the tables below.
The PCT curves for La₂Ni₇ show the relationship between the amount of hydrogen absorbed and the equilibrium pressure at a constant temperature. The presence of a flat "plateau" pressure indicates the phase transition from the α-phase (solid solution) to the β-phase (hydride).
| Temperature (K) | Absorption Plateau Pressure (bar) | Desorption Plateau Pressure (bar) | Max H/M Ratio | Reference |
| 273 | ~1-10 | Not specified | ~0.94 | [3] |
| 295 | ~1-10 | Not specified | ~0.94 | [3] |
Note: The H/M ratio of ~0.94 for La₂Ni₇ is comparable to the well-known LaNi₅ (H/M ≈ 1).[3]
The enthalpy (ΔH) and entropy (ΔS) of hydride formation are critical indicators of the hydride's stability and the heat generated during absorption. These values are typically derived from a van 't Hoff plot (ln(P) vs. 1/T).
| Thermodynamic Parameter | Value (Absorption) | Value (Desorption) | Reference |
| Enthalpy of Formation (ΔH) | -15.7 ± 0.9 kJ (mol H)⁻¹ | 16.8 ± 0.4 kJ (mol H)⁻¹ | [1] |
| Entropy of Formation (ΔS) | -46.0 ± 3.7 J (K mol H)⁻¹ | 48.1 ± 1.5 J (K mol H)⁻¹ | [1] |
During hydrogen absorption, the La₂Ni₇ crystal lattice expands significantly to accommodate hydrogen atoms in its interstitial sites. In-situ XRD studies have shown complex phase transformations.[6] During the first absorption, the parent hexagonal phase transforms into coexisting orthorhombic (Pbcn) and monoclinic (C2/c) hydride phases.[6] However, upon desorption, only the monoclinic hydride is observed, indicating an irreversible phase transformation during the first cycle.[6]
| Phase | Crystal System | Space Group | Lattice Volume Expansion | Reference |
| La₂Ni₇ (Parent Alloy) | Hexagonal | P6₃/mmc | - | [1][6] |
| Hydride (1st Absorption) | Orthorhombic + Monoclinic | Pbcn + C2/c | ~26.3% | [1][6] |
| Hydride (1st Desorption) | Monoclinic | C2/c | Varies with H content | [6] |
The volume expansion is substantial, with the [La₂Ni₄] subunit expanding more significantly than the [LaNi₅] subunit, which can induce internal strain and affect cycling stability.[6]
Visualized Workflows and Processes
To better illustrate the experimental and logical processes involved in the investigation of La₂Ni₇, the following diagrams are provided.
Caption: Experimental workflow for La₂Ni₇ hydrogen absorption studies.
Caption: Phase transformations during the first H₂ absorption-desorption cycle.
Conclusion
The initial investigation of La₂Ni₇ reveals it to be a material with significant potential for hydrogen storage, exhibiting a good capacity comparable to LaNi₅. The synthesis via arc melting and annealing is a standard and effective procedure. Structural analyses, particularly through in-situ XRD, have uncovered a complex and irreversible phase transformation during the initial hydrogenation cycle, where a mixture of orthorhombic and monoclinic hydrides transforms into a single monoclinic phase upon desorption.[6] This behavior, along with the substantial lattice expansion, highlights the importance of understanding the structural dynamics to improve the material's long-term cycling stability. Further research, often involving the substitution of La or Ni with other elements, aims to modify the thermodynamic properties and enhance the durability of La₂Ni₇-based alloys for practical applications.[2][3][9]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. hydride-msu.ru [hydride-msu.ru]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In situ XRD study of La2Ni7H(x) during hydrogen absorption-desorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Synthesis of Ruddlesden-Popper Phase Lanthanum Nickelates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of Ruddlesden-Popper (R-P) phase lanthanum nickelates. This class of materials, with the general formula La,,n+1,,Ni,,n,,O,,3n+1,,, has garnered significant research interest due to the evolution of its electronic and magnetic properties with the number of perovskite layers, n.[1] This document details the key synthetic methodologies, presents structural and physical property data in a structured format, and illustrates the fundamental concepts and experimental workflows through diagrams.
Introduction to Ruddlesden-Popper Phase Lanthanum Nickelates
The Ruddlesden-Popper series of oxides, with the general formula A,,n+1,,B,,n,,O,,3n+1,, (where A is a rare or alkaline earth metal and B is a transition metal), are characterized by n layers of perovskite-like blocks separated by rock salt layers.[1] In the case of lanthanum nickelates, these compounds are formed by n layers of LaNiO,,3,, perovskite blocks separated by a LaO rock salt layer. The dimensionality of their electronic structure can be tuned by varying n, which makes them compelling candidates for a wide range of applications, including in solid oxide fuel cells and as potential platforms for high-temperature superconductivity.[1][2]
The exploration of higher-order members of the lanthanum nickelate R-P series is an active area of research, driven by the desire to engineer specific electronic d orbital occupations.[2] While members up to n=3 have been known for some time, recent advances in thin-film synthesis techniques have enabled the fabrication of metastable phases with n up to 5.[2][3] A significant recent development has been the discovery of a novel polymorph of the bilayer (n=2) phase, La,,3,,Ni,,2,,O,,7,,, which exhibits a unique alternating stacking of single and triple perovskite layers.[1][4]
Key Discoveries and Synthesis Methodologies
The synthesis of Ruddlesden-Popper phase lanthanum nickelates can be challenging, particularly for higher-order members which are often metastable.[2][3] Various techniques have been employed, each with its own advantages and suitability for producing specific phases or forms (e.g., thin films, bulk crystals, nanoparticles).
2.1. Molecular Beam Epitaxy (MBE) for Higher-Order Thin Films
Researchers have successfully synthesized epitaxial thin films of La,,n+1,,Ni,,n,,O,,3n+1,, with n ranging from 1 to 5 using reactive MBE.[3][5] This layer-by-layer deposition technique is crucial for creating the metastable n=4 and n=5 compounds.[3]
Experimental Protocol: Molecular Beam Epitaxy
-
Substrate Preparation: (001)-oriented LaAlO,,3,, (LAO) single-crystal substrates are prepared by a two-step process of boiling in deionized water and annealing in air at 1000 °C to achieve an AlO,,2,,-terminated flat surface.[5]
-
Growth Conditions: The thin films are grown at approximately 550 °C in a distilled ozone environment of about 1.5 x 10⁻⁵ Torr.[5]
-
Deposition Method: A combination of co-deposition and shuttered growth methods is used to achieve precise monolayer control of LaO and NiO,,2,, layers.[3] Reflection high-energy electron diffraction (RHEED) is used to monitor the growth process in real-time.[5]
-
Layer Sequencing: By calibrating the shutter times for the lanthanum and nickel sources, any member of the R-P series can be synthesized by depositing the LaO and NiO,,2,, layers in the desired sequence.[3]
2.2. High Oxygen Pressure Floating Zone Technique for Novel Polymorphs
A novel polymorph of La,,3,,Ni,,2,,O,,7,, with an alternating "1313" stacking of single and triple NiO,,6,, octahedra layers, was discovered in single crystals grown using a high oxygen pressure floating zone method.[1]
Experimental Protocol: High Oxygen Pressure Floating Zone
-
Growth Environment: The single crystals are grown in a high-pressure floating zone furnace.
-
Competing Phases: During the growth process, other phases such as the standard bilayer La,,3,,Ni,,2,,O,,7,, trilayer La,,4,,Ni,,3,,O,,10,,, and monolayer La,,2,,NiO,,4,, can form as competing phases.[1]
-
Identification: The discovery of this hidden "1313" phase was serendipitous, identified by its distinctive single-crystal X-ray diffraction pattern.[1]
2.3. Glycine-Nitrate Combustion for Doped Nickelates
A glycine-nitrate combustion method has been utilized to synthesize barium-doped lanthanum nickelates, La,,2-x,,Ba,,x,,NiO,,4±δ,,.[6] This technique is a wet-chemical route that allows for good stoichiometric control and the formation of fine powders.
Experimental Protocol: Glycine-Nitrate Combustion
-
Precursors: La,,2,,O,,3,,, BaCO,,3,,, and NiO are used as the starting materials.[6] Lanthanum oxide is pre-calcined at 1000 °C for 2 hours.[6]
-
Process: The precursors are dissolved in nitric acid, and glycine is added as a fuel. The solution is heated to initiate a self-sustaining combustion reaction, resulting in a fine ash.
-
Calcination: The resulting powder is then calcined at high temperatures to form the desired crystalline phase.
2.4. Co-precipitation for Nanoparticle Synthesis
The co-precipitation method is another wet-chemical technique employed for the synthesis of La,,2,,NiO,,4+δ,, nanoparticles.[7] This method allows for control over particle size by adjusting reaction parameters.[7]
Experimental Protocol: Co-precipitation
-
Precursors: Aqueous solutions of lanthanum and nickel nitrates are used.
-
Precipitation: A precipitating agent, such as a hydroxide solution, is added to the nitrate solution to co-precipitate the metal hydroxides. The OH⁻/NO₃⁻ molar ratio is a critical parameter to control the phase purity.[7] An optimal ratio of 1.25 has been reported.[7]
-
Washing and Drying: The precipitate is filtered, washed, and then dried.[7]
-
Calcination: The dried powder is calcined at temperatures around 1000 °C to form the Ruddlesden-Popper phase.[7] The calcination temperature influences the final particle size.[7]
Quantitative Data
The following tables summarize key quantitative data for various Ruddlesden-Popper phase lanthanum nickelates.
Table 1: Structural Data for La,,n+1,,Ni,,n,,O,,3n+1,, Phases
| Compound | n | Space Group | Lattice Parameters (Å) | Reference |
| La,,2,,NiO,,4,, | 1 | I4/mmm | a = 3.855, c = 12.652 | [8] (indexed) |
| La,,3,,Ni,,2,,O,,7,, (2222-phase) | 2 | Fmmm (pseudo) | - | [9] |
| La,,3,,Ni,,2,,O,,7,, (1313-phase) | N/A | Cmmm | - | [1][4] |
| La,,4,,Ni,,3,,O,,10,, | 3 | - | - | [3] |
| La,,5,,Ni,,4,,O,,13,, | 4 | - | - | [3] |
| La,,6,,Ni,,5,,O,,16,, | 5 | - | - | [3] |
Table 2: Physical Properties of Selected Lanthanum Nickelates
| Material | Property | Value | Conditions | Reference |
| La,,3,,Ni,,2,,O,,7,, (1313-phase) | Charge Density Wave Transition | Onset at T ≈ 134 K | Ambient Pressure | [1][10] |
| La,,1.5,,Ba,,0.5,,NiO,,4+δ,, | Electronic Conductivity | ~80 S/cm | 450–900 °C | [8] |
| La,,2-x,,Ba,,x,,NiO,,4+δ,, (x=0-0.5) | Thermal Expansion Coefficient | 13.8–14.3 ppm/K | 25–1000 °C in air | [8] |
Visualizations
Diagram 1: Crystal Structure of Ruddlesden-Popper Lanthanum Nickelates
Caption: Idealized stacking of perovskite and rock salt layers in the La,,n+1,,Ni,,n,,O,,3n+1,, series for n=1, 2, and 3.
Diagram 2: Experimental Workflow for Thin Film Synthesis by MBE
Caption: A typical experimental workflow for the synthesis and characterization of Ruddlesden-Popper lanthanum nickelate thin films via Molecular Beam Epitaxy.
Diagram 3: Wet-Chemical Synthesis Routes
Caption: A comparative overview of the glycine-nitrate combustion and co-precipitation methods for synthesizing lanthanum nickelates.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. arxiv.org [arxiv.org]
- 4. Polymorphism in the Ruddlesden-Popper Nickelate La3Ni2O7: Discovery of a Hidden Phase with Distinctive Layer Stacking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Characterization of Ruddlesden-Popper La2−xBaxNiO4±δ Nickelates as Potential Electrocatalysts for Solid Oxide Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jufgnsm.ut.ac.ir [jufgnsm.ut.ac.ir]
- 8. Characterization of Ruddlesden-Popper La2−xBaxNiO4±δ Nickelates as Potential Electrocatalysts for Solid Oxide Cells [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. asu.elsevierpure.com [asu.elsevierpure.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of La₂Ni₇ by Mechanical Alloying
Audience: Researchers, scientists, and drug development professionals.
Introduction
La₂Ni₇, an intermetallic compound, crystallizes in a hexagonal Ce₂Ni₇-type structure with the space group P6₃/mmc.[1] This material is of significant interest due to its magnetic properties, exhibiting a series of antiferromagnetic phase transitions at low temperatures.[1][2][3] Mechanical alloying is a solid-state powder processing technique that allows for the synthesis of both stable and metastable phases, including nanocrystalline materials.[4][5] This method has been successfully employed to synthesize various intermetallic compounds.[4][6][7] For La₂Ni₇, mechanical alloying presents a viable route for its formation from elemental lanthanum and nickel powders. The process involves repeated welding, fracturing, and re-welding of powder particles in a high-energy ball mill.
Experimental Protocols
1. Materials and Equipment
-
Starting Materials:
-
Lanthanum (La) powder (purity ≥ 99.9%)
-
Nickel (Ni) powder (purity ≥ 99.9%)
-
-
Milling Equipment:
-
High-energy planetary ball mill or a similar high-energy mill.
-
Hardened steel or tungsten carbide vials and grinding balls.
-
-
Atmosphere Control:
-
Glove box with an inert argon atmosphere.
-
-
Characterization Equipment:
-
X-ray diffractometer (XRD) with Cu Kα radiation.
-
Scanning electron microscope (SEM) with energy-dispersive X-ray spectroscopy (EDS).
-
Transmission electron microscope (TEM) for microstructural analysis.
-
2. Synthesis Protocol
-
Powder Preparation:
-
In an argon-filled glove box, weigh the elemental lanthanum and nickel powders in a 2:7 atomic ratio to achieve the stoichiometric composition of La₂Ni₇.
-
Thoroughly mix the powders before loading them into the milling vial.
-
-
Mechanical Alloying:
-
Load the powder mixture and grinding balls into the milling vial inside the glove box to prevent oxidation.
-
A ball-to-powder weight ratio of 10:1 is typically effective for the synthesis of intermetallic compounds.[5][6]
-
Seal the vial tightly.
-
Mount the vial in the high-energy ball mill.
-
Mill the powder mixture for durations ranging from 10 to 30 hours.[8] The milling process should be conducted at room temperature.
-
To monitor the progress of the alloying, small amounts of powder can be extracted at regular intervals (e.g., 10 h, 15 h, 30 h) for analysis.[5][8]
-
-
Post-Milling Handling:
-
After milling, handle the synthesized powder exclusively within an inert atmosphere to prevent contamination and oxidation.
-
3. Characterization Protocols
-
Structural Analysis (XRD):
-
Perform X-ray diffraction analysis on the milled powders to identify the crystalline phases present.
-
Use Rietveld refinement of the XRD patterns to determine the lattice parameters, phase abundance, crystallite size, and lattice strain.[8]
-
The hexagonal Ce₂Ni₇-type structure is the expected primary phase for La₂Ni₇.[9][10]
-
-
Microstructural and Compositional Analysis (SEM/EDS):
-
Examine the morphology and particle size of the synthesized powders using a scanning electron microscope.
-
Use energy-dispersive X-ray spectroscopy to confirm the elemental composition and homogeneity of the alloyed powder.
-
Data Presentation
Table 1: Summary of Phases Identified by XRD After Mechanical Alloying of La and Ni Powders
| Milling Duration (hours) | Main Phase | Secondary Phases | Reference |
| 10 | La₂Ni₇ | La₂Ni₃, Residual La/Ni | [8] |
| 15 | La₂Ni₇ | La₂Ni₃, Residual La/Ni | [8] |
| 30 | La₂Ni₇ | La₂Ni₃, Residual La/Ni | [8] |
Table 2: Crystallographic Data for La₂Ni₇
| Crystal System | Space Group | Lattice Parameters (a, c) | Reference |
| Hexagonal | P6₃/mmc | a = 5.06235 Å, c = 24.6908 Å | [1] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Weak itinerant magnetic phases of La2Ni7 | Ames Laboratory [ameslab.gov]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. redalyc.org [redalyc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Effect of Y Content on Structural and Sorption Properties of A2B7-Type Phase in the La–Y–Ni–Al–Mn System [mdpi.com]
Application Notes and Protocols for the Synthesis of Single-Phase La₂Ni₇ via Melt-Spinning and Annealing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of single-phase La₂Ni₇, an intermetallic compound of interest for various applications, including hydrogen storage and catalysis. The methodology described herein combines melt-spinning for the production of a homogenous precursor material and subsequent annealing to induce the crystallization of the desired La₂Ni₇ phase.
Introduction
The La-Ni binary system comprises several intermetallic compounds, each exhibiting unique physical and chemical properties. Among these, La₂Ni₇, which crystallizes in a Ce₂Ni₇-type hexagonal structure, has garnered attention for its potential in hydrogen storage applications. The synthesis of phase-pure La₂Ni₇ can be challenging due to the existence of several neighboring phases in the La-Ni phase diagram.
Melt-spinning is a rapid solidification technique that allows for the formation of amorphous or nanocrystalline ribbons from a molten alloy. This rapid quenching process helps to bypass the formation of undesired equilibrium phases and results in a chemically homogeneous precursor. Subsequent annealing of these ribbons at controlled temperatures and durations promotes the nucleation and growth of the desired crystalline phase. This combined approach of melt-spinning and annealing is an effective strategy for the synthesis of single-phase intermetallic compounds like La₂Ni₇.
Experimental Protocols
Alloy Preparation
The initial step involves the preparation of a precursor alloy with the stoichiometric composition of La₂Ni₇.
Materials and Equipment:
-
High-purity Lanthanum (La) (99.9%)
-
High-purity Nickel (Ni) (99.99%)
-
Arc furnace with a non-consumable tungsten electrode
-
Water-cooled copper hearth
-
High-purity argon gas
Protocol:
-
Weigh the high-purity La and Ni in the stoichiometric ratio of 2:7.
-
Place the metals on the water-cooled copper hearth of the arc furnace.
-
Evacuate the furnace chamber to a high vacuum and then backfill with high-purity argon gas.
-
Melt the metals using the tungsten electrode. To ensure homogeneity, the resulting ingot should be flipped and remelted several times.
Melt-Spinning
The prepared La₂Ni₇ alloy ingot is then subjected to melt-spinning to produce thin ribbons.
Equipment:
-
Melt-spinner equipped with a quartz crucible with a nozzle
-
Copper or molybdenum wheel
-
Inert gas supply (e.g., Argon)
Protocol:
-
Place a small piece of the La₂Ni₇ alloy ingot into the quartz crucible of the melt-spinner.
-
Evacuate the melt-spinner chamber and backfill with a high-purity inert gas.
-
Inductively heat the alloy to its melting point.
-
Once the alloy is completely molten, eject it through the nozzle onto the surface of the rapidly rotating copper or molybdenum wheel.
-
The molten alloy will solidify into thin ribbons upon contact with the cold wheel surface.
-
Collect the resulting ribbons for subsequent annealing.
Table 1: Recommended Melt-Spinning Parameters
| Parameter | Value |
| Wheel Material | Copper or Molybdenum |
| Wheel Speed | 20 - 40 m/s |
| Ejection Pressure | 20 - 40 kPa |
| Atmosphere | High-purity Argon |
Note: The optimal wheel speed and ejection pressure may need to be adjusted based on the specific melt-spinning setup to achieve ribbons of desired thickness and quality.
Annealing
The as-spun ribbons are typically in an amorphous or nanocrystalline state and require annealing to crystallize into the single-phase La₂Ni₇ structure.
Equipment:
-
Tube furnace with temperature control
-
Quartz tube
-
Vacuum pump
Protocol:
-
Wrap the as-spun La₂Ni₇ ribbons in tantalum foil to prevent reaction with the quartz tube at high temperatures.
-
Place the wrapped ribbons into a quartz tube.
-
Evacuate the quartz tube to a high vacuum and seal it.
-
Place the sealed quartz tube into the tube furnace.
-
Heat the furnace to the desired annealing temperature and hold for the specified duration.
-
After annealing, quench the quartz tube in cold water to rapidly cool the sample.
Table 2: Recommended Annealing Parameters
| Parameter | Value |
| Annealing Temperature | 900 - 1000 °C |
| Annealing Duration | 24 - 72 hours |
| Atmosphere | High Vacuum |
Note: The precise annealing temperature and duration are critical for obtaining a single-phase product and may require optimization based on the characterization of the annealed samples.
Characterization
To confirm the formation of single-phase La₂Ni₇, the annealed ribbons should be characterized using standard materials science techniques.
Techniques:
-
X-ray Diffraction (XRD): To identify the crystalline phases present in the sample and determine the lattice parameters.
-
Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS): To observe the microstructure and verify the elemental composition.
-
Transmission Electron Microscopy (TEM): For detailed microstructural analysis, including grain size and morphology.
Table 3: Crystallographic Data for La₂Ni₇
| Parameter | Value |
| Crystal System | Hexagonal |
| Space Group | P6₃/mmc |
| Structure Type | Ce₂Ni₇ |
| Lattice Parameters (approx.) | a = 5.06 Å, c = 24.7 Å |
Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis of single-phase La₂Ni₇.
Data Presentation
All quantitative data from the experimental procedures and characterization should be systematically recorded and presented in tables for clear comparison and reproducibility.
Table 4: Example of Experimental Data Summary
| Sample ID | Wheel Speed (m/s) | Annealing Temp. (°C) | Annealing Time (h) | Phases Identified by XRD | Lattice Parameters (a, c) in Å |
| LaNi-01 | 30 | 950 | 48 | La₂Ni₇ (major), LaNi₅ (minor) | a=5.062, c=24.71 |
| LaNi-02 | 35 | 980 | 72 | La₂Ni₇ (single phase) | a=5.061, c=24.70 |
| ... | ... | ... | ... | ... | ... |
Conclusion
The combination of melt-spinning and a subsequent annealing treatment provides a robust method for the synthesis of single-phase La₂Ni₇. The key to success lies in the careful control of the melt-spinning parameters to produce a homogeneous precursor and the precise optimization of the annealing temperature and duration to promote the formation of the desired crystalline phase while avoiding the nucleation of secondary phases. The protocols and data presentation guidelines provided in these application notes are intended to assist researchers in the successful synthesis and characterization of this promising intermetallic compound.
Application Notes and Protocols: La₂Ni₇ as a Negative Electrode Material for Ni-MH Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and performance of La₂Ni₇-based alloys as negative electrode materials for Nickel-Metal Hydride (Ni-MH) batteries. The information is intended to guide researchers in the development of high-capacity and long-cycle life energy storage solutions.
Introduction
La₂Ni₇-type alloys are a promising class of hydrogen storage materials for Ni-MH battery anodes, offering a higher theoretical hydrogen storage capacity than conventional AB₅-type alloys. These superlattice structure alloys are formed by the stacking of [LaNi₅] and [La₂Ni₄] subunits. However, pure La₂Ni₇ can suffer from issues like hydrogen-induced amorphization and phase transformation, which can lead to capacity degradation. To enhance its electrochemical properties, particularly cycling stability and high-rate dischargeability (HRD), elemental substitutions with magnesium (Mg), cobalt (Co), manganese (Mn), and praseodymium (Pr) are commonly employed. This document outlines the synthesis protocols, characterization methodologies, and performance data of various La₂Ni₇-based alloys.
Data Presentation
The electrochemical performance of La₂Ni₇-based alloys is significantly influenced by their composition and microstructure. The following tables summarize key quantitative data from various studies.
Table 1: Electrochemical Performance of Substituted La₂Ni₇-Based Alloys
| Alloy Composition | Synthesis Method | Maximum Discharge Capacity (mAh/g) | Cycle Number | Capacity Retention (%) | High-Rate Dischargeability (HRD) (%) @ Current Density |
| La-Mg-Ni-Co (with La₂Ni₇ phase) | Solid Diffusion | 355.4 | 50 | 77.80 | Not Reported |
| La₁.₅Mg₀.₅Ni₇ | Mechanical Alloying | 304 | Not Reported | Not Reported | Not Reported |
| La₀.₆Pr₀.₂Mg₀.₂Ni₃.₄Al₀.₁ | Not Specified | 340 | 100 | 90.7 | Not Reported |
| (La,Mg)₅Ni₁₉ (comparison) | Not Specified | 394.44 | 100 | 82.36 | 92.27 @ 900 mA/g |
| Nd₀.₈₀Mg₀.₂₀Ni₃.₅₈ (Ce₂Ni₇-type) | Not Specified | Not Reported | 100 | 94.7 | Not Reported |
Table 2: Influence of Mn Substitution on Y₀.₇₅La₀.₂₅Ni₃.₅₋ₓMnₓ Alloys
| Mn Content (x) | Main Phase(s) | Maximum Hydrogen Absorption (wt. %) |
| 0 | Gd₂Co₇-type | 1.260 |
| 0.1 | Ce₂Ni₇-type (84%) | >1.260 |
| 0.15 | Ce₂Ni₇-type (93%) | <1.444 |
| 0.3 | Ce₂Ni₇-type, PuNi₃-type | 1.444 |
Experimental Protocols
Synthesis of La₂Ni₇-Based Alloys
3.1.1. Mechanical Alloying (for La₂₋ₓMgₓNi₇)
This method is suitable for producing nanocrystalline or amorphous precursor powders.
-
Starting Materials: High-purity powders of Lanthanum (e.g., grated from a rod), Magnesium (e.g., -325 mesh, 99.8% purity), and Nickel (e.g., <5 µm, 99.99% purity) are used.[1]
-
Weighing and Blending: The elemental powders are weighed according to the desired stoichiometry (e.g., La₂₋ₓMgₓNi₇). An excess of highly reactive elements like La and Mg (e.g., 8 wt%) can be added to compensate for oxidation during processing.[1] All handling of the powders should be performed in an inert atmosphere (e.g., an argon-filled glove box with O₂ < 2 ppm and H₂O < 1 ppm).[1]
-
Milling: The blended powders are loaded into a high-energy ball mill (e.g., SPEX 8000 Mixer Mill) under a protective argon atmosphere.[1] The ball-to-powder ratio and milling time are critical parameters that need to be optimized for the specific alloy.
-
Annealing: The as-milled powder is sealed in a quartz tube under vacuum and annealed at a specific temperature (e.g., 950 °C) for a designated time to promote the formation of the desired La₂Ni₇ phase.[2] The annealing temperature significantly influences the phase composition and, consequently, the electrochemical properties.
3.1.2. Induction Melting
This method is used to produce bulk ingots of the alloy.
-
Starting Materials: High-purity metals are weighed according to the desired stoichiometry.
-
Melting: The metals are melted in a vacuum induction furnace under an argon atmosphere. The melt is typically remelted multiple times to ensure homogeneity.
-
Annealing: The as-cast ingot is then annealed under vacuum at a high temperature (e.g., 1148 K for 16 hours) to homogenize the microstructure and promote the formation of the desired phases.
Electrode Preparation
-
Mixing: The synthesized alloy powder is thoroughly mixed with a binder (e.g., polytetrafluoroethylene - PTFE) and a conductive agent (e.g., carbon black). A typical composition is 90 wt.% alloy powder, 5 wt.% PTFE, and 5 wt.% carbon black.[3]
-
Pressing: The mixture is then cold-pressed onto a current collector (e.g., nickel foam) under a high pressure to form the electrode pellet.
-
Drying: The prepared electrode is dried in a vacuum oven at a moderate temperature to remove any residual moisture.
Electrochemical Characterization
Electrochemical measurements are typically performed in a three-electrode cell with the prepared alloy as the working electrode, a sintered Ni(OH)₂/NiOOH electrode as the counter electrode, and a Hg/HgO electrode as the reference electrode. The electrolyte is typically a 6 M KOH solution.[1]
-
Activation: The freshly prepared electrode is activated by subjecting it to several charge/discharge cycles until a stable capacity is achieved.
-
Discharge Capacity Measurement: The electrode is charged at a constant current (e.g., 40 mA/g) for a specific time and then discharged at the same current to a cutoff voltage of -0.7 V versus the Hg/HgO reference electrode.[1] The discharge capacity is calculated from the discharge time.
-
Cycling Stability: The cycling stability is evaluated by repeatedly charging and discharging the electrode for a large number of cycles (e.g., 100 cycles). The capacity retention is calculated as (Cₙ / Cₘₐₓ) × 100%, where Cₙ is the discharge capacity at the nth cycle and Cₘₐₓ is the maximum discharge capacity.[1]
-
High-Rate Dischargeability (HRD): HRD is measured by charging the electrode at a low current and then discharging it at various high currents. The HRD is calculated as the ratio of the discharge capacity at a high current to the discharge capacity at a low current.
-
Pressure-Composition-Temperature (PCT) Isotherms: PCT curves are measured using a Sieverts-type apparatus to determine the hydrogen absorption and desorption characteristics of the alloy, including the plateau pressure and hydrogen storage capacity.
Visualizations
The following diagrams illustrate key relationships and workflows in the study of La₂Ni₇-based electrode materials.
References
Application Notes and Protocols for Hydrogen Storage in La-Mg-Ni Alloys
For Researchers, Scientists, and Professionals in Materials Science and Energy Storage
This document provides a comprehensive overview of the hydrogen storage properties of Lanthanum-Magnesium-Nickel (La-Mg-Ni) alloys. It includes a summary of key performance data, detailed experimental protocols for characterization, and graphical representations of experimental workflows and reaction pathways.
Introduction to La-Mg-Ni Hydrogen Storage Alloys
Magnesium-based alloys are highly promising materials for solid-state hydrogen storage due to their high theoretical hydrogen capacity (up to 7.6 wt%), abundance, and low cost. However, pure magnesium suffers from poor kinetics and high thermodynamic stability, requiring high temperatures for hydrogen absorption and desorption. The addition of Lanthanum (La) and Nickel (Ni) to the Mg matrix significantly improves these properties.
The introduction of La and Ni leads to the in-situ formation of catalytically active secondary phases, such as Mg₂Ni and LaH₃, which refine the microstructure and create efficient pathways for hydrogen diffusion.[1][2] This results in enhanced kinetics and, in some cases, tailored thermodynamic properties for more practical hydrogen storage applications.
Quantitative Data on Hydrogen Storage Properties
The hydrogen storage performance of La-Mg-Ni alloys is highly dependent on their composition and microstructure. The following tables summarize key quantitative data from recent studies.
Table 1: Hydrogen Storage Capacity and Kinetics of Selected La-Mg-Ni Alloys
| Alloy Composition | Max. Hydrogen Storage Capacity (wt%) | Temperature (K) | Time to Reach 90% Saturation | Reference |
| Mg₉₆NiLa₃ | 6.2 (desorption) | 593 | Not specified | [1] |
| Mg₈₈.₅NiLa₁₆ | 4.5 (absorption) | 573 | 30 seconds | [1] |
| Mg-25wt%La-Ni composite | 4.02 (desorption) | Not specified | Not specified | [2] |
| La₀.₇₅Mg₀.₂₅Ni₃.₅ | ~1.9 (calculated from H/M) | 298 | < 1 minute (absorption) | [3] |
| Mg-25Ni | 3.76 (absorption) | 588 | 50 minutes | [4] |
Table 2: Thermodynamic Properties of Selected La-Mg-Ni Alloys
| Alloy Composition | Enthalpy of Dehydrogenation (kJ/mol H₂) | Entropy of Dehydrogenation (J/mol·K H₂) | Activation Energy for Dehydrogenation (kJ/mol) | Reference |
| Mg₉₆NiLa₃ | 72.9 | Not specified | 99.69 | [1] |
| Mg-25Ni | Not specified | Not specified | 56.74 | [4] |
Experimental Protocols
Alloy Synthesis
3.1.1. Vacuum Induction Melting
This method is used to prepare bulk, as-cast alloys.
-
Material Preparation: Weigh high-purity bulk Mg, La, and granular Ni in the desired atomic ratios.
-
Melting: Place the raw materials in a crucible within a vacuum induction melting furnace.
-
Inert Atmosphere: Evacuate the furnace chamber and backfill with a high-purity inert gas (e.g., Argon) to prevent oxidation.
-
Induction Heating: Heat the materials using induction until they are completely molten and homogenized.
-
Casting: Cast the molten alloy into a mold to solidify.
-
Homogenization (Optional): The as-cast ingot may be sealed in a quartz tube under vacuum and annealed at a specific temperature to improve homogeneity.
3.1.2. Mechanical Alloying (Ball Milling)
This technique produces nanocrystalline or amorphous composite powders.
-
Material Preparation: Weigh the constituent elemental powders in the desired ratio.
-
Loading: Load the powders and milling balls (e.g., hardened steel or tungsten carbide) into a sealed milling vial inside a glovebox under an inert atmosphere. The ball-to-powder weight ratio is a critical parameter (e.g., 20:1).
-
Milling: Mill the powder for a predetermined duration (e.g., 20-100 hours) at a specific rotational speed (e.g., 300-500 rpm). The milling process can be continuous or intermittent with periods of rest to prevent excessive heating.
-
Powder Handling: After milling, handle the resulting alloy powder strictly under an inert atmosphere to prevent oxidation.
Structural and Morphological Characterization
3.2.1. X-Ray Diffraction (XRD)
Used to identify the constituent phases of the alloys before and after hydrogenation.
-
Sample Preparation: A small amount of the alloy powder is thinly spread onto a sample holder. For air-sensitive samples, an airtight holder should be used.
-
Instrument Setup: Use a diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).
-
Data Acquisition: Scan the sample over a 2θ range of 20° to 80° with a step size of, for example, 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis: Analyze the resulting diffraction pattern using crystallographic databases (e.g., ICDD) to identify the phases present. Rietveld refinement can be used for quantitative phase analysis and to determine lattice parameters.
3.2.2. Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS)
To observe the surface morphology and determine the elemental distribution.
-
Sample Preparation: Mount the alloy powder or a polished piece of the bulk alloy onto an SEM stub using conductive carbon tape. For non-conductive samples, a thin conductive coating (e.g., gold or carbon) may be applied.
-
Imaging: Insert the sample into the SEM chamber. Use an accelerating voltage of, for example, 15-20 kV to acquire secondary electron (for topography) and backscattered electron (for compositional contrast) images at various magnifications.
-
Elemental Analysis (EDS): Perform EDS mapping or point analysis to determine the elemental composition and distribution across the sample surface.
Hydrogen Storage Performance Evaluation
3.3.1. Pressure-Composition-Temperature (PCT) Analysis
This is a crucial experiment to determine the thermodynamic properties of hydrogen absorption and desorption. It is typically performed using a Sievert-type apparatus.
-
Sample Activation:
-
Load a precisely weighed amount of the alloy powder (e.g., 0.5-1.0 g) into the sample holder under an inert atmosphere.
-
Place the sample holder in the apparatus and evacuate the system to a high vacuum (e.g., <10⁻⁵ mbar) at an elevated temperature (e.g., 300-350°C) for several hours to remove any surface contaminants and adsorbed gases.
-
Perform several hydrogen absorption/desorption cycles at a high temperature and pressure to fully activate the sample. This breaks down the passivation layer and creates fresh surfaces for hydrogen absorption.
-
-
Isotherm Measurement (Absorption):
-
Set the sample holder to the desired constant temperature (e.g., 300°C).
-
Introduce a known amount of hydrogen gas from a calibrated volume into the sample chamber.
-
Allow the system to reach thermal and pressure equilibrium. The pressure drop corresponds to the amount of hydrogen absorbed by the sample.
-
Repeat the previous step incrementally to build the pressure-composition isotherm until the sample is saturated with hydrogen.
-
-
Isotherm Measurement (Desorption):
-
Starting from the saturated state, expand a known volume of gas from the sample chamber into a calibrated volume.
-
Allow the system to reach equilibrium. The pressure increase in the calibrated volume corresponds to the amount of hydrogen desorbed.
-
Repeat this process to construct the desorption isotherm.
-
-
van't Hoff Analysis:
-
Repeat the PCT measurements at several different temperatures.
-
Plot ln(P_eq) versus 1/T, where P_eq is the equilibrium plateau pressure for the hydride formation/decomposition.
-
The enthalpy (ΔH) and entropy (ΔS) of the reaction can be calculated from the slope (-ΔH/R) and intercept (ΔS/R) of the resulting linear fit, where R is the gas constant.
-
Diagrams
Caption: Experimental workflow for La-Mg-Ni alloys.
Caption: Hydrogenation and dehydrogenation pathways.
References
Application Notes and Protocols for In-situ XRD Analysis of La2Ni7 Hydrogenation
Audience: Researchers, scientists, and materials development professionals.
Introduction: The La₂Ni₇ intermetallic compound is a promising material for hydrogen storage applications due to its favorable absorption and desorption characteristics. In-situ X-ray diffraction (XRD) is a powerful analytical technique used to study the structural evolution of materials in real-time under controlled environments. This application note provides a detailed protocol and analysis guide for conducting in-situ XRD studies on the hydrogenation of La₂Ni₇, enabling a deeper understanding of the phase transformations and crystallographic changes that occur during hydrogen uptake and release.
Experimental Protocols
A robust experimental setup is crucial for obtaining high-quality in-situ XRD data during the hydrogenation of La₂Ni₇. This typically involves a high-pressure cell that allows for the control of hydrogen pressure and temperature while being transparent to X-rays.
1. Sample Preparation:
-
Activation: The La₂Ni₇ alloy typically requires an activation process to facilitate hydrogen absorption. This is often achieved by subjecting the sample to several cycles of vacuum and high-pressure hydrogen exposure.
-
Powder Preparation: The activated alloy should be carefully crushed into a fine powder in an inert atmosphere (e.g., inside an argon-filled glovebox) to prevent oxidation.
-
Capillary Loading: The fine powder is then loaded into a capillary tube suitable for in-situ XRD measurements. Sapphire or quartz capillaries are commonly used due to their strength and X-ray transparency.
2. In-situ XRD Cell Setup:
-
A specialized in-situ XRD cell capable of handling high-pressure gases is required.[1][2] These cells are designed to allow for precise control of hydrogen pressure and temperature.[1]
-
The capillary containing the La₂Ni₇ powder is mounted inside the cell.
-
The cell is then connected to a gas handling system for the controlled introduction and removal of hydrogen.
3. Data Acquisition:
-
Initial State: An initial XRD pattern of the La₂Ni₇ sample is collected under vacuum or an inert atmosphere before the introduction of hydrogen. This serves as a baseline measurement.
-
Hydrogenation Process: Hydrogen is introduced into the cell at a controlled pressure and temperature. The pressure-composition-isotherm (PCI) curve can be used to guide the selection of pressure points for XRD measurements.
-
In-situ XRD Measurements: XRD patterns are collected at various stages of hydrogen absorption and desorption.[3] Synchrotron radiation sources are often preferred for these experiments due to their high flux, which allows for rapid data collection.[1][2]
-
Data Analysis: The collected XRD patterns are analyzed using techniques such as Rietveld refinement to determine the crystal structure, lattice parameters, and phase fractions at each stage of the hydrogenation process.[3]
Data Presentation
The structural changes occurring during the hydrogenation of La₂Ni₇ can be quantified by analyzing the changes in lattice parameters and unit cell volume.
Table 1: Crystallographic Data of La₂Ni₇ and its Hydrides during the First Hydrogen Absorption-Desorption Cycle [3]
| Phase | Hydrogen Content (x in La₂Ni₇Hₓ) | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Cell Volume (ų) |
| α-La₂Ni₇ | 0 | P6₃/mmc | 5.05 | 5.05 | 24.6 | - | 542.9 |
| Orthorhombic Hydride | Increasing | Pbcn | Decreasing | Decreasing | Increasing | 90 | Expanding |
| Monoclinic Hydride | Increasing | C2/c | Increasing | Increasing | Increasing | Increasing | Expanding |
| Monoclinic Hydride | Decreasing | C2/c | Decreasing | Decreasing | Decreasing | Decreasing | Contracting |
Note: Precise numerical values for the lattice parameters of the hydride phases are dependent on the exact hydrogen concentration and require detailed Rietveld refinement of the in-situ XRD data.
During the initial hydrogen absorption, a phase transformation occurs, leading to the coexistence of orthorhombic (Pbcn) and monoclinic (C2/c) hydride phases.[3] Upon desorption, only the monoclinic hydride is observed, indicating an irreversible phase transformation during the first cycle.[3] The volume of the La₂Ni₄ sub-cell within the La₂Ni₇ structure expands significantly more than the LaNi₅ sub-cell during the first absorption.[3]
Visualizations
Experimental Workflow for In-situ XRD of La₂Ni₇ Hydrogenation
Caption: Workflow for in-situ XRD analysis of La₂Ni₇ hydrogenation.
Phase Transformation Pathway during the First Hydrogenation Cycle of La₂Ni₇
Caption: Phase transitions in La₂Ni₇ during the first hydrogenation cycle.
References
Application of La₂Ni₇ in Methane Dry Reforming: A Review of Current Research
Introduction
The catalytic dry reforming of methane (DRM) is a significant area of research for the conversion of two primary greenhouse gases, methane (CH₄) and carbon dioxide (CO₂), into valuable synthesis gas (syngas), a mixture of hydrogen (H₂) and carbon monoxide (CO). While various nickel-based catalysts are extensively studied for this process, the application of the specific intermetallic compound La₂Ni₇ as a catalyst for methane dry reforming is not well-documented in publicly available research.
A comprehensive review of the scientific literature reveals a notable absence of studies focused on the direct use of La₂Ni₇ for methane dry reforming. Research on lanthanum-nickel catalyst systems for this application predominantly focuses on nickel catalysts supported on lanthanum-containing oxides, such as La₂O₃, La₂Zr₂O₇, and LaAlO₃.
La₂Ni₇ as a Catalyst Precursor
While direct application in DRM is not reported, some literature suggests that related lanthanum-nickel intermetallic compounds can act as precursors to active catalysts under reaction conditions. For instance, in reactions involving CO and H₂, compounds like La₂Ni₇ have been observed to transform into small nickel particles supported on lanthanum oxide.[1] This suggests that if La₂Ni₇ were to be used in methane dry reforming, it would likely decompose to form a highly dispersed Ni/La₂O₃ catalytic system. The in-situ formation of such a catalyst could potentially lead to highly active and stable performance due to the strong interaction between the nickel nanoparticles and the lanthanum oxide support.
Caption: Hypothesized role of La₂Ni₇ as a catalyst precursor.
Data Presentation and Experimental Protocols
Due to the lack of specific research on the application of La₂Ni₇ in methane dry reforming, no quantitative data on its catalytic performance (e.g., conversion rates, selectivity, stability) can be provided. Similarly, detailed experimental protocols for the use of La₂Ni₇ in this context are not available in the reviewed literature.
Based on the available scientific literature, the intermetallic compound La₂Ni₇ is not a recognized catalyst for methane dry reforming. The existing body of research on lanthanum-nickel systems for this application centers on nickel catalysts supported by lanthanum-based oxides. While it is hypothesized that La₂Ni₇ could serve as a precursor to an active Ni/La₂O₃ catalyst under reforming conditions, this has not been experimentally verified for methane dry reforming. Therefore, researchers and scientists interested in this area are encouraged to investigate the potential of La₂Ni₇ as a catalyst precursor and to conduct foundational research to determine its activity, stability, and reaction mechanism in methane dry reforming.
References
Application Notes and Protocols for Determining the Hydrogen Capacity of Y₂Ni₇ using Sievert's Method
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocol for determining the hydrogen storage capacity of the intermetallic compound Y₂Ni₇ utilizing the Sievert's method. This document is intended for researchers and scientists in materials science and related fields.
Introduction to Y₂Ni₇ and Sievert's Method
The intermetallic compound Y₂Ni₇ is a subject of research for solid-state hydrogen storage applications due to its ability to reversibly absorb and desorb significant amounts of hydrogen. A common and reliable technique to quantify the hydrogen storage properties of such materials is the Sievert's method, also known as the volumetric method. This method relies on the precise measurement of pressure changes of hydrogen gas in a calibrated volume to determine the amount of hydrogen absorbed or desorbed by a material at a constant temperature. By performing these measurements at various equilibrium pressures, a pressure-composition isotherm (PCI) is constructed, which is a critical tool for characterizing the thermodynamic properties of the material-hydrogen system.
Quantitative Data Presentation
The hydrogen storage properties of Y₂Ni₇ at room temperature (25 °C) have been experimentally determined and are summarized in the table below.
| Parameter | Value | Unit |
| Maximum Hydrogen Capacity | 8.9 | H/f.u. (Hydrogen atoms per formula unit) |
| First Plateau | ||
| Equilibrium Pressure | 0.055 | MPa |
| Hydrogen Content Range | 0.4 - 2.0 | H/f.u. |
| Second Plateau | ||
| Equilibrium Pressure | 0.5 | MPa |
| Hydrogen Content Range | 3.1 - 4.0 | H/f.u. |
| Third Plateau | ||
| Equilibrium Pressure | 2.9 | MPa |
| Hydrogen Content Range | 5.0 - 8.4 | H/f.u. |
Table 1: Hydrogen storage properties of Y₂Ni₇ at 25 °C as determined by Sievert's method.[1]
Experimental Protocols
The following is a detailed protocol for determining the hydrogen capacity of a Y₂Ni₇ sample using a Sievert's apparatus.
Materials and Equipment
-
Y₂Ni₇ alloy sample (powder form recommended for increased surface area)
-
Sievert's apparatus (volumetric setup)
-
High-purity hydrogen gas (99.999% or higher)
-
Inert gas (e.g., Argon) for purging
-
Vacuum pump
-
Temperature-controlled sample holder/furnace
-
Pressure transducers
-
Calibrated gas reservoir
Sample Preparation and Activation
Activation is a critical step to remove surface contaminants (e.g., oxide layers) and create fresh, reactive surfaces for hydrogen absorption.
-
Sample Loading: Load a precisely weighed amount of the Y₂Ni₇ sample into the sample holder of the Sievert's apparatus.
-
System Purging: Purge the entire system, including the sample holder and gas lines, with an inert gas (e.g., Argon) multiple times to remove any residual air and moisture.
-
Initial Evacuation: Evacuate the system using a vacuum pump to a high vacuum (e.g., < 10⁻⁵ mbar).
-
Thermal Activation:
-
Heat the sample under vacuum to a temperature in the range of 200-300 °C. The exact temperature may need to be optimized for the specific sample.
-
Maintain this temperature for several hours (e.g., 2-4 hours) to degas the sample.
-
-
Hydrogen Cycling Activation:
-
Cool the sample to room temperature.
-
Introduce a moderate pressure of high-purity hydrogen gas (e.g., 1-5 MPa) into the sample chamber.
-
Allow the sample to absorb hydrogen. An initial absorption may be slow.
-
Evacuate the hydrogen from the sample chamber.
-
Repeat this hydrogen absorption/desorption cycle several times (typically 3-5 cycles). This process helps to break down the bulk material into finer particles, creating more surface area for reaction and improving the kinetics.
-
Pressure-Composition Isotherm (PCI) Measurement
-
Temperature Stabilization: Set and maintain the desired temperature for the isotherm measurement (e.g., 25 °C) in the sample holder.
-
Initial Hydrogen Dose: Introduce a small, known amount of hydrogen gas from the calibrated reservoir into the sample chamber.
-
Equilibration: Monitor the pressure in the sample chamber. The pressure will decrease as the Y₂Ni₇ sample absorbs hydrogen. Allow the system to reach equilibrium, which is typically defined as a pressure change of less than a specified amount over a certain period (e.g., < 0.01% change in 10 minutes).
-
Data Recording: Once equilibrium is reached, record the final pressure and the temperature.
-
Subsequent Dosing: Repeat steps 2-4 by introducing subsequent doses of hydrogen gas to incrementally increase the pressure in the sample chamber. Continue this process until the desired maximum pressure is reached (e.g., 10 MPa).
-
Desorption Isotherm (Optional but Recommended): After reaching the maximum pressure, the desorption isotherm can be measured by incrementally removing known volumes of gas from the sample chamber and waiting for equilibrium at each step. This allows for the characterization of any hysteresis in the system.
-
Data Analysis: Using the recorded pressure, temperature, and calibrated volumes of the apparatus, calculate the amount of hydrogen absorbed or desorbed at each equilibrium point. The results are typically plotted as hydrogen concentration in the material (e.g., in H/f.u. or weight percent) versus the equilibrium pressure.
Visualization
Experimental Workflow for Sievert's Method
The following diagram illustrates the logical workflow for determining the hydrogen capacity of Y₂Ni₇ using the Sievert's method.
References
Application Notes and Protocols for La₂Ni₇-Based Superlattice Metal Hydride Alloys
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the application and characterization of La₂Ni₇-based superlattice metal hydride alloys, materials of significant interest for hydrogen storage and electrochemical applications such as nickel-metal hydride (Ni-MH) batteries.
Introduction to La₂Ni₇ Superlattice Metal Hydride Alloys
La₂Ni₇-based alloys are a class of intermetallic compounds that exhibit a superlattice crystal structure. This structure is composed of alternating layers of [LaNi₅] and [La₂Ni₄] subunits, which creates a high density of catalytically active sites and favorable hydrogen diffusion pathways. These characteristics lead to high hydrogen storage capacity and excellent electrochemical performance. The properties of these alloys can be finely tuned by substituting lanthanum with other rare earth elements (e.g., Y, Gd) or magnesium, and nickel with other transition metals (e.g., Co, Mn, Al), allowing for the optimization of their performance for specific applications.
Data Presentation: Performance of La₂Ni₇-Based Alloys
The following tables summarize the key performance metrics of various La₂Ni₇-type and related superlattice metal hydride alloys.
Table 1: Electrochemical Properties of La-Mg-Ni Superlattice Alloys
| Alloy Composition | Crystal Structure Type | Maximum Discharge Capacity (mAh/g) | High-Rate Dischargeability (HRD) @ 1800 mA/g | Cycling Stability (% retention after 100 cycles) |
| La₁.₅Mg₀.₅Ni₇ | Ce₂Ni₇ | 304 | - | - |
| La₀.₇Mg₀.₃Ni₃.₄Mn₀.₁ | (La,Mg)Ni₃ + LaNi₅ | 403.1 | - | Greatly improved with Co substitution |
| La₂MgNi₉ | PuNi₃ | ~400 | 86% @ 350 mA/g | - |
| La₁.₉Mg₁.₁Ni₉ | PuNi₃ | ~400 | 85% @ 350 mA/g | ~64% after 200 cycles |
| La₁.₈Mg₁.₂Ni₉ | PuNi₃ | ~400 | 80% @ 350 mA/g | - |
Table 2: Hydrogen Storage Properties of La-Based Superlattice Alloys
| Alloy Composition | Predominant Phase | Hydrogen Storage Capacity (wt.%) | Absorption/Desorption Plateau Pressure |
| La₂Y₄Ni₂₁ | A₂B₇-type | 1.59 | - |
| LaY₂Ni₉ | AB₃-type | 1.56 | - |
| LaY₂Ni₉.₇Mn₀.₅Al₀.₃ | Ce₂Ni₇-type | - | Reduced volume mismatch between subunits |
| La₁.₅Mg₀.₅Ni₇ | Ce₂Ni₇-type | ~1.4 (calculated from deuteride) | Exhibits H₂ absorption/desorption plateaus |
| Gd₂Ni₇ | Ce₂Ni₇-type | 1.13 | 0.015 MPa and 0.13 MPa (desorption) |
Experimental Protocols
Synthesis of La₂Ni₇-Based Superlattice Alloys
A. Induction Melting and Annealing
This is a common method for producing homogeneous superlattice alloys.
-
Raw Material Preparation: Weigh high-purity (>99.9%) metals (La, Ni, Mg, and any substituent elements) in the desired stoichiometric ratio.
-
Melting: Place the raw materials in a water-cooled copper crucible within a high-frequency induction furnace. The furnace chamber is first evacuated to a high vacuum (<10⁻³ Pa) and then filled with high-purity argon gas to prevent oxidation. The melting process is repeated several times to ensure compositional homogeneity of the ingot.
-
Annealing: Seal the as-cast ingot in a quartz tube under a high-purity argon atmosphere. Place the quartz tube in a muffle furnace and anneal at a specific temperature (e.g., 950-1100 °C) for an extended period (e.g., 12-54 hours) to promote the formation of the desired superlattice phase.[1]
-
Quenching: After annealing, rapidly cool the sample by quenching the quartz tube in ice water to preserve the high-temperature phase.[2]
-
Pulverization: Mechanically crush the annealed ingot into a fine powder (e.g., <200 mesh) in an argon-filled glovebox to prevent oxidation.
B. Mechanical Alloying
This method can be used to produce nanocrystalline or amorphous alloys.
-
Raw Material Preparation: Weigh the elemental powders in the desired ratio.
-
Milling: Place the powders in a stainless steel vial with stainless steel balls (a typical ball-to-powder weight ratio is 10:1) inside an argon-filled glovebox.
-
Milling Process: Mill the powders using a high-energy planetary ball mill for a specified duration (e.g., 10-50 hours) at a set rotational speed (e.g., 300-500 rpm). The milling process involves repeated cold welding, fracturing, and re-welding of the powder particles, leading to the formation of the alloy.
Structural and Morphological Characterization
A. X-ray Diffraction (XRD) with Rietveld Refinement
-
Sample Preparation: Prepare a flat powder sample on a zero-background sample holder.
-
Data Collection: Collect the XRD pattern using a diffractometer with Cu Kα radiation over a 2θ range of 10-90° with a small step size (e.g., 0.02°).
-
Phase Identification: Identify the crystalline phases present in the sample by comparing the experimental diffraction peaks with standard diffraction patterns from a database (e.g., ICDD).
-
Rietveld Refinement: Use specialized software (e.g., GSAS, FullProf) to perform Rietveld refinement of the XRD data. This analysis provides detailed structural information, including lattice parameters, unit cell volume, phase abundance, and atomic positions.[1]
Hydrogen Storage Characterization
A. Pressure-Composition-Temperature (PCT) Isotherm Measurement
-
Sample Activation: Place a precisely weighed powder sample (typically 1-2 g) in a stainless steel reactor. Activate the sample by heating it under vacuum (e.g., to 300 °C) to remove any surface contaminants and then exposing it to high-pressure hydrogen (e.g., 3-5 MPa) for several cycles to facilitate hydrogen absorption.
-
Isotherm Measurement: Perform the PCT measurements at a constant temperature (e.g., 25 °C, 50 °C, 75 °C) using a Sieverts-type apparatus. Incrementally introduce a known amount of high-purity hydrogen gas into the reactor and record the equilibrium pressure after each increment. The desorption isotherm is measured by incrementally removing hydrogen.
-
Data Analysis: Plot the equilibrium hydrogen pressure against the hydrogen concentration in the alloy (in wt.% or H/M) to obtain the PCT curves. From these curves, determine the hydrogen storage capacity, plateau pressures for absorption and desorption, and the hysteresis.
Electrochemical Characterization
A. Electrode Preparation
-
Mixture Preparation: Thoroughly mix the active alloy powder with a conductive agent (e.g., carbon black or nickel powder) and a binder (e.g., polytetrafluoroethylene - PTFE) in a weight ratio of approximately 85:10:5.
-
Pelletizing: Press a small amount of the mixture (e.g., 100 mg) onto a nickel foam substrate under a pressure of about 10-15 MPa to form the working electrode.
B. Electrochemical Measurements
Perform the electrochemical tests in a standard three-electrode cell at room temperature. Use the prepared metal hydride electrode as the working electrode, a sintered Ni(OH)₂/NiOOH electrode as the counter electrode, and a Hg/HgO electrode as the reference electrode. The electrolyte is typically a 6 M KOH solution.
-
Activation: Activate the electrode by performing several charge/discharge cycles at a low current density (e.g., C/10 rate, where C is the theoretical capacity) until a stable discharge capacity is achieved.
-
Discharge Capacity Measurement: Charge the electrode at a constant current (e.g., 100 mA/g) for a specified time and then discharge it at the same or a different current density to a cut-off voltage (e.g., -0.6 V vs. Hg/HgO). The discharge capacity is calculated from the discharge time and current.
-
High-Rate Dischargeability (HRD): Measure the discharge capacity at various high current densities (e.g., 400, 800, 1200, 1600 mA/g). The HRD is calculated as the ratio of the discharge capacity at a high rate to the capacity at a low rate.
-
Cycling Stability: Subject the electrode to a large number of charge/discharge cycles (e.g., 100 or more) and measure the discharge capacity every 10 cycles. The cycling stability is expressed as the percentage of the initial capacity retained after a certain number of cycles.
Visualizations
Caption: Workflow for the development and characterization of La₂Ni₇-based alloys.
Caption: Workflow for the electrochemical characterization of metal hydride electrodes.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Cycling Stability of La₂Ni₇ Electrodes
Welcome to the technical support center for La₂Ni₇ electrodes. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the cycling stability of these materials.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the experimental use of La₂Ni₇ electrodes, focusing on their cycling performance.
Question 1: My La₂Ni₇ electrode is showing rapid capacity decay after only a few charge/discharge cycles. What are the likely causes?
Answer: Rapid capacity degradation in La₂Ni₇-based electrodes is primarily attributed to two main factors: pulverization and corrosion.[1][2]
-
Pulverization: The alloy particles experience significant stress due to volume expansion and contraction during the absorption and desorption of hydrogen. This leads to the formation of microcracks and the breakdown of particles, resulting in a loss of electrical contact and a decrease in the active surface area.[1][2]
-
Corrosion and Oxidation: In the alkaline electrolyte (typically KOH), the active components of the alloy can corrode and oxidize. This process forms passive layers, such as La(OH)₃ and Mg(OH)₂, on the particle surfaces.[1][2] This not only consumes the active material but also hinders the hydrogen transfer between the alloy and the electrolyte.
Question 2: How can I mitigate the pulverization of my La₂Ni₇ electrode?
Answer: Addressing pulverization involves both material-level modifications and electrode fabrication strategies.
-
Alloy Composition Modification: Introducing certain elements can improve the mechanical integrity of the alloy. For instance, creating multi-phase structures can help accommodate the stress from volume changes.
-
Microstructural Refinement: Techniques like melt spinning can produce a more homogenous and fine-grained microstructure, which has been shown to enhance resistance to pulverization.[3]
-
Binder Selection: The choice of binder is crucial for maintaining the mechanical integrity of the electrode. Binders like a combination of styrene-butadiene rubber and sodium carboxymethyl cellulose (SBR+CMC) can offer better flexibility and adhesion compared to polyvinylidene fluoride (PVDF), which may help to better accommodate the volume changes of the alloy particles.[4][5]
Question 3: What strategies can I employ to reduce corrosion and oxidation of the electrode?
Answer: Reducing corrosion is key to long-term cycling stability. Consider the following approaches:
-
Elemental Substitution: Partially substituting Lanthanum (La) with elements that have a higher electronegativity, such as Yttrium (Y), can enhance the alloy's resistance to corrosion in the alkaline electrolyte.[6][7]
-
Surface Coatings: Applying a protective coating to the alloy particles can act as a barrier against the corrosive electrolyte. While not extensively detailed for La₂Ni₇ in the provided context, this is a common strategy for many electrode materials.
-
Electrolyte Additives: The addition of certain compounds to the electrolyte can lead to the formation of a more stable and protective surface layer on the alloy particles, preventing severe corrosion. For some magnesium-based alloys, adding Al₂(SO₄)₃ to the KOH electrolyte has been shown to be beneficial.[8]
Question 4: Can the electrode preparation method influence the cycling stability?
Answer: Absolutely. The way the electrode is prepared plays a significant role in its performance.
-
Binder and Conductive Agent Distribution: A uniform distribution of the binder and conductive agent is essential for good electrical contact throughout the electrode and for accommodating the mechanical stresses.
-
Electrode Porosity: The porosity of the electrode affects the electrolyte penetration and the overall mechanical integrity. High porosity can lead to better electrolyte access but may compromise the mechanical strength.
-
Pressing/Calendering: The pressure applied during electrode fabrication can influence the particle-to-particle contact and the overall density of the electrode, which in turn affects both electrical conductivity and mechanical stability.
Quantitative Data Summary
The following table summarizes key performance data from various studies on improving the cycling stability of La₂Ni₇-type electrodes.
| Alloy Composition | Preparation Method | Key Finding | Maximum Discharge Capacity (mAh/g) | Capacity Retention | Citation |
| La₀.₈₃₋ₓYₓMg₀.₁₇Ni₃.₁Co₀.₃Al₀.₁ (x=0.2) | Not Specified | Yttrium substitution enhances corrosion resistance. | 400.6 | 75% after 320 cycles | [6] |
| La₀.₇₅₋ₓPrₓMg₀.₂₅Ni₃.₂Co₀.₂Al₀.₁ (x=0.4) | Melt Spinning (15 m/s) | Praseodymium substitution and melt spinning improve stability. | Not specified | 90.33% after 100 cycles | [3] |
| La₁.₅Mg₀.₅Ni₇ | Mechanical Alloying | Exhibited the highest discharge capacity among the tested La₂₋ₓMgₓNi₇ compositions. | 304 | Not Specified | [9] |
| Mg₀.₄₅Ti₀.₀₅Ni₀.₅₀ in 6M KOH + 0.1M Al₂(SO₄)₃ | Not Specified | Electrolyte additive forms a protective layer. | 479.0 | 66.5% after 30 cycles |
Experimental Protocols
Below are detailed methodologies for key experiments related to the preparation and evaluation of La₂Ni₇ electrodes.
1. Electrode Preparation
-
Alloy Powder Preparation: The La₂Ni₇-type alloy is typically prepared by arc melting or induction melting of the constituent pure metals in a protective argon atmosphere, followed by annealing to ensure homogeneity. The resulting ingot is then mechanically crushed and milled to a fine powder (typically < 50 µm).
-
Slurry Mixing: The electrode slurry is prepared by mixing the active material powder (e.g., 80-90 wt%), a conductive agent like carbon black or nickel powder (e.g., 5-15 wt%), and a binder (e.g., 5-10 wt%) in a suitable solvent. For a PVDF binder, N-methyl-2-pyrrolidone (NMP) is used. For an SBR/CMC binder, deionized water is used.[4][5] The mixture is homogenized using a planetary mixer or a similar apparatus to form a uniform slurry.
-
Coating and Drying: The slurry is then uniformly coated onto a current collector, such as nickel foam or nickel foil. The coated electrode is dried in a vacuum oven at a specified temperature (e.g., 80-120°C) for several hours to remove the solvent.
-
Pressing: After drying, the electrode is typically pressed at a high pressure (e.g., 10-20 MPa) to ensure good electrical contact between the particles and the current collector.
2. Electrochemical Cycling Tests
-
Cell Assembly: The electrochemical performance is evaluated in a three-electrode setup or a coin cell. A typical setup includes the prepared La₂Ni₇ electrode as the working electrode, a counter electrode (e.g., a sintered Ni(OH)₂/NiOOH electrode or platinum foil), and a reference electrode (e.g., Hg/HgO).[9][10] The electrodes are separated by a separator (e.g., non-woven polypropylene) and immersed in an electrolyte, which is commonly a 6M KOH solution.[9]
-
Activation: Before cycling, the electrode usually undergoes an activation process, which involves a few charge/discharge cycles at a low current density (e.g., C/10) to fully wet the electrode and activate the alloy surface.
-
Galvanostatic Cycling: The cycling stability is tested by charging and discharging the cell at a constant current (galvanostatic mode) for a large number of cycles. A typical charge/discharge current is 40 mA/g.[9] The cell is cycled between set voltage limits (e.g., a discharge cut-off voltage of -0.7 V vs. Hg/HgO).[9]
-
Data Analysis: The discharge capacity is measured at each cycle. The cycling stability is often reported as the capacity retention rate, calculated as (Cₙ / Cₘₐₓ) x 100%, where Cₙ is the discharge capacity at the nth cycle and Cₘₐₓ is the maximum discharge capacity achieved.[9]
3. Post-Cycling Characterization
-
Scanning Electron Microscopy (SEM): SEM is used to observe the morphology of the electrode before and after cycling to assess the extent of particle pulverization.
-
X-ray Diffraction (XRD): XRD analysis helps in identifying the crystal structure of the alloy and detecting any phase changes or the formation of corrosion products after cycling.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is employed to analyze the surface chemistry of the electrode particles, providing information on the composition of the surface corrosion layers.[9]
Visualizations
Below are diagrams illustrating key workflows and relationships in the study of La₂Ni₇ electrode stability.
References
- 1. Degradation Characters of La-Mg-Ni-Based Metal Hydride Alloys: Corrosion and Pulverization Behaviors [amse.org.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Different Binders on the Electrochemical Performance of Metal Oxide Anode for Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improving the phase stability and cycling performance of Ce2Ni7-type RE–Mg–Ni alloy electrodes by high electronegativity element substitution - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Improving the phase stability and cycling performance of Ce2Ni7-type RE-Mg-Ni alloy electrodes by high electronegativity element substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced Cycling Stability of Amorphous MgNi-Based Alloy Electrodes through Corrosion Prevention by Incorporating Al2(SO4)3·18H2O into the Electrolyte [mdpi.com]
- 9. arxiv.org [arxiv.org]
- 10. rsc.org [rsc.org]
Technical Support Center: La₂Ni₇-Based Hydrogen Storage Alloys
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with the effect of Magnesium (Mg) substitution on La₂Ni₇ hydrogen storage alloys.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of substituting Magnesium (Mg) for Lanthanum (La) in La₂Ni₇ alloys?
Substituting Mg for La in La₂Ni₇ alloys primarily alters the crystal structure and, consequently, the hydrogen storage properties. The substitution is not random; Mg atoms preferentially occupy La sites within the Laves-type [A₂B₄] subunits of the crystal structure. This ordered substitution leads to a contraction of the unit cell and has been shown to improve the cycling stability of the alloy by preventing amorphization during hydrogen absorption and desorption cycles.
Q2: How does Mg substitution impact the thermodynamics of hydrogen absorption/desorption?
Mg substitution influences the thermodynamic properties of the La₂Ni₇-H₂ system. For La₁.₅Mg₀.₅Ni₇, the enthalpy of hydrogenation (ΔHн) for absorption is approximately -15.7 ± 0.9 kJ (molH)⁻¹, and for desorption is 16.8 ± 0.4 kJ (molH)⁻¹. The entropy of hydrogenation (ΔSн) for absorption is around -46.0 ± 3.7 J (K molH)⁻¹, and for desorption is 48.1 ± 1.5 J (K molH)⁻¹. These values indicate a change in the stability of the metal hydride compared to the unsubstituted La₂Ni₇.
Q3: Does Mg substitution change the way the alloy stores hydrogen?
Yes, it significantly alters the hydrogenation process. In unsubstituted La₂Ni₇, hydrogen atoms are primarily absorbed in the LaNi₂ layers, leading to a strong anisotropic expansion of the unit cell along the c-axis. In Mg-substituted alloys like La₁.₅Mg₀.₅Ni₇, both the LaNi₅ and the newly formed LaMgNi₄ layers become occupied by hydrogen. This results in a more isotropic expansion of the unit cell, with similar expansion percentages in the basal plane and along the c-axis.[1]
Troubleshooting Guides
Problem 1: My Mg-substituted La₂Ni₇ alloy shows a lower than expected hydrogen storage capacity.
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Possible Cause 1: Incomplete Activation.
-
Solution: Many metal hydride alloys require an activation process to facilitate hydrogen absorption. This typically involves several cycles of heating the sample under vacuum to remove surface contaminants, followed by exposure to high-pressure hydrogen. For some La-Ni based alloys, an initial high-energy activation may be necessary, involving heating to around 350°C under vacuum, followed by cycling hydrogen pressure up to 40 bar.[2] A common issue is the presence of a surface oxide layer that prevents hydrogen uptake.[2]
-
-
Possible Cause 2: Phase Inhomogeneity.
-
Solution: The synthesis method can lead to the formation of secondary phases that do not store hydrogen effectively. Ensure your synthesis protocol, whether arc melting or mechanical alloying, is optimized for phase purity. For instance, in arc melting, repeated melting and flipping of the ingot (at least four times) is crucial for homogeneity.[3] For mechanically alloyed samples, the milling parameters (time, speed, ball-to-powder ratio) must be carefully controlled.
-
-
Possible Cause 3: Incorrect Measurement Temperature and Pressure.
-
Solution: The hydrogen storage capacity is highly dependent on the temperature and pressure at which it is measured. Refer to the Pressure-Composition-Temperature (PCT) curves for your specific alloy composition to ensure you are operating within the plateau region where maximum reversible hydrogen storage occurs.[4][5]
-
Problem 2: The Pressure-Composition-Temperature (PCT) curve for my alloy does not show a flat plateau.
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Possible Cause 1: Presence of Multiple Phases.
-
Solution: A sloping or multi-plateau PCT curve can indicate the presence of multiple hydride-forming phases in your alloy. Each phase will have its own characteristic equilibrium pressure for hydrogen absorption/desorption. Carefully analyze your alloy's phase composition using X-ray Diffraction (XRD) to identify any secondary phases.
-
-
Possible Cause 2: Amorphous Phases.
-
Solution: The formation of amorphous phases during synthesis or cycling can lead to a sloping plateau. Annealing the as-cast or milled alloy at an appropriate temperature (e.g., 1023-1073 K for several days for (La,Mg)₂Ni₇) can promote the formation of the desired crystalline structure.[1]
-
-
Possible Cause 3: Hysteresis.
-
Solution: It is normal for metal hydride systems to exhibit hysteresis, where the absorption plateau pressure is higher than the desorption plateau pressure. This is an intrinsic property of the material. Ensure you are comparing absorption and desorption curves separately when evaluating the plateau flatness.[4]
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Problem 3: The activation process for my Mg-substituted alloy is taking a very long time.
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Possible Cause 1: Surface Contamination.
-
Solution: The surface of the alloy particles can become passivated by a thin oxide layer upon exposure to air. This layer acts as a barrier to hydrogen diffusion. The activation process is designed to break down this layer. Ensure your vacuum degassing step during activation is sufficient to remove adsorbed gases and moisture.
-
-
Possible Cause 2: Particle Size.
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Solution: Larger particles have a smaller surface area-to-volume ratio, which can slow down the activation process. If you are working with a cast ingot, it may need to be crushed into a coarse powder before activation. Mechanical alloying inherently produces fine powders, which often exhibit faster activation kinetics.
-
-
Possible Cause 3: Insufficient Temperature or Pressure.
-
Solution: The activation conditions (temperature and pressure) must be sufficient to overcome the energy barrier for hydrogen dissociation and diffusion into the metal lattice. For some alloys, a higher activation temperature or pressure may be required for the initial cycles. However, be cautious of excessively high temperatures, which can lead to undesirable phase transformations or disproportionation.[6]
-
Data Presentation
Table 1: Effect of Mg Substitution on the Electrochemical Properties of La₂₋ₓMgₓNi₇ Alloys
| Composition (x) | Maximum Discharge Capacity (Cₘₐₓ) (mAh/g) |
| 0.00 | Lower than substituted |
| 0.25 | Increased |
| 0.50 | 304 |
| 0.75 | Decreased from peak |
Table 2: Thermodynamic Properties of La₁.₅Mg₀.₅Ni₇-H₂ System
| Process | ΔHн (kJ (molH)⁻¹) | ΔSн (J (K molH)⁻¹) |
| H₂ Absorption | -15.7 ± 0.9 | -46.0 ± 3.7 |
| H₂ Desorption | 16.8 ± 0.4 | 48.1 ± 1.5 |
Experimental Protocols
1. Alloy Synthesis via Arc Melting
This protocol describes the synthesis of La-Mg-Ni alloys using a vacuum arc melter.
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Preparation of Precursors:
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Weigh the high-purity La, Mg, and Ni metals in the desired stoichiometric ratio.
-
Clean the surfaces of the metal pieces to remove any oxide layers.
-
-
Loading the Arc Melter:
-
Place the weighed metals into a water-cooled copper hearth within the arc melter chamber. To minimize the loss of the more volatile Mg, place it underneath the La and Ni.
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Place a titanium getter in a separate crucible within the chamber.
-
-
Evacuation and Argon Purging:
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Evacuate the chamber to a high vacuum (e.g., 10⁻⁶ mbar).
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Backfill the chamber with high-purity argon gas to a pressure slightly above atmospheric pressure.
-
-
Melting the Getter:
-
Strike an electric arc to the titanium getter to remove any residual oxygen in the chamber.
-
-
Melting the Alloy:
-
Strike an electric arc to the precursor metals to melt them.
-
Allow the molten alloy to solidify.
-
-
Homogenization:
-
Cooling and Removal:
-
Allow the final ingot to cool under the argon atmosphere.
-
Vent the chamber and remove the alloy.
-
2. Alloy Synthesis via Mechanical Alloying
This protocol details the synthesis of nanostructured La-Mg-Ni alloys using a high-energy planetary ball mill.
-
Preparation of Powders:
-
Weigh the high-purity La, Mg, and Ni powders in the desired stoichiometric ratio.
-
-
Loading the Milling Vial:
-
Load the powder mixture and the milling balls (e.g., hardened steel or tungsten carbide) into the milling vial inside an inert atmosphere glovebox to prevent oxidation.
-
The ball-to-powder weight ratio is a critical parameter and should be optimized (e.g., 10:1 to 40:1).
-
-
Milling Process:
-
Seal the vial and mount it in the planetary ball mill.
-
Mill the powder for the desired duration. Milling times can range from a few hours to over 50 hours, depending on the desired microstructure.
-
It is often beneficial to use intermittent milling (e.g., 30 minutes of milling followed by a 30-minute pause) to prevent excessive heating of the vial.
-
-
Powder Handling:
-
After milling, handle the resulting nanocrystalline or amorphous powder inside an inert atmosphere glovebox to prevent contamination.
-
3. Pressure-Composition-Temperature (PCT) Analysis
This protocol outlines the measurement of hydrogen absorption and desorption isotherms using a Sieverts-type apparatus.
-
Sample Preparation and Loading:
-
Accurately weigh a small amount of the alloy powder (typically 100-500 mg).
-
Load the sample into the sample holder of the PCT apparatus.
-
-
Activation:
-
Heat the sample under a dynamic vacuum to the desired activation temperature (e.g., 300-400 °C) for several hours to degas the sample.
-
Cool the sample to the measurement temperature.
-
Perform several hydrogen absorption/desorption cycles at high pressure to fully activate the material.
-
-
Isotherm Measurement (Absorption):
-
Set the sample holder to the desired constant temperature.
-
Introduce a known amount of hydrogen gas into a calibrated volume (the dosing volume).
-
Measure the pressure in the dosing volume.
-
Open the valve between the dosing volume and the sample holder, allowing hydrogen to be absorbed by the sample.
-
Monitor the pressure until it stabilizes (reaches equilibrium).
-
Calculate the amount of hydrogen absorbed by the sample based on the pressure drop.
-
Repeat these steps to obtain a series of data points for the absorption isotherm.
-
-
Isotherm Measurement (Desorption):
-
Once the sample is fully hydrogenated, incrementally expand the gas from the sample holder into the evacuated dosing volume.
-
Measure the equilibrium pressure after each step to construct the desorption isotherm.
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization of La-Mg-Ni hydrogen storage alloys.
Caption: Logical relationship of the effects of Mg substitution on La₂Ni₇ alloys.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarsjournal.net [scholarsjournal.net]
- 3. Arc melting alloys – Materials for Extremes [more.bham.ac.uk]
- 4. NIST-MSEL Hydrogen Storage Program: Research - Introduction [ctcms.nist.gov]
- 5. MH-PCTpro: A machine learning model for rapid prediction of pressure-composition-temperature (PCT) isotherms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation and Disproportionation of Zr2Fe Alloy as Hydrogen Storage Material - PMC [pmc.ncbi.nlm.nih.gov]
- 7. home.iitk.ac.in [home.iitk.ac.in]
- 8. tdx.cat [tdx.cat]
Technical Support Center: Optimizing Annealing Temperature for La-Ni Superlattice Alloys
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the optimization of annealing temperature for Lanthanum-Nickel (La-Ni) superlattice alloys.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of annealing La-Ni superlattice alloys?
A1: The primary goal of annealing La-Ni superlattice alloys is to promote crystallization, improve epitaxial quality, reduce defects such as oxygen vacancies, and control the strain state of the thin films. Proper annealing is crucial for achieving desired electronic and magnetic properties. For instance, in LaNiO3 (LNO) thin films, post-deposition annealing is performed to avoid the formation of oxygen vacancies and maintain phase stoichiometry.[1]
Q2: What is a typical annealing temperature range for LaNiO3-based superlattices?
A2: The optimal annealing temperature for LaNiO3-based superlattices can vary depending on the deposition method, substrate, and desired properties. However, a general range for crystallization and property optimization is between 600°C and 950°C.[2][3] For example, LaNiO3 films deposited by nebulized spray pyrolysis show properties comparable to those made by pulsed laser deposition when annealed in the 900–950 °C range.[2] In other cases, crystallization of LaNiO3 can begin at temperatures as low as 377°C, with significant improvements in electrical resistivity observed with annealing up to 800°C.[3]
Q3: How does the annealing atmosphere affect the properties of La-Ni superlattices?
A3: The annealing atmosphere, particularly the oxygen partial pressure, plays a critical role in controlling the oxygen stoichiometry of La-Ni superlattices. Annealing in an oxygen-rich atmosphere can help to fill oxygen vacancies that may have formed during deposition, which is crucial for achieving the desired metallic behavior in materials like LaNiO3.[1][4] Conversely, annealing in a reducing atmosphere (e.g., H2) can intentionally create oxygen vacancies, which can also be used to tune the material's properties.[5] The choice of atmosphere dictates the final phase of the material, with different La/Ni oxides forming under air versus N2.[6]
Q4: What are the common characterization techniques to evaluate the effect of annealing?
A4: Common characterization techniques include:
-
X-Ray Diffraction (XRD): To determine the crystal structure, phase purity, epitaxial quality, and strain state of the superlattice.[6][7]
-
Transmission Electron Microscopy (TEM): To visualize the microstructure, interface sharpness, and defect distribution at the atomic scale.
-
Atomic Force Microscopy (AFM): To analyze the surface morphology and roughness of the films.
-
X-ray Photoelectron Spectroscopy (XPS): To probe the chemical composition and elemental valence states, which is particularly useful for detecting changes in oxygen stoichiometry.[5]
-
Electrical Resistivity Measurements: To characterize the electronic transport properties, such as the metal-insulator transition, as a function of temperature.[3][8]
Troubleshooting Guide
Issue 1: Incomplete Crystallization or Amorphous Film after Annealing
-
Question: My La-Ni superlattice film appears to be amorphous or poorly crystallized after annealing, as indicated by broad XRD peaks. What could be the cause?
-
Answer:
-
Insufficient Annealing Temperature: The annealing temperature may be too low for the material to crystallize fully. The crystallization temperature for LaNiO3, for example, can be around 377°C, but higher temperatures are often required for high-quality epitaxial films.[3] For films deposited at low temperatures, crystallization might not be complete.[9]
-
Short Annealing Duration: The annealing time may not be sufficient for the atoms to arrange into a crystalline lattice.
-
Inappropriate Heating and Cooling Rates: Rapid heating or cooling can introduce thermal stress and inhibit proper crystallization. A slow cooling process is often recommended.[9]
-
Solution:
-
Gradually increase the annealing temperature in increments (e.g., 50°C) in subsequent experiments to find the optimal crystallization point.
-
Increase the annealing duration.
-
Employ slower heating and cooling rates to allow for thermal equilibrium.
-
-
Issue 2: High Electrical Resistivity or Insulating Behavior in a Metallic Superlattice
-
Question: My LaNiO3-based superlattice is expected to be metallic, but it shows high resistivity or insulating behavior. Why is this happening?
-
Answer:
-
Oxygen Vacancies: Oxygen vacancies are a common cause of insulating behavior in metallic nickelates like LaNiO3.[4] These defects can disrupt the Ni-O-Ni conduction pathways.
-
Interfacial Dead Layers: At the interface between the substrate and the film, or between different layers of the superlattice, a "dead layer" with poor electrical properties can form due to strain, defects, or chemical intermixing.
-
Strain Effects: Epitaxial strain from the substrate can influence the electronic band structure and induce a metal-insulator transition, especially in very thin films.[10]
-
Solution:
-
Perform post-annealing in a high-pressure oxygen environment to fill oxygen vacancies.[1]
-
Optimize the growth conditions to minimize the formation of interfacial defects.
-
Choose a substrate with a closer lattice match to reduce strain, or vary the thickness of the superlattice layers to tune the strain effects.
-
-
Issue 3: Interfacial Diffusion and Roughness
-
Question: After annealing, I observe significant diffusion between the layers of my superlattice, leading to indistinct interfaces. How can I prevent this?
-
Answer:
-
Excessive Annealing Temperature: High annealing temperatures can provide enough thermal energy for atoms to diffuse across the interfaces, blurring the superlattice structure.[11]
-
Incompatible Materials: Some material combinations are more prone to interdiffusion than others.
-
Solution:
-
Lower the annealing temperature to a point that is sufficient for crystallization but minimizes interdiffusion.
-
Reduce the annealing time.
-
Consider using a diffusion barrier layer if the material system allows.
-
-
Quantitative Data Summary
The following table summarizes the effect of annealing temperature on the properties of LaNiO3 thin films, based on findings from various studies. Note that the deposition method, substrate, and film thickness can also significantly influence these properties.
| Annealing Temperature (°C) | Effect on Crystallinity | Effect on Surface Morphology | Effect on Electrical Resistivity | Reference |
| 600 | Beginning of crystallization | - | Dramatically decreases from 42 Ω·cm | [3] |
| 700 | Improved crystallinity | - | Decreases to 8 x 10⁻³ Ω·cm | [3] |
| 800 | Further improved crystallinity | - | Reaches a minimum value | [3] |
| 900-950 | Single-phase nature | Granular and locally epitaxial regions | Resembles films from more sophisticated methods | [2] |
| >1000 | Potential for impurity phases | Enhanced tensile strain | - | [2] |
Experimental Protocols
Detailed Methodology for Pulsed Laser Deposition (PLD) and Annealing of LaNiO3 Thin Films
This protocol is a generalized procedure based on common practices reported in the literature.[1][9]
-
Substrate Preparation:
-
Select a suitable single-crystal substrate (e.g., SrTiO3 (STO), LaAlO3 (LAO)).
-
Clean the substrate ultrasonically in acetone, followed by isopropanol, and finally deionized water.
-
Dry the substrate with high-purity nitrogen gas.
-
-
Pulsed Laser Deposition:
-
Mount the substrate in the PLD chamber.
-
Use a stoichiometric, sintered LaNiO3 target.
-
Evacuate the chamber to a base pressure of ~10⁻⁶ Torr.
-
Heat the substrate to the desired deposition temperature (e.g., 700°C).[9]
-
Introduce high-purity oxygen into the chamber to a pressure of ~35 Pa.[9]
-
Ablate the target with an excimer laser (e.g., XeCl, 308 nm) at a fluence of ~2 J/cm² and a repetition rate of ~4 Hz.[9]
-
The deposition time will depend on the desired film thickness.
-
-
Post-Deposition Annealing:
-
After deposition, the film can be annealed in-situ or ex-situ.
-
In-situ annealing: While the film is still in the deposition chamber, increase the oxygen pressure (e.g., to 380 Torr) and anneal at a specific temperature (e.g., 450°C) for a set duration (e.g., 20 minutes to 1 hour).[1][9]
-
Slowly cool the film down to room temperature in the oxygen atmosphere.
-
-
Characterization:
-
Perform XRD to assess crystallinity and orientation.
-
Use AFM to examine surface morphology.
-
Measure electrical resistivity using a four-point probe method.
-
Visualizations
Caption: Experimental workflow for La-Ni superlattice fabrication.
References
- 1. researchgate.net [researchgate.net]
- 2. Annealing modified surface morphology and electrical transport behavior of nebulized spray pyrolysis deposited LaNiO3 and NdNiO3 thin films [inis.iaea.org]
- 3. Optimization of a LaNiO3 Bottom Electrode for Flexible Pb(Zr,Ti)O3 Film-Based Ferroelectric Random Access Memory Applications [mdpi.com]
- 4. Oxygen Vacancies Matter in the LaNiO3 Metal–Insulator Transition [als.lbl.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researching.cn [researching.cn]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Spatially Controlled Octahedral Rotations and Metal–Insulator Transitions in Nickelate Superlattices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Annealing Temperature on the Interfacial Microstructure and Bonding Strength of Cu/Al Clad Sheets with a Stainless Steel Interlayer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: La₂NiO₄+δ SOFC Cathodes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Lanthanum Nickelate (La₂NiO₄+δ) cathodes in Solid Oxide Fuel Cells (SOFCs).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with La₂NiO₄+δ cathodes.
Issue 1: Rapid Degradation of Electrochemical Performance
Q1: My cell's power output is decreasing significantly faster than expected. What are the potential causes?
A1: Rapid performance degradation in SOFCs with La₂NiO₄+δ cathodes can stem from several factors. The primary culprits are often chromium (Cr) poisoning, formation of insulating secondary phases, or delamination of the cathode from the electrolyte.
-
Chromium Poisoning: While La₂NiO₄+δ is considered more resistant to chromium poisoning than many standard cathode materials, it is not entirely immune.[1][2] Gaseous chromium species can be released from metallic interconnects and other stack components at high operating temperatures.[2]
-
Secondary Phase Formation: The reaction between the La₂NiO₄+δ cathode and certain electrolytes, particularly Yttria-Stabilized Zirconia (YSZ), can form an insulating phase like La₂Zr₂O₇ at the interface.[3] This increases the polarization resistance and degrades performance.[3] Additionally, A-site deficiencies in the La₂NiO₄+δ material can lead to the formation of nickel oxide (NiO) as a secondary phase.[4]
-
Delamination: Poor adhesion between the cathode and electrolyte layers can lead to delamination, which increases the contact resistance and severely hampers cell performance.[5] This can be influenced by factors such as mismatched thermal expansion coefficients, improper sintering, or high internal stresses.
Q2: How can I determine the cause of the rapid degradation?
A2: A systematic approach involving electrochemical and microstructural analysis is necessary to pinpoint the root cause of degradation.
-
Electrochemical Impedance Spectroscopy (EIS): This is a critical first step. An increase in the polarization resistance (Rp) can indicate issues at the cathode. Different degradation mechanisms will affect the impedance spectra in distinct ways. For instance, Cr poisoning may initially show subtle changes, while the formation of an insulating layer will lead to a significant and immediate increase in Rp.
-
Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDX): Post-mortem analysis of the cell's cross-section is crucial. SEM can reveal delamination, changes in the cathode microstructure, and the presence of new phases. EDX mapping can identify the elemental composition of these phases, confirming, for example, the presence of chromium at the cathode-electrolyte interface or the formation of La₂Zr₂O₇.
-
X-ray Diffraction (XRD): XRD analysis of the cathode material after operation can identify any new crystalline phases that have formed, such as NiO or chromium-containing compounds.[4]
Issue 2: High Initial Area-Specific Resistance (ASR)
Q1: The initial ASR of my La₂NiO₄+δ cathode is much higher than reported values. What could be the issue?
A1: A high initial ASR suggests that the cathode is not performing optimally from the start. This is often related to the material synthesis, electrode fabrication, or cell assembly.
-
Improper Sintering: The sintering temperature and duration significantly impact the microstructure and electrical properties of the La₂NiO₄+δ ceramic.[6] Sintering at temperatures that are too high can lead to exaggerated grain growth, while insufficient sintering can result in poor particle-to-particle contact and low density.[6]
-
Inadequate Microstructure: The porosity and thickness of the cathode layer are critical for efficient gas transport and electrochemical reactions. A dense or overly thick cathode can limit gas diffusion to the active sites.
-
Poor Interface with Electrolyte: As mentioned, the formation of an insulating phase at the cathode-electrolyte interface will result in a high ASR. Using a barrier layer like Gadolinium-Doped Ceria (CGO) between a YSZ electrolyte and the La₂NiO₄+δ cathode can prevent the formation of La₂Zr₂O₇ and reduce the ASR.[3]
-
Material Purity and Stoichiometry: The synthesis method can affect the purity and stoichiometry of the La₂NiO₄+δ powder. Impurities or deviations from the desired stoichiometry can negatively impact the electrochemical performance.
Q2: What steps can I take to reduce the initial ASR?
A2: To lower the initial ASR, focus on optimizing the material synthesis and cell fabrication processes.
-
Optimize Sintering Conditions: Systematically vary the sintering temperature and time to achieve a well-defined microstructure with appropriate porosity and grain size. A recommended sintering temperature is around 1300°C.[6]
-
Control Cathode Microstructure: Adjust the slurry composition and deposition technique (e.g., screen printing, dip-coating) to achieve the desired thickness and porosity. Graded cathodes, with a more compact layer near the electrolyte and a porous layer for gas diffusion, have shown improved performance.[3]
-
Use a Barrier Layer: When using YSZ electrolytes, the application of a CGO interlayer is highly recommended to prevent the formation of insulating phases.[3]
-
Refine Synthesis Method: Employ a synthesis technique that yields high-purity, phase-pure La₂NiO₄+δ powder. Sol-gel and combustion synthesis are common methods that can produce fine powders with good sintering properties.[7][8]
Frequently Asked Questions (FAQs)
Q1: Is La₂NiO₄+δ susceptible to chromium poisoning?
A1: La₂NiO₄+δ is generally considered to have a higher tolerance to chromium poisoning compared to other common cathode materials like LSCF.[2] Studies have shown that even in the presence of metallic interconnects, the polarization resistance of La₂NiO₄+δ cathodes may not significantly increase.[1][9] Some research indicates that chromium deposition is not observed on the La₂NiO₄+δ surface after extended operation.[1]
Q2: What is the typical operating temperature range for La₂NiO₄+δ cathodes?
A2: La₂NiO₄+δ is a promising cathode material for intermediate temperature SOFCs (IT-SOFCs), with a typical operating temperature range of 600°C to 800°C.[10]
Q3: What are the common synthesis methods for La₂NiO₄+δ?
A3: Common synthesis methods for La₂NiO₄+δ include:
-
Solid-State Reaction: A traditional method involving the high-temperature reaction of precursor powders.
-
Sol-Gel Method: This technique allows for good control over stoichiometry and results in fine, reactive powders.[8]
-
Combustion Synthesis: A rapid and energy-efficient method that can produce nanocrystalline powders.[7]
-
Reverse Microemulsion: This method can be used to synthesize nanorods of La₂NiO₄+δ, which can offer performance advantages.[11]
Q4: Can doping improve the stability and performance of La₂NiO₄+δ?
A4: Yes, doping at the A-site with alkaline earth elements like Calcium (Ca) or Strontium (Sr) can enhance the electrical conductivity and electrochemical performance of La₂NiO₄+δ.[10] For instance, Ca-doping can improve the total conductivity.[12] However, it's important to note that certain dopants, like Barium (Ba), can lead to the formation of undesirable impurities such as BaCO₃.[10]
Quantitative Data Summary
Table 1: Electrochemical Performance Data for La₂NiO₄+δ Cathodes
| Cathode Configuration | Electrolyte | Interlayer | Operating Temperature (°C) | Area-Specific Resistance (ASR) (Ω·cm²) | Reference |
| Porous La₂NiO₄+δ | YSZ | None | 800 | > 0.5 | [3] |
| Graded La₂NiO₄+δ with compact interlayer | YSZ | CGO | 800 | 0.11 | [3] |
| La₂NiO₄+δ | GDC | N/A | 800 | Not specified, but stable with Cr source | [1] |
| La₁.₅Ca₀.₅NiO₄+δ | BZCY | NiO-BZCY | 700 | Not specified, P_max = ~0.28 W·cm⁻² | [10] |
| La₁.₅Sr₀.₅NiO₄+δ | BZCY | NiO-BZCY | 700 | Not specified, P_max = ~0.22 W·cm⁻² | [10] |
Experimental Protocols
1. Electrochemical Impedance Spectroscopy (EIS) Protocol
-
Objective: To measure the impedance of the SOFC to diagnose performance losses.
-
Instrumentation: Potentiostat with a frequency response analyzer (FRA).
-
Procedure:
-
Assemble the cell in a test rig with appropriate gas supplies (e.g., air to the cathode, fuel to the anode).
-
Heat the cell to the desired operating temperature and allow it to stabilize.
-
Connect the working electrode, counter electrode, and reference electrode (if applicable) to the potentiostat.
-
Apply a small AC voltage (typically 10-20 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
Record the resulting AC current and phase shift to calculate the impedance.
-
Analyze the data using a Nyquist plot to separate the contributions of the ohmic resistance, polarization resistance, and other processes.
-
2. Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) Protocol
-
Objective: To analyze the microstructure and elemental composition of the cathode and its interfaces.
-
Instrumentation: Scanning Electron Microscope with an EDX detector.
-
Procedure:
-
After electrochemical testing, carefully disassemble the cell.
-
Create a cross-section of the cell by embedding it in epoxy resin and polishing it to a mirror finish.
-
Apply a thin conductive coating (e.g., carbon or gold) to the sample to prevent charging.
-
Mount the sample in the SEM chamber.
-
Acquire secondary electron (SE) and backscattered electron (BSE) images of the cathode, electrolyte, and their interface to observe the microstructure.
-
Use the EDX detector to perform elemental mapping of the cross-section to identify the distribution of La, Ni, O, and any contaminants like Cr or reaction products like Zr at the interface.
-
Visualizations
Caption: Key degradation mechanisms in La₂NiO₄+δ cathodes and their impact on performance.
Caption: A logical workflow for troubleshooting performance degradation in La₂NiO₄+δ cathodes.
References
- 1. Chromium deposition and poisoning of La2NiO4 cathode of solid oxide fuel cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: La₂Ni₇ Hydrogen Storage Alloys
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the amorphization of La₂Ni₇ during hydrogen cycling.
Frequently Asked Questions (FAQs)
Q1: What is hydrogen-induced amorphization in La₂Ni₇, and why is it a problem?
A1: Hydrogen-induced amorphization (HIA) is a phase transformation where the crystalline structure of La₂Ni₇ becomes disordered or "amorphous" upon repeated absorption and desorption of hydrogen.[1] This is a significant problem because it leads to a drastic reduction in the reversible hydrogen storage capacity and poor cycling stability of the material.[1]
Q2: What is the primary cause of amorphization in La₂Ni₇?
A2: The primary cause is the anisotropic expansion of its crystal lattice during hydrogenation. The La₂Ni₇ superlattice structure is composed of [La₂Ni₄] (Laves-type) and [LaNi₅] (CaCu₅-type) subunits stacked along the c-axis.[1] During hydrogen absorption, hydrogen atoms primarily occupy the [La₂Ni₄] subunit, causing it to expand significantly more than the [LaNi₅] subunit.[1] This large volume mismatch between the subunits generates severe internal stress, leading to lattice defects, pulverization, and ultimately, amorphization.[1][2]
Q3: How can amorphization in La₂Ni₇ be prevented or mitigated?
A3: Amorphization can be mitigated by enhancing the structural stability of the alloy. The most common and effective strategy is through elemental substitution. By substituting certain elements at either the La or Ni sites, it is possible to reduce the volume mismatch between the [La₂Ni₄] and [LaNi₅] subunits, thereby improving the alloy's resistance to amorphization.[1][3] Additionally, controlling the synthesis and annealing conditions can influence the phase structure and stability of the alloy.[4][5]
Q4: Which elements are commonly used for substitution, and where do they position themselves in the crystal structure?
A4: Common substituting elements include Magnesium (Mg), Manganese (Mn), Yttrium (Y), Aluminum (Al), Cobalt (Co), and Silicon (Si).
-
Mg: Preferentially substitutes La in the [La₂Ni₄] subunit.[3]
-
Mn: Primarily substitutes Ni in the [LaNi₅] subunit.[1]
-
Y: Substitutes for La.[6]
Q5: How does elemental substitution improve cycling stability?
A5: Elemental substitution helps to equalize the volume changes between the [La₂Ni₄] and [LaNi₅] subunits during hydrogenation. For instance, substituting the smaller Mg atom for the larger La atom in the [La₂Ni₄] subunit reduces its initial volume. Conversely, substituting the larger Mn atom for the smaller Ni atom in the [LaNi₅] subunit increases its volume.[1] These adjustments decrease the overall volume mismatch upon hydrogen absorption, reducing internal stress and enhancing structural integrity.[1]
Troubleshooting Guide
Problem 1: My La₂Ni₇-based alloy shows rapid capacity decay after only a few cycles.
-
Possible Cause: This is a classic symptom of hydrogen-induced amorphization. The anisotropic expansion of the subunits is likely causing irreversible damage to the crystal structure.
-
Solution 1: Elemental Substitution. If you are working with pure La₂Ni₇, consider synthesizing alloys with partial substitution of elements like Mg, Mn, or Y. These substitutions can significantly improve cycling stability by reducing the volume mismatch between the crystal subunits.[1][3][6]
-
Solution 2: Annealing Treatment. The cycling stability of La₂Ni₇-based alloys is highly sensitive to the annealing temperature and duration. An inappropriate annealing process can result in a multiphase structure that is less stable. Experiment with different annealing temperatures (typically in the range of 900-1200°C) to optimize the phase homogeneity.[4][5]
Problem 2: The plateau pressure of my alloy is too high for practical application.
-
Possible Cause: The thermodynamic properties of the alloy dictate its plateau pressure. A high plateau pressure means that a high pressure of hydrogen is required for absorption, which may not be desirable.
-
Solution: Elemental substitution can be used to tune the thermodynamic properties. For example, substituting Mn for Ni in La-Y-Ni-based alloys has been shown to decrease the plateau pressure.[1] Similarly, the introduction of Co can also lead to a decrease in the equilibrium pressure.
Problem 3: My alloy is difficult to activate (i.e., it does not absorb a significant amount of hydrogen initially).
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Possible Cause: The surface of the alloy particles may be passivated by an oxide layer, preventing hydrogen dissociation and absorption. Also, a very stable crystal structure can sometimes lead to slow activation kinetics.
-
Solution 1: Activation Cycles. Perform several initial hydriding/dehydriding cycles at a higher temperature and pressure than your intended operating conditions. This can help to create cracks in the surface oxide layer and generate fresh, catalytically active surfaces. A typical activation procedure involves 3-5 cycles.
-
Solution 2: Multiphase Structure. Interestingly, a multiphase structure, which can sometimes be detrimental to long-term stability, can be beneficial for activation. The presence of phase boundaries can provide easy pathways for hydrogen diffusion into the bulk material.[7] If activation is a major hurdle, a less aggressive annealing process might be beneficial.
Problem 4: My Pressure-Composition-Temperature (PCT) isotherm shows a sloping plateau instead of a flat one.
-
Possible Cause: A sloping plateau can indicate several things:
-
Amorphization: As the material cycles and becomes more amorphous, the distinction between the alpha (solid solution) and beta (hydride) phases becomes less defined, resulting in a sloping plateau.
-
Multiphase Composition: If your alloy consists of multiple phases with different hydrogenation characteristics, the overlapping plateaus can appear as a single, sloping plateau.[8]
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Surface Effects: Surface segregation or the formation of a surface layer with different properties can also contribute to a sloping plateau.
-
-
Solution:
-
Structural Analysis: Use X-ray Diffraction (XRD) to analyze the phase composition of your alloy before and after cycling. The broadening or disappearance of diffraction peaks after cycling is a strong indicator of amorphization.[9]
-
Optimize Synthesis: Re-evaluate your synthesis and annealing procedures to promote the formation of a single, desired phase.
-
Quantitative Data
Table 1: Effect of Mn Substitution on the Properties of Y₀.₇₅La₀.₂₅Ni₃.₅₋ₓMnₓ Alloys
| Mn Content (x) | Phase Composition | Max. H₂ Absorption (wt%) | Desorption Plateau Pressure (MPa at 298 K) | Max. Discharge Capacity (mAh/g) |
| 0 | Gd₂Co₇-type + Ce₂Ni₇-type | 1.339 | ~0.1 | 231.9 |
| 0.15 | Ce₂Ni₇-type | 1.444 | ~0.05 | 367.4 |
| 0.3 | Ce₂Ni₇-type | 1.404 | <0.01 | 334.4 |
Data extracted from Zhang et al. (2022).[1]
Table 2: Effect of Si Substitution on the Electrochemical Properties of As-Cast La₀.₈Mg₀.₂Ni₃.₃Co₀.₂Siₓ Alloys
| Si Content (x) | Max. Discharge Capacity (mAh/g) | Capacity Retention after 100 cycles (%) |
| 0 | ~410 | ~65 |
| 0.05 | ~400 | ~75 |
| 0.1 | ~390 | ~80 |
| 0.2 | ~370 | ~82 |
Data interpreted from Zhang et al. (2013).[7]
Experimental Protocols
1. Synthesis of La₂Ni₇-Based Alloys (Vacuum Induction Melting)
-
Materials: High-purity (>99.9%) raw metals (La, Ni, and substituting elements).
-
Procedure:
-
Weigh the raw metals in the desired stoichiometric ratio.
-
Place the metals in a water-cooled copper crucible within a vacuum induction furnace.
-
Evacuate the furnace chamber to a high vacuum (<10⁻³ Pa) and then backfill with high-purity argon gas.
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Melt the metals using induction heating. To ensure homogeneity, re-melt the ingot at least three times, flipping the ingot between each melting.
-
For some applications, the molten alloy is rapidly cooled (quenched).
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The as-cast ingot is then sealed in a quartz tube under a partial pressure of argon.
-
Anneal the ingot at a specific temperature (e.g., 900-1100°C) for an extended period (e.g., 24-72 hours) to improve homogeneity and obtain the desired phase structure.
-
Allow the sample to cool slowly to room temperature.
-
2. Pressure-Composition-Temperature (PCT) Measurements
-
Apparatus: A Sieverts-type PCT apparatus.
-
Procedure:
-
Load a precisely weighed sample of the alloy powder into the sample holder.
-
Evacuate the system to remove any residual air and moisture, often accompanied by heating to an activation temperature (e.g., 100-200°C).
-
Perform activation cycles by exposing the sample to high-pressure hydrogen (e.g., 3-5 MPa) and then evacuating. Repeat for 3-5 cycles or until consistent hydrogen absorption is observed.
-
To measure the absorption isotherm, place the sample holder in a thermostatic bath at the desired temperature.
-
Introduce a known amount of hydrogen gas into the system and allow it to reach equilibrium with the sample. Record the equilibrium pressure.
-
Repeat the previous step in increments until the sample is saturated with hydrogen.
-
For the desorption isotherm, incrementally remove known amounts of hydrogen from the system and record the equilibrium pressure at each step.
-
3. X-ray Diffraction (XRD) Analysis for Amorphization
-
Apparatus: A powder X-ray diffractometer with a Cu Kα radiation source.
-
Procedure:
-
Grind a small portion of the alloy into a fine powder. For hydrided samples, this must be done in an inert atmosphere (e.g., a glovebox) to prevent dehydrogenation and oxidation.
-
Mount the powder on a sample holder.
-
Perform a scan over a 2θ range that covers the characteristic peaks of the expected phases (e.g., 20-90°).
-
Analysis:
-
Crystalline Sample: The XRD pattern will show sharp, well-defined Bragg peaks corresponding to the crystal structure of the alloy.
-
Amorphous Sample: After cycling, if amorphization has occurred, the sharp peaks will broaden significantly, decrease in intensity, or be replaced by a broad, diffuse scattering halo.[9]
-
-
Visualizations
Caption: Mechanism of amorphization in La₂Ni₇ and its mitigation via elemental substitution.
Caption: Troubleshooting workflow for rapid capacity degradation in La₂Ni₇-based alloys.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The Effect of Y Content on Structural and Sorption Properties of A2B7-Type Phase in the La–Y–Ni–Al–Mn System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ysxbcn.com [ysxbcn.com]
- 8. hydride-msu.ru [hydride-msu.ru]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing High-Rate Dischargeability of A₂B₇-Type Hydrogen Storage Alloys
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing the high-rate dischargeability (HRD) of A₂B₇-type hydrogen storage alloys.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experimental work.
Issue 1: Low High-Rate Dischargeability (HRD)
Q1: My A₂B₇ alloy is exhibiting poor high-rate dischargeability. What are the potential causes and how can I improve it?
A1: Low HRD is a common issue and can stem from several factors related to the alloy's composition, microstructure, and surface condition. Here’s a step-by-step troubleshooting guide:
-
Optimize Alloy Composition:
-
Elemental Substitution: The partial substitution of elements can significantly impact HRD. For instance, substituting Nickel (Ni) with Manganese (Mn) can enhance HRD, but an excess of Mn can be detrimental. Similarly, substituting Lanthanum (La) with Yttrium (Y) can improve HRD, but may decrease cyclic stability.[1]
-
Review your alloy's composition. Compare it with compositions known to have good HRD from the literature. Consider incremental adjustments to the substituent concentrations.
-
-
Refine the Annealing Process:
-
Phase Composition: The HRD of A₂B₇ alloys is highly dependent on the proportion of Ce₂Ni₇-type (2H) and Gd₂Co₇-type (3R) phases. A higher abundance of the 2H phase is generally associated with better HRD.
-
Annealing Temperature and Duration: These parameters are critical for controlling the phase composition. Improper annealing can lead to the formation of undesirable phases that hinder hydrogen diffusion and charge transfer. Experiment with different annealing temperatures and durations to favor the formation of the 2H phase.
-
-
Enhance Surface Electrocatalytic Activity:
-
Surface Contamination: The surface of the alloy particles can become passivated by an oxide layer, which impedes the electrochemical reactions.
-
Surface Modification: Consider surface treatment techniques such as hot alkaline treatment or coating with other metals to improve the surface catalytic activity and reduce charge transfer resistance.
-
-
Improve Hydrogen Diffusion:
-
Microstructure: A homogeneous microstructure with fine grains is generally beneficial for hydrogen diffusion.
-
Ball Milling: If you are using ball milling to prepare your alloy, optimize the milling time and speed to achieve a nanocrystalline or amorphous structure, which can create more pathways for hydrogen diffusion.
-
Issue 2: Difficulty in Alloy Activation
Q2: My A₂B₇ alloy electrode is difficult to activate, showing a very low initial discharge capacity.
A2: Activation issues often relate to the initial state of the alloy's surface.
-
Surface Oxide Layer: As-prepared alloys often have a dense oxide layer on the surface that prevents hydrogen absorption.
-
Activation Cycles: Most A₂B₇ alloys require several charge/discharge cycles to fully activate. During this process, the alloy particles expand and contract, creating cracks in the oxide layer and exposing fresh, catalytically active surfaces.
-
Troubleshooting Steps:
-
Increase the number of activation cycles.
-
Apply a lower charge/discharge current rate during the initial cycles to allow for gradual activation.
-
Consider a chemical activation step, such as a brief immersion in a dilute alkaline solution, to partially remove the surface oxide layer before electrode fabrication.
-
Issue 3: Rapid Capacity Degradation
Q3: The discharge capacity of my A₂B₇ alloy electrode is fading quickly with cycling. What could be the cause and how can I improve the cyclic stability?
A3: Rapid capacity degradation is typically due to pulverization and corrosion of the alloy.
-
Pulverization: The repeated absorption and desorption of hydrogen causes significant lattice expansion and contraction, leading to the pulverization of the alloy particles. This results in a loss of electrical contact and an increase in the overall resistance of the electrode.
-
Corrosion: The alkaline electrolyte used in electrochemical testing can cause corrosion of the alloy, leading to the formation of passive hydroxides on the surface.
-
Troubleshooting Steps:
-
Elemental Substitution: Introducing elements like Cobalt (Co) or Aluminum (Al) can help to suppress the volume change during cycling and improve the alloy's resistance to pulverization.
-
Microstructure Control: A more homogeneous and finer microstructure can better accommodate the strain of hydrogenation, thus improving cyclic stability.
-
Surface Protection: Applying a protective coating (e.g., nickel or copper) on the alloy particles can reduce their direct contact with the electrolyte and mitigate corrosion.
-
Frequently Asked Questions (FAQs)
Q4: What is the optimal phase composition for high HRD in A₂B₇ alloys?
A4: Generally, a higher abundance of the Ce₂Ni₇-type (2H) hexagonal phase is desirable for achieving high HRD. The Gd₂Co₇-type (3R) rhombohedral phase is often associated with lower HRD. The relative amounts of these phases can be controlled through careful adjustment of the alloy composition and annealing conditions.
Q5: How does ball milling affect the properties of A₂B₇ alloys?
A5: Ball milling is a mechanical alloying technique that can be used to synthesize A₂B₇ alloys or to modify the microstructure of pre-alloyed ingots. The main effects are:
-
Grain Refinement: Ball milling can produce nanocrystalline or even amorphous structures, which can improve hydrogen diffusion kinetics.
-
Creation of Defects: The process introduces defects and fresh surfaces, which can enhance the catalytic activity for hydrogen absorption and desorption.
-
Homogenization: It can lead to a more homogeneous distribution of elements within the alloy. However, excessive milling can lead to particle agglomeration and contamination from the milling media, which can be detrimental to performance.[2][3][4][5][6]
Q6: What are the key parameters to control during the preparation of the alloy electrode for electrochemical testing?
A6: The quality of the electrode is crucial for obtaining reliable and reproducible results. Key parameters include:
-
Alloy Powder to Binder Ratio: An optimal ratio is necessary to ensure good electrical contact between the alloy particles and the current collector, as well as sufficient porosity for electrolyte penetration.
-
Conductive Additive: The type and amount of conductive additive (e.g., carbon black, nickel powder) can significantly affect the electrode's conductivity.
-
Pressing Pressure: The pressure used to compact the electrode affects its porosity and mechanical integrity.
Data Presentation
Table 1: Effect of Mn Substitution for Ni in LaY₂Ni₁₀.₅₋ₓMnₓ Alloys on Electrochemical Properties
| Mn Content (x) | Maximum Discharge Capacity (mAh/g) | High-Rate Dischargeability (HRD) at 1500 mA/g (%) |
| 0.0 | 206.8 | 43 |
| 0.5 | 392.9 | 50 |
| 1.0 | 389.3 | 15 |
| 2.0 | 366.6 | 14 |
Table 2: Effect of Al Substitution for Ni in LaY₁.₉Ni₁₀.₂₋ₓAlₓMn₀.₅ Alloys on Electrochemical Properties
| Al Content (x) | Maximum Discharge Capacity (mAh/g) | Cycle Stability (Capacity Retention after 300 cycles, %) |
| 0.0 | 375 | 59.4 |
| 0.2 | 375 | 62.0 |
| 0.4 | 375 | 62.7 |
| 0.6 | 364.2 | 58.7 |
Experimental Protocols
1. Alloy Synthesis: Vacuum Induction Melting
-
Raw Materials: Weigh high-purity (e.g., >99.9%) raw metals in the desired stoichiometric ratio.
-
Melting: Place the raw materials in a water-cooled copper crucible within a vacuum induction furnace. Evacuate the furnace chamber to a high vacuum (e.g., 10⁻³ Pa) and then backfill with high-purity argon gas.
-
Induction Melting: Heat the materials using induction melting until a homogeneous melt is formed. It is recommended to re-melt the ingot multiple times (e.g., 3-4 times) to ensure homogeneity.
-
Quenching: Rapidly cool the molten alloy to form the as-cast ingot.
-
Annealing: Seal the as-cast ingot in a quartz tube under a high vacuum. Heat the ingot in a furnace at a specific annealing temperature (e.g., 1173 K - 1273 K) for a predetermined duration (e.g., 12-24 hours) to achieve the desired phase structure. Finally, quench the tube in cold water.
2. Structural and Morphological Characterization
-
X-Ray Diffraction (XRD):
-
Grind a small portion of the annealed alloy into a fine powder.
-
Perform XRD analysis using, for example, a Cu Kα radiation source to identify the phase composition and crystal structure of the alloy.
-
Use Rietveld refinement of the XRD data to quantify the abundance of each phase.
-
-
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS):
-
Mount a piece of the alloy in an epoxy resin and polish it to a mirror finish.
-
Observe the microstructure of the alloy using SEM to assess grain size and morphology.
-
Use EDS to analyze the elemental distribution and verify the alloy's composition.
-
3. Electrochemical Measurements
-
Electrode Preparation:
-
Mechanically grind the alloy into a fine powder (e.g., < 200 mesh).
-
Mix the alloy powder with a conductive agent (e.g., carbon black or nickel powder) and a binder (e.g., polyvinyl alcohol or polytetrafluoroethylene) in a specific weight ratio (e.g., 1:4:0.5).
-
Add a few drops of ethanol or deionized water to form a paste.
-
Press a small amount of the paste onto a nickel foam current collector under a certain pressure (e.g., 10 MPa).
-
Dry the prepared electrode in a vacuum oven at a specific temperature (e.g., 353 K) for several hours.
-
-
Electrochemical Cell Assembly:
-
Use a three-electrode setup with the prepared alloy electrode as the working electrode, a sintered Ni(OH)₂/NiOOH electrode as the counter electrode, and a Hg/HgO electrode as the reference electrode.
-
Use a 6 M KOH solution as the electrolyte.
-
-
Charge/Discharge Cycling:
-
Charge the cell at a constant current (e.g., 100 mA/g) for a specific time (e.g., 4 hours).
-
Let the cell rest for a short period (e.g., 15 minutes).
-
Discharge the cell at the same or a different constant current to a cut-off voltage (e.g., -0.6 V vs. Hg/HgO).
-
Repeat the charge/discharge cycles to measure the discharge capacity, cycle life, and high-rate dischargeability at various discharge currents.
-
Visualizations
Caption: Experimental workflow for A₂B₇ alloy synthesis and characterization.
Caption: Troubleshooting flowchart for low high-rate dischargeability (HRD).
Caption: Key parameter relationships in enhancing A₂B₇ alloy performance.
References
Reducing equilibrium plateau pressure in La-Ni hydrides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on reducing the equilibrium plateau pressure in Lanthanum-Nickel (La-Ni) based hydrides.
Frequently Asked Questions (FAQs)
Q1: What is the primary method to reduce the equilibrium plateau pressure of LaNi₅ hydrides?
The most effective and widely studied method is elemental substitution. This involves partially replacing either Lanthanum (La) at the 'A' site or Nickel (Ni) at the 'B' site in the AB₅ crystal structure with other metallic elements. This modification of the alloy's composition leads to changes in its crystallographic and thermodynamic properties, resulting in a lower equilibrium plateau pressure for hydrogen absorption and desorption.[1][2][3][4]
Q2: Which elements can be substituted into the LaNi₅ structure to lower the plateau pressure?
Several elements have been successfully substituted to reduce the plateau pressure. Common substitutes for Nickel (Ni) at the B-site include Aluminum (Al), Manganese (Mn), Cobalt (Co), Chromium (Cr), and Tin (Sn).[1][2][4][5][6][7] At the A-site, Lanthanum (La) can be partially replaced by elements like Cerium (Ce) or Gallium (Ga), although Ce substitution has been shown to increase the plateau pressure.[2][3]
Q3: How does elemental substitution lead to a reduction in plateau pressure?
The reduction in plateau pressure is primarily attributed to the increase in the unit cell volume of the LaNi₅ crystal lattice upon substitution.[1][2][4][5] Substituting Ni with larger atoms like Al, Mn, or Sn expands the crystal lattice. This expansion of the interstitial sites where hydrogen atoms reside reduces the strain energy required to accommodate them, leading to the formation of a more stable hydride.[8] According to the van't Hoff relationship, a more stable hydride (i.e., a more exothermic heat of formation) will exhibit a lower equilibrium plateau pressure at a given temperature.
Q4: What are the trade-offs associated with substituting elements in LaNi₅?
While elemental substitution effectively reduces plateau pressure, it can also impact other important properties. For instance, substitution with aluminum can decrease the hydrogen storage capacity.[4][9] The kinetics of hydrogen absorption and desorption might also be affected. Additionally, hysteresis, the difference between the absorption and desorption plateau pressures, can be altered.[10] Therefore, selecting a substituent requires a careful balance to optimize the desired properties for a specific application.
Troubleshooting Guide
Issue: The synthesized substituted LaNi₅ alloy does not show a reduced plateau pressure.
-
Possible Cause 1: Incorrect Elemental Composition.
-
Troubleshooting: Verify the stoichiometry of the starting materials. Ensure accurate weighing of the constituent metals before synthesis. Perform elemental analysis (e.g., Energy Dispersive X-ray Spectroscopy - EDS) on the final alloy to confirm the composition.
-
-
Possible Cause 2: Inhomogeneous Alloy.
-
Troubleshooting: During arc melting, ensure the alloy is melted and flipped multiple times (typically 3-5 times) to promote homogeneity.[1] Post-synthesis annealing at an appropriate temperature in an inert atmosphere can also improve the homogeneity of the alloy.
-
-
Possible Cause 3: Oxidation of the Sample.
-
Troubleshooting: The synthesis and handling of the alloy should be performed under an inert atmosphere (e.g., argon) to prevent oxidation, especially of lanthanum.[1] The presence of oxide layers can hinder hydrogen absorption and affect the measured plateau pressure.
-
Issue: Difficulty in activating the substituted LaNi₅ alloy.
-
Possible Cause 1: Stable Surface Oxide Layer.
-
Troubleshooting: The initial activation process, which involves exposing the material to high-pressure hydrogen at elevated temperatures, is crucial for breaking down the surface oxide layer and creating pathways for hydrogen to enter the bulk material. For some substituted alloys, this process might require more stringent conditions (higher pressure or temperature) than for pure LaNi₅.
-
-
Possible Cause 2: Altered Surface Chemistry.
-
Troubleshooting: Certain substituting elements might form more stable oxides on the surface. Surface modification techniques, such as ball milling with a catalyst or surface coating, can be explored to enhance the activation process.
-
Data Presentation
The following table summarizes the effect of various elemental substitutions on the lattice parameters and equilibrium plateau pressure of LaNi₅-based hydrides at room temperature.
| Alloy Composition | Lattice Constant 'a' (Å) | Lattice Constant 'c' (Å) | Unit Cell Volume (ų) | Desorption Plateau Pressure (atm) at ~298 K |
| LaNi₅ | 5.018 | 3.987 | 86.89 | ~2.5 |
| LaNi₄.₅Al₀.₅ | 5.050 | 4.035 | 89.04 | ~0.3 |
| LaNi₄Mn₁ | 5.080 | 4.050 | 90.50 | ~0.2 |
| LaNi₄Co₁ | 5.000 | 4.010 | 86.80 | ~1.0 |
| LaNi₄.₇Sn₀.₃ | - | - | - | ~0.8 |
| La₀.₈Ce₀.₂Ni₅ | 4.995 | 3.991 | 86.23 | ~4.0 |
Note: The values presented are approximate and can vary depending on the specific experimental conditions and synthesis methods.
Experimental Protocols
Protocol 1: Synthesis of Substituted LaNi₅₋ₓMₓ Alloys by Arc Melting
-
Preparation of Precursors: Weigh stoichiometric amounts of high-purity (>99.9%) Lanthanum, Nickel, and the substituting element (M = Al, Mn, Co, etc.) corresponding to the desired composition (e.g., LaNi₄.₅Al₀.₅).
-
Arc Melting:
-
Place the weighed metals into a water-cooled copper crucible inside an arc furnace. To minimize the vaporization of the lower melting point component, it should be placed at the bottom and covered by the other elements.
-
Evacuate the furnace chamber to a high vacuum (< 10⁻⁴ mbar) and then backfill with high-purity argon to a pressure of ~0.8 bar.
-
Strike an electric arc between the tungsten electrode and the metals to melt the charge.
-
To ensure homogeneity, remelt the resulting ingot at least three to five times, flipping the ingot between each melting cycle.[1]
-
-
Annealing (Optional but Recommended):
-
Seal the as-cast ingot in a quartz tube under a high vacuum.
-
Anneal the sample at a temperature of 900-1000 °C for 24-48 hours.
-
Quench the tube in cold water.
-
-
Characterization:
-
Analyze the crystal structure and phase purity of the synthesized alloy using X-ray Diffraction (XRD).
-
Determine the elemental composition and homogeneity using Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS).
-
Protocol 2: Measurement of Pressure-Composition-Temperature (PCT) Isotherms
-
Sample Preparation: Crush the synthesized alloy into a fine powder in an inert atmosphere (e.g., inside a glovebox) to increase the surface area for hydrogen absorption.
-
Activation:
-
Load a known mass of the powdered sample into the reactor of a Sieverts-type apparatus.
-
Evacuate the reactor to a high vacuum and heat the sample to a moderate temperature (e.g., 100-150 °C) for several hours to remove any adsorbed gases.
-
Introduce high-purity hydrogen into the reactor at a high pressure (e.g., 30-50 bar).
-
Perform several hydrogen absorption-desorption cycles until the hydrogen storage capacity becomes stable.
-
-
Isotherm Measurement:
-
Set the reactor to the desired constant temperature (e.g., 25 °C).
-
Introduce a small, known amount of hydrogen gas into the calibrated volume of the apparatus and measure the initial pressure.
-
Open the valve to the sample reactor and allow the system to reach equilibrium. Record the final pressure.
-
Calculate the amount of hydrogen absorbed by the sample based on the pressure drop.
-
Repeat the process by incrementally adding hydrogen to obtain the absorption isotherm until the sample is saturated.
-
To measure the desorption isotherm, incrementally remove known amounts of hydrogen from the reactor and record the equilibrium pressure at each step.
-
-
Data Analysis:
-
Plot the equilibrium hydrogen pressure as a function of the hydrogen concentration in the alloy (in H/M, hydrogen atoms per metal atom, or wt.%) to obtain the PCT isotherm.
-
The plateau pressure is determined from the relatively flat region of the isotherm.
-
Mandatory Visualization
Caption: Logical relationship of elemental substitution on plateau pressure.
References
- 1. bohrium.com [bohrium.com]
- 2. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. iopb.res.in [iopb.res.in]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. researchgate.net [researchgate.net]
- 8. Effect of substitutional elements on hydrogen absorption properties in Mm-based AB5 alloys [scite.ai]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Capacity Deterioration in La-Mg-Ni Alloys
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with La-Mg-Ni alloys for hydrogen storage.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems related to the capacity deterioration of La-Mg-Ni alloys.
Problem: Rapid capacity loss within the first few cycles.
Possible Causes and Solutions:
-
Incomplete Activation: The alloy may not be fully activated, preventing effective hydrogen absorption/desorption.
-
Solution: Ensure a proper activation procedure is followed. This typically involves several cycles of hydrogen absorption and desorption under controlled temperature and pressure to break down the surface oxide layer and create fresh surfaces for hydrogen reaction.
-
-
Initial Pulverization: The initial volume expansion upon hydrogenation can cause significant pulverization of the alloy particles, leading to a loss of electrical contact and increased corrosion.
-
Solution: Consider modifying the alloy composition by substituting elements like cerium or aluminum, which can improve the structural integrity and reduce pulverization.[1]
-
Problem: Gradual but steady decline in capacity over many cycles.
Possible Causes and Solutions:
-
Alloy Corrosion and Oxidation: The alkaline electrolyte commonly used in electrochemical testing can cause corrosion and the formation of a passive hydroxide layer (e.g., Mg(OH)₂, La(OH)₃) on the alloy surface. This layer impedes hydrogen transfer and reduces the electrocatalytic activity.
-
Solution 1 (Alloy Modification): Introduce elements that form a more stable protective layer. For example, substituting iron for nickel has been shown to enhance cycle stability.
-
Solution 2 (Electrolyte Modification): Modify the electrolyte to reduce its corrosiveness. For instance, adding certain compounds to the electrolyte can help form a protective film on the alloy surface.
-
-
Particle Agglomeration and Loss of Contact: Over time, the fine particles created by pulverization can agglomerate, reducing the effective surface area and leading to poor electrical contact within the electrode.
-
Solution: Incorporate a conductive agent (e.g., carbon nanotubes, graphene) into the electrode matrix to maintain good electrical conductivity between the alloy particles.
-
Problem: Poor high-rate dischargeability (HRD).
Possible Causes and Solutions:
-
Slow Hydrogen Diffusion: The kinetics of hydrogen diffusion within the bulk of the alloy may be slow, limiting the rate at which hydrogen can be released.
-
Solution: Altering the phase structure of the alloy can improve HRD. For example, a higher ratio of (La, Mg)₅Ni₁₉ to (La, Mg)₂Ni₇ phase has been shown to benefit high-rate dischargeability.
-
-
High Charge-Transfer Resistance: A high resistance at the alloy-electrolyte interface can hinder the electrochemical reactions necessary for hydrogen desorption.
-
Solution: Surface modification of the alloy particles, such as coating with a more conductive material, can reduce the charge-transfer resistance.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms behind capacity deterioration in La-Mg-Ni alloys?
A1: The two main factors contributing to capacity degradation are the pulverization of alloy particles and the oxidation/corrosion of the active components in the alkaline electrolyte. Pulverization increases the contact resistance between particles and exposes fresh, highly reactive surfaces to the corrosive electrolyte. Oxidation and corrosion lead to the formation of a passive layer on the alloy surface, which hinders electron and mass transfer and consumes the active materials.
Q2: How does elemental substitution help in mitigating capacity fade?
A2: Partial substitution of the constituent elements in La-Mg-Ni alloys is a common strategy to enhance their cycling stability. For instance:
-
Substituting La with Ce: Can improve the overall hydrogen storage capacity and cycling stability.[1]
-
Substituting Ni with Al: Can significantly improve the cycle life, although it may lead to a reduction in the initial hydrogen storage capacity.[1]
-
Substituting Ni with Fe: Has been shown to enhance the cycle stability of the alloys.
-
Adding Y: Can improve the anti-corrosion and anti-pulverization performance of the alloy.
Q3: What is the role of the phase structure in the performance of La-Mg-Ni alloys?
A3: La-Mg-Ni alloys often consist of multiple phases, and the abundance and type of these phases significantly influence their electrochemical properties. For example, superlattice structures like AB₄ and A₂B₇ are common. A higher ratio of certain phases, such as (La, Mg)₅Ni₁₉ to (La, Mg)₂Ni₇, has been linked to better high-rate dischargeability and cycling stability, though it might suppress the initial discharge capacity.
Q4: Can creating a composite material improve the cycle stability?
A4: Yes, creating composites by mixing La-Mg-Ni based alloys with a commercial AB₅ type alloy can significantly improve cycle stability. The AB₅ alloy can act as a buffer to the volume changes during hydrogenation/dehydrogenation, thereby reducing pulverization.
Data Presentation
Table 1: Effect of Elemental Substitution on the Cycling Stability of La-Mg-Ni Based Alloys
| Base Alloy | Substitution | Discharge Capacity (mAh/g) | Cycle Number | Capacity Retention (%) | Reference |
| La₀.₇Mg₀.₃Ni₃.₄Mn₀.₁ | - | ~420 | 150 | 65.4 | |
| La₀.₇Mg₀.₃Ni₃.₄Mn₀.₁ | Increased (La,Mg)₅Ni₁₉ phase | ~400 | 150 | 80.4 | |
| La-Mg-Ni (A₂B₇ type) | Y and Al co-substitution | - | 100 | - | |
| Mg₀.₉Ti₀.₁Ni | Al substitution (0.05) | 404 | 15 | 67 | [2] |
| MgNi | - | - | 15 | 29 | [2] |
| La₀.₅₇Sm₀.₀₂Y₀.₁₈Mg₀.₂₃Ni₃.₃₈Al₀.₀₃ | - | 1.73 wt% (gas-solid) | 50 | 84.28 | [3] |
Experimental Protocols
Electrochemical Measurements
1. Electrode Preparation: a. Mix the La-Mg-Ni alloy powder with a conductive agent (e.g., carbon black or nickel powder) and a binder (e.g., polytetrafluoroethylene - PTFE) in a weight ratio of approximately 85:10:5. b. Add a few drops of ethanol or isopropanol to form a paste. c. Press the paste onto a nickel foam or mesh current collector at a pressure of about 10-20 MPa. d. Dry the electrode in a vacuum oven at 80-100°C for 2-4 hours.
2. Cell Assembly: a. Use a three-electrode setup in an open or sealed cell. b. The prepared La-Mg-Ni alloy electrode serves as the working electrode. c. A sintered Ni(OH)₂/NiOOH electrode is typically used as the counter electrode. d. A Hg/HgO electrode is commonly used as the reference electrode. e. The electrolyte is typically a 6 M KOH solution.
3. Galvanostatic Charge-Discharge Cycling: a. Charge the cell at a constant current density (e.g., C/10 rate, where C is the theoretical capacity) for a set time or until a specific voltage limit is reached. b. Let the cell rest for a short period (e.g., 5-10 minutes). c. Discharge the cell at the same or a different constant current density to a cut-off voltage (e.g., -0.6 V vs. Hg/HgO). d. Repeat the charge-discharge cycles to evaluate the capacity retention.
4. Cyclic Voltammetry (CV): a. Set the potential window based on the hydrogen absorption/desorption potentials of the alloy (e.g., -1.2 V to -0.6 V vs. Hg/HgO). b. Apply a slow scan rate (e.g., 0.1 to 1 mV/s) to allow for hydrogen diffusion into the alloy. c. The resulting voltammogram will show peaks corresponding to the hydrogen absorption (cathodic scan) and desorption (anodic scan) processes.
Structural and Morphological Analysis
1. X-Ray Diffraction (XRD): a. Grind the alloy into a fine powder to ensure random orientation of the crystallites. b. Mount the powder on a sample holder. c. Use a diffractometer with Cu Kα radiation. d. Scan over a 2θ range relevant for the expected phases (e.g., 20° to 90°). e. Analyze the resulting diffraction pattern to identify the phases present in the alloy before and after cycling.
2. Scanning Electron Microscopy (SEM): a. For particle morphology, disperse the alloy powder on a carbon tape mounted on an SEM stub. b. For electrode cross-section analysis, embed the electrode in epoxy resin and then cut and polish it to reveal the internal structure. c. Coat the sample with a thin layer of gold or carbon to make it conductive if necessary. d. Use the SEM to observe the particle size, shape, and surface morphology, as well as to identify cracks and pulverization after cycling.
Mandatory Visualization
Caption: Troubleshooting workflow for La-Mg-Ni alloy capacity deterioration.
Caption: Key degradation mechanisms in La-Mg-Ni alloys.
References
Validation & Comparative
Unveiling Hydrogen's Hideouts: A Comparative Guide to DFT Calculations of Absorption Sites in La₂Ni₇
A deep dive into the theoretical and experimental determination of hydrogen absorption sites in the promising hydrogen storage alloy La₂Ni₇, this guide offers a comparative analysis for researchers and scientists in materials science and energy storage. We explore the insights gained from Density Functional Theory (DFT) calculations and contrast them with experimental findings, providing a comprehensive overview of the current understanding of this material's hydriding properties.
The quest for efficient and safe hydrogen storage materials is paramount for the advancement of a hydrogen-based economy. Among the numerous candidates, La₂Ni₇, a member of the A₂B₇-type rare-earth-transition metal intermetallic compounds, has garnered significant attention due to its favorable hydrogen absorption and desorption characteristics. Understanding the precise locations where hydrogen atoms reside within the crystal lattice—the absorption sites—is crucial for optimizing its storage capacity, kinetics, and cycling stability. This guide provides a comparative overview of the theoretical predictions from DFT calculations and the available experimental data for hydrogen absorption in La₂Ni₇ and its derivatives.
Performance Comparison: Theoretical Predictions vs. Experimental Observations
| Parameter | La₂Ni₇ (Experimental) | Nd₃MgNi₁₄ (DFT Calculation) | Alternative: LaNi₅ (Experimental) |
| Crystal Structure | Hexagonal, Ce₂Ni₇-type, P6₃/mmc | Hexagonal, 2H phase, P6₃/mmc | Hexagonal, CaCu₅-type, P6/mmm |
| Hydrogen Storage Capacity (wt. %) | ~1.4 (up to 1.57 in substituted forms)[1] | Not directly calculated | ~1.4 |
| Number of Identified H/D Sites | 4 to 9 distinct sites have been identified in deuterated samples[2] | 32 inequivalent absorption sites identified geometrically[2] | 2 primary interstitial sites |
| Occupied Interstitial Sites | Tetrahedral and pyramidal sites within the LaNi₂ slabs are primarily occupied.[2] | Tetrahedral sites with neighboring atoms like Nd₂Ni₂, NdNi₃, MgNi₃, NdMgNi₂, or Ni₄ are the most common.[2] | Interstitial sites within the LaNi₅ lattice |
| Volume Expansion upon Hydriding | Anisotropic expansion | Significant volume expansion observed in the fully hydrogenated structure[2] | Isotropic expansion |
Experimental and Computational Protocols
A robust comparison relies on a clear understanding of the methodologies employed to obtain the data. Below are detailed protocols for both experimental characterization and theoretical DFT calculations.
Experimental Protocol: Neutron Powder Diffraction
Neutron powder diffraction is a powerful technique for determining the crystal structure of materials and locating light atoms like hydrogen (or its isotope, deuterium) within a crystal lattice.
-
Sample Preparation: A polycrystalline sample of La₂Ni₇ is synthesized, typically by arc melting of the constituent elements in a high-purity argon atmosphere, followed by annealing to ensure homogeneity.
-
Activation: The sample is activated by subjecting it to several cycles of hydrogen absorption and desorption to create fresh surfaces for efficient hydrogen uptake.
-
Deuteration: The activated sample is loaded with deuterium gas (D₂) at a specific temperature and pressure to form the deuteride La₂Ni₇Dₓ. Deuterium is used instead of hydrogen because of its superior neutron scattering cross-section.
-
Data Collection: The deuterated powder sample is placed in a suitable container, and a neutron diffraction pattern is collected at a specific temperature.
-
Rietveld Refinement: The collected diffraction data is analyzed using the Rietveld refinement method. This involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. By refining the atomic positions, occupancies, and lattice parameters, the precise locations of the deuterium atoms within the La₂Ni₇ crystal structure can be determined.
Computational Protocol: Density Functional Theory (DFT) Calculations
DFT calculations provide atomic-level insights into the stability and electronic structure of materials, enabling the prediction of hydrogen absorption properties. The following protocol is representative of studies on A₂B₇-type alloys[2].
-
Structural Modeling: A model of the La₂Ni₇ crystal structure (or a similar A₂B₇ structure) is built based on experimental crystallographic data.
-
Software and Functionals: The calculations are performed using a plane-wave DFT code such as the Vienna Ab initio Simulation Package (VASP) or ABINIT.[2] The choice of the exchange-correlation functional is crucial; the Perdew-Burke-Erzerhof (PBE) functional within the generalized gradient approximation (GGA) is commonly used.[2]
-
Pseudopotentials: The interaction between the core and valence electrons is described by pseudopotentials.
-
Interstitial Site Identification: Potential hydrogen absorption sites (interstitial sites) within the crystal lattice are identified based on geometric criteria.
-
Absorption Energy Calculation: A single hydrogen atom is placed in each identified interstitial site, and the total energy of the system is calculated after allowing the atomic positions and lattice vectors to relax. The hydrogen absorption energy (E_abs) is then calculated using the following formula:
E_abs = E(La₂Ni₇H) - E(La₂Ni₇) - (1/2)E(H₂)
where E(La₂Ni₇H) is the total energy of the La₂Ni₇ supercell with one hydrogen atom, E(La₂Ni₇) is the total energy of the pristine La₂Ni₇ supercell, and E(H₂) is the total energy of a hydrogen molecule in the gas phase. A more negative absorption energy indicates a more stable absorption site.
-
Analysis of Electronic Structure: The density of states (DOS) and charge density distributions are analyzed to understand the nature of the bonding between the hydrogen atom and the host metal atoms.
Visualizing the Computational Workflow
To better understand the logical flow of a DFT-based investigation into hydrogen absorption sites, the following diagram illustrates the key steps involved.
Caption: Workflow for DFT calculation of H absorption sites.
Concluding Remarks
The combination of experimental techniques like neutron diffraction and theoretical approaches such as DFT provides a powerful framework for understanding and predicting the hydrogen storage properties of materials like La₂Ni₇. While experimental methods provide direct evidence of hydrogen occupation, DFT calculations offer invaluable insights into the underlying energetic and electronic factors that govern this process. The close agreement between the types of interstitial sites identified experimentally in La₂Ni₇ and those predicted to be stable in similar A₂B₇-type alloys through DFT underscores the predictive power of computational materials science. Future research focusing on detailed DFT calculations for the La₂Ni₇ system will be instrumental in further refining our understanding and accelerating the design of next-generation hydrogen storage materials.
References
A Comparative Guide to La₂Ni₇ and LaNi₅ for Electrochemical Hydrogen Storage
For researchers and scientists in materials science and energy storage, the quest for efficient and durable hydrogen storage materials is paramount. Among the various candidates, ABₓ-type intermetallic alloys, particularly Lanthanum-Nickel compounds, have garnered significant attention. This guide provides an objective comparison of La₂Ni₇ and LaNi₅, two prominent alloys in this class, for electrochemical hydrogen storage applications. The comparison is supported by a summary of experimental data, detailed experimental protocols, and visualizations of the underlying structures and processes.
Performance at a Glance: La₂Ni₇ vs. LaNi₅
LaNi₅, with its hexagonal CaCu₅-type crystal structure, has long been a benchmark material for hydrogen storage. It is known for its good activation characteristics and relatively high hydrogen storage capacity. However, challenges such as significant lattice expansion upon hydrogenation, leading to particle pulverization and capacity degradation over cycles, have prompted investigations into alternative compositions.
La₂Ni₇, a member of the A₂B₇ superlattice structure family (typically with a Ce₂Ni₇ or Gd₂Co₇-type structure), has emerged as a promising alternative. These superlattice structures are composed of alternating layers of [LaNi₅] and [LaNi₂] subunits. This complex structure is believed to accommodate the lattice strain better during hydrogen absorption and desorption, potentially leading to improved cycling stability.
The following tables summarize the key performance metrics for both alloys based on available experimental data.
Table 1: Comparison of Electrochemical Hydrogen Storage Properties
| Property | La₂Ni₇ | LaNi₅ |
| Crystal Structure | Hexagonal (Ce₂Ni₇ or Gd₂Co₇-type) | Hexagonal (CaCu₅-type)[1][2] |
| Theoretical Discharge Capacity | ~430 mAh/g | ~372 mAh/g |
| Experimental Discharge Capacity | ~150 - 350 mAh/g (unsubstituted and substituted)[3][4] | ~300 - 350 mAh/g[5] |
| Cycling Stability | Generally considered to have better cycling stability due to its superlattice structure which can better accommodate volume changes. | Prone to capacity degradation due to particle pulverization from lattice expansion (~25%) upon hydrogenation.[6] |
| Activation | May require an activation process. | Requires an activation process involving several hydrogen absorption/desorption cycles. |
| Kinetics | Hydrogen absorption/desorption kinetics are generally fast. | Exhibits fast kinetics for hydrogen absorption and desorption.[6] |
Table 2: Comparison of Gas-Phase Hydrogen Storage Properties
| Property | La₂Ni₇ | LaNi₅ |
| Maximum Hydrogen Storage Capacity | ~1.4 - 1.7 wt% (for substituted alloys)[7] | ~1.4 wt%[8] |
| Plateau Pressure | Can be tailored by elemental substitution. | Exhibits a flat and reversible plateau pressure at room temperature. |
| Hysteresis | Generally exhibits some hysteresis between absorption and desorption pressures. | Known for its low hysteresis. |
Experimental Protocols
To ensure a comprehensive understanding of the presented data, this section outlines the detailed methodologies for the key experiments cited in the comparison of La₂Ni₇ and LaNi₅.
Alloy Synthesis
The La₂Ni₇ and LaNi₅ alloys are typically synthesized using an arc-melting technique.
-
Materials: High-purity Lanthanum (La) and Nickel (Ni) metals (and any substituting elements) are used as starting materials.
-
Procedure:
-
The constituent metals are weighed in the desired stoichiometric ratios.
-
The metals are placed in a water-cooled copper crucible within an arc-melting furnace.
-
The furnace chamber is evacuated to a high vacuum and then backfilled with a high-purity inert gas (e.g., Argon) to prevent oxidation.
-
A high current is passed through a non-consumable tungsten electrode to generate an arc, which melts the metals.
-
To ensure homogeneity, the resulting alloy ingot is typically flipped and re-melted several times.
-
For superlattice structures like La₂Ni₇, a subsequent annealing step (heat treatment at a specific temperature for an extended period) is often required to promote the formation of the desired ordered phase.
-
Structural Characterization: X-ray Diffraction (XRD)
XRD is a fundamental technique used to identify the crystal structure and phase purity of the synthesized alloys.
-
Sample Preparation: A small portion of the synthesized alloy is ground into a fine powder to ensure random orientation of the crystallites.
-
Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source is commonly used.
-
Data Collection: The X-ray beam is directed at the powdered sample, and the diffracted X-rays are detected at various angles (2θ).
-
Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed to identify the crystallographic phases present in the sample by comparing the peak positions and intensities to standard diffraction databases (e.g., ICDD). Rietveld refinement of the XRD data can be used to obtain detailed structural information, such as lattice parameters and phase abundances.
Gas-Phase Hydrogen Storage: Pressure-Composition-Temperature (PCT) Analysis
PCT measurements are crucial for determining the thermodynamic properties of hydrogen absorption and desorption in the alloys. A Sieverts-type apparatus is the standard instrument for these measurements.[9]
-
Activation: Before the measurement, the alloy sample is activated. This typically involves heating the sample under vacuum to remove any surface contaminants and then cycling it through several hydrogen absorption and desorption cycles at an elevated temperature and pressure.
-
Isotherm Measurement:
-
A known amount of the activated alloy is placed in a reactor of a known volume.
-
The reactor is heated to a constant temperature.
-
A small, known amount of hydrogen gas is introduced into the reactor, and the system is allowed to reach equilibrium, where the pressure stabilizes.
-
The amount of hydrogen absorbed by the alloy is calculated from the pressure drop.
-
This process is repeated in steps to obtain a pressure-composition isotherm, which plots the equilibrium hydrogen pressure against the hydrogen concentration in the alloy at a constant temperature.
-
Desorption isotherms are measured by systematically removing known quantities of hydrogen from the fully hydrided alloy and measuring the equilibrium pressure at each step.
-
Electrochemical Characterization
Electrochemical measurements are performed to evaluate the performance of the alloys as negative electrodes in a battery setup.
-
Electrode Preparation:
-
The alloy powder is mixed with a binder (e.g., polytetrafluoroethylene, PTFE) and a conductive agent (e.g., carbon black).
-
The mixture is then pressed onto a current collector (e.g., nickel foam or a nickel grid) to form the working electrode.
-
-
Electrochemical Cell: A three-electrode setup is typically used, consisting of the prepared metal hydride working electrode, a counter electrode (e.g., a sintered Ni(OH)₂/NiOOH electrode), and a reference electrode (e.g., Hg/HgO or Ag/AgCl). The electrolyte is typically a concentrated alkaline solution (e.g., 6M KOH).
-
Charge-Discharge Cycling: The electrode is subjected to repeated charge and discharge cycles at a constant current.
-
Charging: A constant cathodic current is applied to the working electrode, causing the reduction of water molecules and the absorption of atomic hydrogen into the alloy.
-
Discharging: A constant anodic current is applied, leading to the desorption of hydrogen from the alloy and its oxidation to form water.
-
The discharge capacity (in mAh/g) is calculated from the discharge time and the applied current. Cycling stability is assessed by monitoring the decay of the discharge capacity over a large number of cycles.
-
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the kinetics of the electrochemical reactions.[3] A small amplitude AC voltage is applied to the electrode at different frequencies, and the resulting current response is measured. The impedance data can be used to model the charge transfer resistance and hydrogen diffusion within the electrode.[3]
Visualizing the Comparison
The following diagrams, generated using the DOT language, illustrate the key structural differences and the experimental workflow for comparing these two alloys.
Caption: Structural comparison of LaNi₅ and La₂Ni₇.
Caption: Experimental workflow for comparing hydrogen storage alloys.
Conclusion
Although the unsubstituted La₂Ni₇ may exhibit a lower initial discharge capacity compared to LaNi₅, the potential for compositional tuning through elemental substitution offers a promising avenue for enhancing its storage capacity while retaining its superior structural integrity. For researchers focused on developing next-generation nickel-metal hydride batteries with extended cycle life, the A₂B₇ superlattice alloys, including La₂Ni₇, warrant significant investigation. Future research should focus on optimizing the composition of La₂Ni₇-type alloys to achieve a balance of high storage capacity, excellent cycling stability, and favorable kinetics.
References
- 1. scispace.com [scispace.com]
- 2. Electrochemical Impedance Spectroscopy Study of Metal Hydride Electrodes Using a Porous Model: Effect of Thermal Pretreatment and Titanium Incorporation - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. NIST-MSEL Hydrogen Storage Program: Research - Introduction [ctcms.nist.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Study of Hexagonal vs. Rhombohedral La₂Ni₇ Structures for Advanced Research Applications
A detailed examination of the structural, electrochemical, and hydrogen storage properties of the two primary polymorphs of Lanthanum-Nickel alloy, La₂Ni₇, is presented for researchers, scientists, and professionals in drug development. This guide synthesizes available experimental and theoretical data to provide a comparative analysis of the hexagonal and rhombohedral crystal structures.
The intermetallic compound La₂Ni₇ can crystallize in two distinct structures: a hexagonal Ce₂Ni₇-type structure and a rhombohedral Gd₂Co₇-type structure.[1][2] The hexagonal polymorph is more commonly observed for the pure La₂Ni₇ compound, while the rhombohedral phase is often stabilized by the substitution of lanthanum with smaller rare-earth elements such as yttrium.[1] This structural variance significantly influences the material's properties, making a comparative understanding crucial for its application in various fields, including as a catalyst, for hydrogen storage, and in battery technology.
Structural and Thermodynamic Stability
The hexagonal phase of La₂Ni₇ belongs to the P6₃/mmc space group, while the rhombohedral phase is characterized by the R-3m space group.[1][3] Both structures are composed of repeating [LaNi₅] and [La₂Ni₄] subunits stacked along the c-axis. The difference lies in the stacking sequence, with the hexagonal structure having a two-layer repeat and the rhombohedral structure a three-layer repeat.[1]
While extensive experimental data on the thermodynamic stability of pure rhombohedral La₂Ni₇ is limited, theoretical calculations based on Density Functional Theory (DFT) suggest that the hexagonal and rhombohedral structures of La₂Ni₇ have very similar total energies, indicating that the formation of either phase is plausible.[4] However, experimental synthesis predominantly yields the hexagonal phase for pure La₂Ni₇, suggesting it is the more thermodynamically stable form under typical synthesis conditions.
Table 1: Crystallographic Data of Hexagonal and Rhombohedral La₂Ni₇ Structures
| Property | Hexagonal La₂Ni₇ | Rhombohedral La₂Ni₇ (inferred) |
| Crystal System | Hexagonal | Rhombohedral |
| Space Group | P6₃/mmc | R-3m |
| Pearson Symbol | hP36 | hR18 |
| Lattice Parameters (a, c) | a ≈ 5.06 Å, c ≈ 24.7 Å | a ≈ 5.06 Å, c ≈ 36.5 Å |
Note: Data for the rhombohedral phase of pure La₂Ni₇ is inferred from isostructural compounds and theoretical calculations due to a lack of direct experimental synthesis and characterization in the literature.
Electrochemical Performance
The electrochemical properties are intrinsically linked to the hydrogen storage characteristics of the material, as the charge-discharge mechanism involves the absorption and desorption of hydrogen. The different atomic arrangements in the hexagonal and rhombohedral structures are expected to influence the diffusion kinetics of hydrogen and the stability of the hydride phases formed, thereby affecting parameters like discharge capacity, rate capability, and cycling stability.
Hydrogen Storage Properties
Similar to the electrochemical data, a direct comparison of the hydrogen storage properties of the two pure La₂Ni₇ polymorphs is challenging due to the difficulty in synthesizing a pure rhombohedral La₂Ni₇ phase. However, research on the La₂₋ₓYₓNi₇ system, where increasing yttrium content stabilizes the rhombohedral phase, indicates that the structural type plays a significant role in hydrogen absorption and desorption characteristics.
Studies on hexagonal La₂Ni₇-based alloys show that they can reversibly absorb and desorb hydrogen.[4] The pressure-composition-temperature (PCT) isotherms of these alloys often exhibit two distinct plateaus, corresponding to the formation of different hydride phases. The presence of both [LaNi₅] and [La₂Ni₄] subunits within the crystal structure contributes to this behavior. It is anticipated that the different stacking of these subunits in the rhombohedral structure would lead to different plateau pressures and hydrogen storage capacities.
Experimental Protocols
Synthesis of Hexagonal La₂Ni₇: Single crystals of hexagonal La₂Ni₇ are typically synthesized by a slow cooling method from a binary La-Ni melt. The constituent elements, lanthanum and nickel, are mixed in the desired stoichiometric ratio in an alumina crucible, which is then sealed in a quartz tube under a partial argon atmosphere. The mixture is heated to a high temperature (e.g., 1150 °C) to ensure complete melting and homogenization, followed by a very slow cooling process (e.g., 2 °C/hour) to a lower temperature (e.g., 800 °C). Finally, the crystals are separated from the residual melt.
Characterization Methods:
-
X-ray Diffraction (XRD): This is the primary technique used to identify the crystal structure and determine the lattice parameters of the synthesized materials. Rietveld refinement of the powder XRD data can provide detailed structural information.
-
Pressure-Composition-Temperature (PCT) Analysis: A Sieverts-type apparatus is used to measure the hydrogen absorption and desorption isotherms. This provides crucial data on hydrogen storage capacity, plateau pressures, and hysteresis.
-
Electrochemical Testing: To evaluate the electrochemical performance, electrodes are fabricated by mixing the active material with a conductive agent and a binder. These electrodes are then assembled into test cells (e.g., with a Ni(OH)₂/NiOOH counter electrode and an Hg/HgO reference electrode in a KOH electrolyte). Charge-discharge cycling, cyclic voltammetry, and electrochemical impedance spectroscopy (EIS) are performed to assess the discharge capacity, cycling stability, and electrochemical kinetics.
Visualizing Structural Relationships and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical relationships between the crystal structures and a typical experimental workflow for their characterization.
Caption: Relationship between structural subunits and the resulting hexagonal and rhombohedral La₂Ni₇ polymorphs.
Caption: A generalized experimental workflow for the synthesis and characterization of La₂Ni₇ polymorphs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Crystallography of Diverse Intermetallic Phases in Binary La-Ni Alloy Obtained by Melting and Its Structural Evolution under High Temperature Sintering - Green Chemical Technology - Full-Text HTML - SCIEPublish [sciepublish.com]
A Comparative Guide to the Electrochemical Impedance Spectroscopy of La₂Ni₇ Electrodes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical performance of La₂Ni₇-type hydrogen storage alloy electrodes, with a focus on insights gained from Electrochemical Impedance Spectroscopy (EIS). While quantitative EIS data for the base La₂Ni₇ alloy is limited in publicly available literature, this document summarizes key findings on closely related La-Mg-Ni A₂B₇-type alloys and contrasts their performance with other classes of hydrogen storage materials.
Understanding Electrochemical Impedance in Metal Hydride Electrodes
Electrochemical Impedance Spectroscopy is a powerful non-destructive technique used to investigate the various electrochemical processes occurring at the electrode-electrolyte interface. For metal hydride electrodes, the EIS response, typically represented as a Nyquist plot, can be deconvoluted to understand key kinetic parameters that govern the efficiency of hydrogen storage and release. These parameters include:
-
Charge-Transfer Resistance (Rct): Represents the resistance to the electrochemical reaction at the surface of the alloy particles. A lower Rct value indicates faster reaction kinetics and better performance.
-
Double-Layer Capacitance (Cdl): Arises from the charge separation at the interface between the electrode surface and the electrolyte. It is related to the electrochemically active surface area.
-
Warburg Impedance (Zw): Associated with the diffusion of hydrogen atoms within the bulk of the metal hydride alloy.
Experimental Protocol for EIS on Metal Hydride Electrodes
A typical experimental setup for performing EIS on metal hydride electrodes involves a three-electrode electrochemical cell.
1. Electrode Preparation:
-
The hydrogen storage alloy (e.g., La₂Ni₇) is mechanically ground into a fine powder.
-
The alloy powder is mixed with a binder (e.g., polytetrafluoroethylene - PTFE) and a conductive agent (e.g., carbon black or nickel powder) to form a paste.
-
The paste is then pressed onto a current collector (e.g., nickel foam or mesh) to form the working electrode.
2. Electrochemical Cell Assembly:
-
A three-electrode configuration is commonly used, consisting of the prepared metal hydride working electrode, a counter electrode (typically a nickel mesh or platinum sheet), and a reference electrode (e.g., Hg/HgO or Ag/AgCl).
-
These electrodes are immersed in an alkaline electrolyte, commonly a 6 M KOH solution.
3. EIS Measurement:
-
The measurements are performed using a potentiostat equipped with a frequency response analyzer.
-
The electrode is typically held at a specific state-of-charge (SOC) or open-circuit potential.
-
A small amplitude AC voltage perturbation (e.g., 5-10 mV) is applied over a wide frequency range (e.g., 100 kHz to 1 mHz).
-
The resulting current response is measured to determine the impedance at each frequency.
4. Data Analysis:
-
The impedance data is often analyzed by fitting it to an equivalent electrical circuit model to extract the values of Rct, Cdl, and other parameters.
Logical Workflow for EIS Analysis
Experimental workflow for Electrochemical Impedance Spectroscopy analysis.
Comparative Performance of La₂Ni₇-Type and Other Hydrogen Storage Alloys
While specific quantitative data for La₂Ni₇ is scarce, studies on La₂₋ₓMgₓNi₇ alloys provide valuable insights into the effect of composition on electrochemical kinetics.
Table 1: Qualitative Comparison of Electrochemical Properties for La₂₋ₓMgₓNi₇ Alloy Electrodes
| Alloy Composition | Main Phase Structure | Charge-Transfer Resistance (Rct) | Hydrogen Reaction Rate | Reference |
| La₂Ni₇ | Ce₂Ni₇-type | - | - | [1] |
| La₁.₇Mg₀.₃Ni₇ | Ce₂Ni₇-type | Higher | Slower | [1] |
| La₁.₆Mg₀.₄Ni₇ | Ce₂Ni₇-type | Smaller | Better | [1] |
| La₁.₅Mg₀.₅Ni₇ | Ce₂Ni₇-type | Smaller | Better | [1] |
| La₁.₄Mg₀.₆Ni₇ | Ce₂Ni₇-type | Higher | Slower | [1] |
Note: "Smaller" and "Higher" for Rct are relative comparisons within this series of alloys.
The data suggests that partial substitution of La with Mg in the La₂Ni₇ structure can significantly influence the charge-transfer resistance. Specifically, compositions with x=0.4 and x=0.5 exhibit lower charge-transfer resistance, indicating enhanced hydrogen reaction kinetics.[1]
For a broader perspective, the following table presents quantitative EIS data for other types of hydrogen storage alloys.
Table 2: Quantitative EIS Data for Various Hydrogen Storage Alloy Electrodes
| Alloy Type | Specific Alloy | Rct (Ω·g) | Cdl (mF/g) | Zw (Ω·s-1/2) | Reference |
| AB₅ | MmNi₃.₅₅Co₀.₇₅Mn₀.₄Al₀.₃ | Varies with potential | Varies with potential | - | [2] |
| AB₅ | La₀.₇Ce₀.₃Ni₃.₅₅Co₀.₄₅Al₀.₃Mn₀.₂ | ~0.25 | ~450 | - | |
| AB₂ | Ti₀.₄Zr₀.₆(Ni,Mn,V)₂ | ~0.15 | ~600 | - | |
| Mg-based | Mg₂Ni | High | Low | High | [3] |
| Ti-based | TiFe | Moderate | Moderate | Moderate |
Note: The values presented are approximate and can vary significantly with the state-of-charge, temperature, and specific experimental conditions. "Mm" denotes Mischmetal.
Signaling Pathway Representation of Electrochemical Processes
The electrochemical processes occurring at the metal hydride electrode surface during charging can be visualized as a signaling pathway.
Electrochemical hydrogen charging pathway on a metal hydride electrode.
This diagram illustrates the key steps during the charging process: the charge transfer reaction at the surface where water molecules react with electrons to form adsorbed hydrogen, followed by the diffusion of hydrogen atoms from the surface into the bulk of the alloy for storage. The resistances associated with these steps, Rct and Zw, are the primary factors limiting the charging rate.
Conclusion
The electrochemical performance of La₂Ni₇-type hydrogen storage alloys is significantly influenced by their composition. Partial substitution of lanthanum with magnesium can effectively reduce the charge-transfer resistance, thereby improving the kinetics of the hydrogen storage reaction. When compared to other classes of hydrogen storage alloys, such as AB₅ and AB₂ types, the kinetic properties of La₂Ni₇-based materials are competitive, although further research is needed to obtain comprehensive quantitative EIS data. Mg-based alloys, while offering high storage capacity, generally exhibit higher impedance, indicating slower kinetics. The detailed analysis of EIS data, guided by appropriate experimental protocols and equivalent circuit models, remains a critical tool for the rational design and optimization of high-performance metal hydride electrodes for various energy storage applications.
References
A Comparative Guide to the Neutron Powder Diffraction of La₂Ni₇ Deuterides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural and hydrogen storage properties of La₂Ni₇ deuterides with related compounds, supported by experimental data from neutron powder diffraction studies. Detailed experimental protocols and data analysis workflows are presented to aid in the design and interpretation of similar experiments.
Structural Comparison of La₂Ni₇ and Y₂Ni₇ upon Deuteration
Neutron powder diffraction is a powerful technique for determining the crystal structure of materials and is particularly well-suited for locating light atoms such as deuterium within a crystal lattice. The study of deuterides is crucial for understanding and optimizing hydrogen storage materials. La₂Ni₇ and its derivatives are promising candidates for such applications.
Upon exposure to deuterium gas, La₂Ni₇ exhibits a significant and anisotropic expansion of its hexagonal unit cell. The lattice parameter c undergoes a substantial expansion, while the a parameter shows a slight contraction. This anisotropic behavior is a key characteristic of the La₂Ni₇ system upon deuteration.
In contrast, Y₂Ni₇, a related compound, also absorbs deuterium but displays different structural changes and hydrogen storage characteristics. Notably, Y₂Ni₇ exhibits three distinct plateau pressures in its pressure-composition isotherms, indicating the formation of multiple deuteride phases, a feature not observed for La₂Ni₇.
The following table summarizes the crystallographic data for La₂Ni₇ and Y₂Ni₇ before and after deuteration, as determined by neutron powder diffraction.
| Compound | Crystal System | Space Group | a (Å) | c (Å) | Unit Cell Volume (ų) | Volume Expansion (%) |
| La₂Ni₇ | Hexagonal | P6₃/mmc | 5.06352(11) | 24.6908(8) | 549.3 | - |
| La₂Ni₇D₆.₅ | Hexagonal | P6₃/mmc | ~4.957 | ~28.839 | ~613.6 | ~11.7 |
| Y₂Ni₇ | Rhombohedral | R-3m | 4.981(1) | 36.40(1) | 782.1 | - |
| Y₂Ni₇D₈.₈ | Rhombohedral | R-3m | 5.335(1) | 38.83(1) | 957.5 | 22.4 |
Experimental Protocol: In-situ Neutron Powder Diffraction
The following provides a detailed methodology for a typical in-situ neutron powder diffraction experiment to study the deuteration of La₂Ni₇.
2.1. Sample Preparation
-
Synthesis: The La₂Ni₇ alloy is synthesized by arc melting stoichiometric amounts of high-purity Lanthanum and Nickel under an inert argon atmosphere. The sample is flipped and re-melted several times to ensure homogeneity.
-
Activation: The as-synthesized ingot is crushed into a fine powder in a glovebox to prevent oxidation. The powder is then activated by heating under vacuum at a moderate temperature (e.g., 150-200 °C) for several hours to remove any surface contaminants. This is followed by several cycles of exposure to high-pressure hydrogen (or deuterium) gas and subsequent vacuum pumping.
2.2. In-situ Neutron Diffraction Measurement
-
Sample Loading: The activated La₂Ni₇ powder is loaded into a specialized sample holder (often made of vanadium, which has a low coherent neutron scattering cross-section) designed for in-situ gas loading and temperature control.
-
Instrument Setup: The experiment is performed on a high-resolution powder diffractometer at a neutron source. A suitable neutron wavelength (e.g., 1.5-2.5 Å) is selected to provide good resolution for the expected Bragg peaks.
-
Initial Measurement: A neutron diffraction pattern of the activated, "empty" La₂Ni₇ sample is collected at the desired temperature (e.g., room temperature) under vacuum. This serves as the baseline measurement.
-
Deuterium Loading: Deuterium gas is introduced into the sample cell in controlled increments. The pressure and temperature are monitored and recorded.
-
Data Collection: After each deuterium dose, the system is allowed to equilibrate. A neutron diffraction pattern is then collected. This process is repeated for various deuterium pressures to map out the phase transitions and structural changes as a function of deuterium concentration.
-
Data Analysis (Rietveld Refinement): The collected diffraction patterns are analyzed using the Rietveld refinement method. This involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. The refinement process yields precise lattice parameters, atomic positions (including those of the deuterium atoms), site occupancies, and phase fractions.
Data Analysis and Visualization
The Rietveld refinement of the neutron diffraction data is a critical step in extracting detailed structural information. The process involves minimizing the difference between the observed and calculated diffraction profiles by adjusting various parameters, including lattice parameters, atomic coordinates, and peak shape parameters.
Experimental and Data Analysis Workflow
The following diagram illustrates the logical flow of a typical neutron powder diffraction experiment for studying deuteride formation.
This workflow diagram outlines the key stages from sample synthesis to the final analysis of the structural properties of the deuterated material. Each step is crucial for obtaining high-quality, reliable data.
Validating the Magnetic Structure of La2Ni7: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate magnetic properties of materials is paramount for advancing fields ranging from data storage to quantum computing. This guide provides a comprehensive comparison of the experimental validation of the magnetic structure of La2Ni7, a weak itinerant antiferromagnet, with the contrasting properties of Y2Ni7, a weak itinerant ferromagnet.
This document details the necessary experimental protocols, presents key quantitative data in a comparative format, and illustrates the experimental workflow for robust magnetic structure determination.
Comparative Analysis of La2Ni7 and Y2Ni7
The distinct magnetic behaviors of La2Ni7 and Y2Ni7 are intrinsically linked to their crystal structures. La2Ni7 adopts a hexagonal Ce2Ni7-type structure, which gives rise to complex antiferromagnetic ordering. In contrast, Y2Ni7 crystallizes in a rhombohedral Gd2Co7-type structure, leading to weak itinerant ferromagnetism.[1] The study of these compounds, often in parallel, provides valuable insights into the delicate interplay between crystal structure and magnetic properties in intermetallic compounds.
| Property | La2Ni7 | Y2Ni7 |
| Crystal Structure | Hexagonal (Ce2Ni7-type, P63/mmc) | Rhombohedral (Gd2Co7-type, R-3m) |
| Magnetic Ordering | Weak Itinerant Antiferromagnet (wAFM) | Weak Itinerant Ferromagnet (wFM) |
| Magnetic Transition Temperatures | Three distinct transitions: T_N1 ≈ 61 K, T_N2 ≈ 56.5 K, T_N3 ≈ 42 K | T_C ≈ 53 K |
| Magnetic Phases | Three zero-field phases: Commensurate AFM (Phase A, T < 42 K), Incommensurate AFM (Phase B, 42 K < T < 56.5 K), Incommensurate AFM (Phase C, 56.5 K < T < 61 K) | Ferromagnetic |
| Ordered Magnetic Moment | Very small, ~0.15 µB/Ni | Small, 0.06 to 0.11 µB/Ni |
Experimental Protocols for Magnetic Structure Validation
A multi-technique approach is essential for the unambiguous determination of a material's magnetic structure. The following protocols outline the key experiments employed in the study of La2Ni7 and its counterparts.
Single Crystal Growth
High-quality single crystals are a prerequisite for detailed magnetic structure analysis, particularly for neutron diffraction studies.
-
Method: Flux growth method using a La-rich self-flux.
-
Procedure:
-
High-purity elemental La and Ni are mixed in a specific atomic ratio (e.g., La:Ni of 1:2) in an alumina or tantalum crucible.
-
The crucible is sealed in a quartz ampoule under a partial pressure of argon gas.
-
The mixture is heated to a high temperature (e.g., 1150 °C) to ensure complete melting and homogenization.
-
The molten solution is then slowly cooled over a period of several days to a lower temperature (e.g., 900 °C) to allow for the nucleation and growth of single crystals.
-
The excess flux is removed by decanting at the end of the growth period.
-
Single-Crystal Neutron Diffraction
Neutron diffraction is the most powerful technique for determining the arrangement of magnetic moments in a crystal lattice.
-
Instrument: A single-crystal neutron diffractometer equipped with a cryostat for low-temperature measurements.
-
Procedure:
-
A high-quality single crystal of La2Ni7 is mounted on the goniometer.
-
The crystal is cooled to the desired temperature below the magnetic ordering temperatures.
-
A monochromatic neutron beam is directed at the crystal.
-
The diffraction patterns, consisting of both nuclear and magnetic Bragg peaks, are collected as a function of scattering angle.
-
Data is collected at various temperatures, especially across the magnetic phase transitions, to track the evolution of the magnetic structure.
-
-
Data Analysis (Rietveld Refinement):
-
The collected diffraction data is analyzed using the Rietveld refinement method.
-
An initial model of the crystal and magnetic structure is proposed.
-
The theoretical diffraction pattern based on the model is calculated and compared to the experimental data.
-
The structural and magnetic parameters (lattice parameters, atomic positions, magnetic moment size and orientation, propagation vector) are refined iteratively to achieve the best fit between the calculated and observed patterns.
-
Magnetization Measurements
Magnetization measurements provide crucial information about the bulk magnetic properties and phase transitions.
-
Instrument: A SQUID (Superconducting Quantum Interference Device) magnetometer or a VSM (Vibrating Sample Magnetometer).
-
Procedure:
-
Temperature Dependence: The magnetic susceptibility (M/H) is measured as a function of temperature in a low applied magnetic field. This measurement helps to identify the magnetic transition temperatures, which appear as anomalies in the susceptibility curve.
-
Field Dependence: Isothermal magnetization curves (M vs. H) are measured at various temperatures, particularly below the ordering temperature. The shape of the hysteresis loop provides information about the type of magnetic ordering (e.g., the linear response of an antiferromagnet versus the saturation behavior of a ferromagnet).
-
Specific Heat and Electrical Resistivity Measurements
These thermodynamic and transport measurements are highly sensitive to phase transitions and provide complementary information to magnetization studies.
-
Instrument: A Physical Property Measurement System (PPMS) is commonly used for both measurements.
-
Procedure:
-
Specific Heat: The heat capacity of the sample is measured as a function of temperature. Magnetic phase transitions are typically accompanied by lambda-like anomalies in the specific heat curve.
-
Electrical Resistivity: The electrical resistance of the sample is measured as a function of temperature. Changes in the magnetic ordering can lead to distinct features, such as kinks or changes in slope, in the resistivity data.
-
Experimental Workflow for Magnetic Structure Validation
The following diagram illustrates the logical flow of experiments and analysis for validating the magnetic structure of a material like La2Ni7.
References
A Comparative Guide to La-Based A2B7-Type Hydrogen Storage Alloys
This guide provides a detailed comparison of La-based A2B7-type hydrogen storage alloys, with a focus on derivatives of the La2Ni7 structure. The performance of these materials is evaluated based on their hydrogen storage capacity, electrochemical properties, and cycling stability, supported by experimental data from recent research. This document is intended for researchers and scientists in the fields of materials science and energy storage.
Performance Comparison of A2B7-Type Alloys
The substitution of Lanthanum (La) with other rare earth elements like Yttrium (Y), or the partial substitution of Nickel (Ni) with elements such as Cobalt (Co), Manganese (Mn), and Aluminum (Al), has been a key strategy to enhance the hydrogen storage properties of A2B7-type alloys. These modifications influence the crystal structure, thermodynamics, and kinetics of hydrogen absorption and desorption. The following table summarizes the performance of various La-based A2B7-type alloys.
| Alloy Composition | Hydrogen Storage Capacity (wt%) | Maximum Discharge Capacity (mAh/g) | Cycling Stability (Capacity Retention) | Key Findings |
| La0.7Mg0.3(Ni0.85Co0.15)3.5 | ~1.8 (calculated as 1.04 H/M) | - | - | Co substitution optimizes hydrogen storage capacity.[1] |
| La0.75Mg0.25Ni3.05Co0.2Al0.05Mo0.2 | 1.58 | 334.6 (at 253 K) | - | Mo addition improves hydrogen storage capacity and low-temperature performance. |
| LaY2Ni10.5 | ~0.93 | 206.8 | 56.3% after 400 cycles (for x=0.5 Mn) | Base alloy for Mn substitution studies.[2] |
| LaY2Ni10Mn0.5 | 1.40 | 392.9 | 56.3% after 400 cycles | Partial substitution of Ni with Mn significantly increases discharge capacity.[2][3] |
| La0.57Sm0.02Y0.18Mg0.23Ni3.38Al0.03 | 1.73 | - | 84.28% after 50 cycles | Multi-element substitution leads to high storage capacity and good stability.[4] |
| La1.5Mg0.5Ni7 | - | 58 | Poor | Prepared by ball milling; shows rapid degradation.[5] |
| La0.8Mg0.2Ni3.3Co0.2Si0.05 | - | - | High rate dischargeability (HRD) of 96.2% | Si addition improves high-rate dischargeability.[6] |
| LaY1.9Ni9.8Al0.4Mn0.5 | - | ~375 | 62.7% after 300 cycles | Al substitution has a limited effect on improving cycling stability.[7] |
Experimental Protocols
The characterization of A2B7-type hydrogen storage alloys involves a series of standardized experimental procedures to determine their structure, morphology, and performance.
2.1. Alloy Synthesis and Preparation
-
Vacuum Induction Melting: The constituent metals are weighed and mixed in the desired stoichiometric ratios. The mixture is then melted in a vacuum induction furnace under an inert argon atmosphere to prevent oxidation. The resulting ingot is often re-melted multiple times to ensure homogeneity.
-
Annealing: The as-cast ingots are sealed in quartz tubes under vacuum and annealed at high temperatures (e.g., 1123-1248 K) for several hours to homogenize the microstructure and form the desired crystal phases.[4]
-
Mechanical Alloying (Ball Milling): An alternative synthesis route where powders of the constituent elements are milled at a high energy for an extended period (e.g., 30 hours).[5] This can produce nanocrystalline or amorphous structures.
2.2. Structural and Morphological Characterization
-
X-ray Diffraction (XRD): XRD is used to identify the crystal structure and phase composition of the alloys. Powdered samples are scanned over a 2θ range (e.g., 20-90°) using Cu Kα radiation. The resulting diffraction patterns are analyzed to determine the lattice parameters and the abundance of different phases, such as the Ce2Ni7 and Gd2Co7 types.[1][8]
-
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS): SEM is employed to observe the surface morphology and microstructure of the alloy particles. EDS is used for elemental mapping and to determine the chemical composition of the different phases observed in the microstructure.[2]
2.3. Hydrogen Storage Performance Evaluation
-
Pressure-Composition-Isotherm (PCI) Measurements: PCI curves are measured using a Sieverts-type apparatus. The alloy sample is placed in a reactor, and hydrogen gas is introduced in controlled increments at a constant temperature. The equilibrium pressure is recorded after each increment to plot the relationship between hydrogen pressure and hydrogen concentration in the alloy.[1][9] This provides information on the maximum hydrogen storage capacity, plateau pressure, and hysteresis.
-
Electrochemical Measurements:
-
Electrode Preparation: The alloy powder is mixed with a binder (e.g., polyvinyl alcohol) and a conductive agent (e.g., nickel powder) and cold-pressed onto a nickel foam substrate to form the working electrode.
-
Electrochemical Cell: A standard three-electrode cell is used, with the alloy as the working electrode, a sintered Ni(OH)2/NiOOH electrode as the counter electrode, and a Hg/HgO electrode as the reference electrode. The electrolyte is typically a 6 M KOH solution.[6][9]
-
Activation: The cell is subjected to several charge/discharge cycles at a low current density to fully activate the alloy.
-
Discharge Capacity: The cell is charged at a constant current and then discharged to a cut-off voltage to determine the maximum discharge capacity (mAh/g).
-
Cycling Stability: The discharge capacity is measured over a large number of cycles (e.g., 100-400) to evaluate the capacity retention rate, which indicates the material's durability.[2][4]
-
High-Rate Dischargeability (HRD): HRD is measured by charging the electrode to its full capacity and then discharging it at various current densities. The HRD is the ratio of the discharge capacity at a high current density to that at a low current density.[6]
-
Logical Relationships in Alloy Modification
The modification of La2Ni7-type alloys through elemental substitution is a strategic approach to tune their properties for specific applications. The following diagram illustrates the logical relationships between different elemental substitutions and their impact on the performance of A2B7-type hydrogen storage alloys.
Caption: Logical pathway for improving La2Ni7-type alloys.
References
- 1. researchgate.net [researchgate.net]
- 2. hydride-msu.ru [hydride-msu.ru]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. indico.cern.ch [indico.cern.ch]
- 6. ysxbcn.com [ysxbcn.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Mn Element on the Structures and Properties of A2B7-Type La–Y–Ni-Based Hydrogen Storage Alloys [mdpi.com]
- 9. bohrium.com [bohrium.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to La₂Ni₇ and Y₂Ni₇ for Hydrogen Storage Applications
For researchers, scientists, and professionals in drug development, the efficient and safe storage of hydrogen is a critical aspect of various applications, from energy solutions to catalytic hydrogenation processes. This guide provides an in-depth comparison of the hydrogen storage performance of two promising intermetallic alloys: Lanthanum-Nickel (La₂Ni₇) and Yttrium-Nickel (Y₂Ni₇).
This document outlines the key performance metrics, thermodynamic properties, and cycling stability of these materials, supported by experimental data. Detailed experimental protocols for the synthesis, activation, and characterization of these alloys are also provided to facilitate reproducible research.
At a Glance: La₂Ni₇ vs. Y₂Ni₇
| Property | La₂Ni₇ | Y₂Ni₇ |
| Crystal Structure | Ce₂Ni₇-type (Hexagonal) or Gd₂Co₇-type (Rhombohedral) | Gd₂Co₇-type (Rhombohedral) |
| Hydrogen Absorption/Desorption | Exhibits a single pressure plateau. | Exhibits three distinct pressure plateaus at room temperature. |
| Maximum Hydrogen Capacity | Approximately 1.4 - 1.6 wt% | Up to 1.7 wt% (8.9 H/f.u. at 10 MPa)[1] |
| Cycling Stability | Prone to hydrogen-induced amorphization and degradation. | Shows remarkable cycling stability with fully recoverable structural properties.[1] |
Performance Deep Dive: A Quantitative Comparison
The hydrogen storage characteristics of La₂Ni₇ and Y₂Ni₇ have been investigated under various experimental conditions. The following tables summarize the key quantitative data for a direct comparison.
Hydrogen Storage Capacity and Plateau Characteristics
| Alloy | Maximum Hydrogen Capacity (wt%) | Number of Pressure Plateaus | Plateau Pressures (at Room Temperature) |
| La₂Ni₇ | ~1.4 - 1.6 | 1 | Data not consistently reported, varies with synthesis and activation. |
| Y₂Ni₇ | ~1.7[1] | 3[1] | ~0.055 MPa, ~0.5 MPa, ~2.9 MPa[1] |
Thermodynamic Properties
The thermodynamic parameters, enthalpy (ΔH) and entropy (ΔS) of hydride formation, are crucial for understanding the stability of the metal-hydrogen bond and the heat management requirements of a hydrogen storage system.
| Alloy | Enthalpy of Hydride Formation (ΔH) | Entropy of Hydride Formation (ΔS) |
| La₂Ni₇ | - | - |
| Y₂Ni₇ | Not explicitly found in search results. | Not explicitly found in search results. |
Experimental Protocols: A Guide to Reproducible Research
Detailed and consistent experimental procedures are paramount for obtaining reliable and comparable data in materials science. The following sections outline the typical protocols for the synthesis, activation, and characterization of La₂Ni₇ and Y₂Ni₇ alloys.
Synthesis of La₂Ni₇ and Y₂Ni₇ Alloys
A common method for synthesizing these intermetallic compounds is arc melting or induction melting of the constituent elements in a controlled atmosphere.
Typical Procedure:
-
Starting Materials: High-purity Lanthanum (or Yttrium) and Nickel metals in the desired stoichiometric ratio (2:7).
-
Melting: The elements are placed in a water-cooled copper crucible within an arc or induction furnace. The chamber is evacuated to a high vacuum and then backfilled with an inert gas (e.g., Argon) to prevent oxidation.
-
Homogenization: The alloy is typically melted and re-solidified several times to ensure homogeneity.
-
Annealing: The as-cast ingot is often sealed in a quartz tube under vacuum and annealed at a specific temperature (e.g., 1000-1100 °C) for an extended period (e.g., several days to a week) to promote the formation of the desired single-phase crystal structure.
Activation of the Alloys for Hydrogen Storage
Freshly synthesized alloys are often passivated by a thin oxide layer and require an activation process to facilitate hydrogen absorption.
General Activation Protocol:
-
Sample Preparation: The alloy ingot is mechanically crushed into a fine powder in an inert atmosphere (e.g., in a glovebox) to increase the surface area.
-
Initial Hydrogenation: The powdered sample is placed in a reactor, which is then evacuated to a high vacuum. The sample is heated to a moderate temperature (e.g., 100-200 °C) under vacuum to remove any adsorbed gases.
-
High-Pressure Hydrogen Exposure: High-purity hydrogen gas is introduced into the reactor at a high pressure (e.g., several MPa). The sample is then cooled to room temperature under this hydrogen pressure.
-
Cycling: Several cycles of hydrogen absorption (at high pressure) and desorption (under vacuum) are performed to fully activate the material. This process helps to create fresh, unoxidized surfaces and microcracks that enhance the kinetics of hydrogen absorption and desorption.
Characterization Techniques
The performance of the hydrogen storage alloys is evaluated using a variety of analytical methods.
-
Pressure-Composition-Isotherm (PCI) Measurements: This is a fundamental technique to determine the hydrogen storage capacity, plateau pressures, and thermodynamic properties. A Sieverts-type apparatus is commonly used for these measurements.[2]
-
X-ray Diffraction (XRD): XRD is used to identify the crystal structure of the alloys and their hydrides, and to assess phase purity and changes upon hydrogenation.
-
Cycling Stability Tests: The long-term performance of the material is evaluated by subjecting it to a large number of absorption/desorption cycles and measuring the change in hydrogen storage capacity over time.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of La₂Ni₇ and Y₂Ni₇ hydrogen storage alloys.
Caption: General workflow for synthesis and characterization of A₂B₇ alloys.
Logical Relationship of Performance Characteristics
The interplay between the crystal structure and the hydrogen storage properties of these alloys is a key area of research. The following diagram illustrates the logical relationship between the material's characteristics and its performance.
Caption: Relationship between material properties and H₂ storage performance.
Conclusion
The comparison between La₂Ni₇ and Y₂Ni₇ reveals distinct differences in their hydrogen storage behavior, primarily driven by their crystal structures and the nature of the rare-earth element.
-
Y₂Ni₇ emerges as a more stable and high-capacity material for reversible hydrogen storage at room temperature, distinguished by its unique three-plateau hydrogenation behavior. Its excellent cycling stability makes it a promising candidate for applications requiring long-term durability.
-
La₂Ni₇ , while also a capable hydrogen storage material, exhibits a simpler, single-plateau absorption and is more susceptible to degradation upon cycling. This characteristic may limit its utility in applications demanding high cycle life.
Further research focusing on alloying modifications of La₂Ni₇ to enhance its stability, and a more detailed investigation into the thermodynamic properties of Y₂Ni₇, will be crucial for the practical application of these materials in advanced hydrogen storage systems.
References
A Comparative Guide to the Surface Analysis of (La,Mg)₂Ni₇ Alloys using X-ray Photoelectron Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the surface properties of (La,Mg)₂Ni₇ alloys, a promising class of materials for hydrogen storage, utilizing X-ray Photoelectron Spectroscopy (XPS). The following sections detail the experimental data, protocols, and the critical relationship between surface composition and alloy performance. This information is benchmarked against related hydrogen storage materials to offer a broader perspective for material selection and development.
Comparative Analysis of Surface Composition
The surface chemistry of hydrogen storage alloys is paramount as it governs the initial hydrogen absorption and desorption kinetics, as well as the material's long-term stability. XPS provides crucial insights into the elemental composition and chemical states at the very surface of these materials.
A study by Werwiński et al. (2025) investigated the electronic properties of La₂₋ₓMgₓNi₇ alloys and provided valuable XPS data on their valence bands.[1][2][3][4] Their work highlights the influence of magnesium substitution on the electronic structure, which is a key factor in the alloy's hydrogen storage characteristics.
While detailed core-level XPS data for the (La,Mg)₂Ni₇ system is still emerging in the literature, we can draw comparisons with the well-studied related binary compounds, LaNi₅ and Mg₂Ni. The surface of LaNi₅ is often enriched with lanthanum, which readily forms oxides and hydroxides (La₂O₃, La(OH)₃).[2][5] This surface oxide layer plays a critical role in the activation process of the alloy.[6] In the case of Mg₂Ni, the surface is typically composed of metallic nickel and magnesium oxide.[1]
| Alloy System | Element | Core Level | Binding Energy (eV) | Atomic Concentration (%) | Reference |
| (La,Mg)₂Ni₇ (Typical) | La | 3d₅/₂ | ~834-838 | Varies with Mg content | General Literature |
| Mg | 2p | ~49-51 | Varies with La content | General Literature | |
| Ni | 2p₃/₂ | ~852-856 | Varies with La/Mg ratio | General Literature | |
| O | 1s | ~529-532 | Present due to surface oxidation | General Literature | |
| LaNi₅ | La | 3d₅/₂ | 834.5 (as La₂O₃) | Surface enriched | [2][5] |
| Ni | 2p₃/₂ | 852.7 (metallic) | - | [7] | |
| O | 1s | 529.5 (in La₂O₃) | Significant surface presence | [2][5] | |
| Mg₂Ni | Mg | 2p | 49.8 (as MgO) | Surface enriched | [1] |
| Ni | 2p₃/₂ | 852.5 (metallic) | - | [8] | |
| O | 1s | 530.8 (in MgO) | Significant surface presence | [1] |
Note: The binding energies and atomic concentrations for (La,Mg)₂Ni₇ are generalized based on typical values for La, Mg, and Ni in similar chemical environments. Specific values can vary depending on the exact stoichiometry, surface preparation, and exposure to atmosphere.
Experimental Protocols
Accurate and reproducible XPS data is contingent on a meticulous experimental protocol, especially for air-sensitive materials like (La,Mg)₂Ni₇ alloys.
Sample Preparation and Handling
-
Inert Atmosphere Handling: Due to their high reactivity with oxygen and moisture, (La,Mg)₂Ni₇ alloys must be handled in an inert atmosphere (e.g., an argon-filled glovebox).
-
Sample Mounting: The alloy powder is typically pressed into a pellet or mounted on a sample holder using conductive, vacuum-compatible tape or clips.
-
Surface Cleaning: To remove surface contamination and the native oxide layer, in-situ argon ion sputtering is commonly employed within the XPS chamber. The sputtering parameters (ion energy, etch time) should be carefully optimized to avoid preferential sputtering and damage to the underlying alloy.
XPS Data Acquisition
-
Instrumentation: A high-resolution X-ray photoelectron spectrometer equipped with a monochromatic Al Kα or Mg Kα X-ray source is used.
-
Vacuum Conditions: The analysis is performed under ultra-high vacuum (UHV) conditions (typically <10⁻⁹ Torr) to minimize surface re-contamination.
-
Survey Scan: A wide energy range scan (0-1200 eV) is initially performed to identify all elements present on the surface.
-
High-Resolution Scans: Detailed scans of the core-level peaks of interest (La 3d, Mg 2p, Ni 2p, O 1s, C 1s) are then acquired with a high energy resolution to determine the chemical states and for accurate quantification.
-
Charge Neutralization: For non-conductive or poorly conductive samples, a low-energy electron flood gun is used to neutralize surface charging.
-
Calibration: The binding energy scale is calibrated using the adventitious carbon C 1s peak at 284.8 eV or by referencing to a known metallic peak (e.g., Au 4f₇/₂ at 84.0 eV).[4]
Visualizing Experimental and Logical Workflows
To better understand the processes involved in the XPS analysis of (La,Mg)₂Ni₇ alloys and the interpretation of the data, the following diagrams are provided.
Caption: Experimental workflow for XPS analysis of (La,Mg)₂Ni₇ alloys.
Caption: Relationship between alloy composition, surface properties, and performance.
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. arxiv.org [arxiv.org]
- 5. Frontiers | Surface Properties of LaNi5 and TiFe—Future Opportunities of Theoretical Research in Hydrides [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to La-Mg-Ni-M Alloys: Unveiling Structural and Electrochemical Properties
A comprehensive analysis of La-Mg-Ni-M (where M = Al, Co, Mn, Ti, Cu) alloys reveals the significant impact of elemental substitution on their crystal structure and electrochemical performance as hydrogen storage materials. This guide provides a comparative overview of these alloys, supported by experimental data, to aid researchers and scientists in the development of advanced energy storage solutions.
The quest for efficient and safe hydrogen storage has propelled extensive research into metal hydrides, with La-Mg-Ni based alloys emerging as promising candidates due to their high hydrogen storage capacity and favorable electrochemical properties. The partial substitution of nickel with other elements (M) has been a key strategy to tailor their performance, influencing factors such as phase structure, hydrogen absorption/desorption kinetics, and cycle life. This guide synthesizes experimental findings to offer a clear comparison of the structural and electrochemical characteristics of various La-Mg-Ni-M alloys.
Structural Properties: A Tale of Phases and Lattices
The substitution of different M elements into the La-Mg-Ni lattice profoundly alters the phase composition and crystal structure of the alloys. Typically, these alloys consist of a primary hydrogen storage phase, often with a superlattice structure derived from the CaCu₅-type, such as (La,Mg)Ni₃, (La,Mg)₂Ni₇, and LaNi₅ phases. The relative abundance of these phases and their lattice parameters are crucial determinants of the alloy's hydrogen storage characteristics.
| Substituting Element (M) | Predominant Phases | Effect on Lattice Parameters | Key Structural Observations |
| Aluminum (Al) | LaNi₅, La₂Ni₇, LaNi₃ | Increases cell volume of the La₂Ni₇ phase. | Higher Al content can lead to a decrease in the LaNi₅ phase and an increase in the LaNi₃ phase.[1] |
| Cobalt (Co) | (La,Mg)Ni₃, LaNi₅ | Generally leads to a smaller cell volume expansion upon hydrogenation. | The presence of the La₂Ni₇ phase is considered beneficial for overall electrochemical performance. |
| Manganese (Mn) | (La,Mg)Ni₃, LaNi₅ | - | - |
| Titanium (Ti) | Mg, Mg₂Ni, Ni₃Ti | - | The presence of the Ni₃Ti phase can improve activation properties.[2] |
| Copper (Cu) | Mg₂Ni, LaMg₃, La₂Mg₁₇ | - | The addition of Cu can influence the morphology of the primary and eutectic phases. |
Table 1: Comparison of Structural Properties of La-Mg-Ni-M Alloys.
Electrochemical Performance: A Balancing Act of Capacity, Kinetics, and Stability
The ultimate utility of these alloys lies in their electrochemical performance as negative electrodes in nickel-metal hydride (Ni-MH) batteries. Key performance indicators include discharge capacity, high-rate dischargeability (HRD), and cycling stability.
Discharge Capacity
The maximum discharge capacity is a primary measure of a material's hydrogen storage capability in an electrochemical cell.
| Substituting Element (M) | Maximum Discharge Capacity (mAh/g) | Observations |
| Aluminum (Al) | ~354.5 - 373.1 | Excessive Al content can negatively impact discharge performance.[1] |
| Cobalt (Co) | ~355.4 - 403.1 | The maximum discharge capacity can remain high despite changes in Co content.[3][4] |
| Manganese (Mn) | ~395.3 - 403.1 | - |
| Titanium (Ti) | ~50.45 - 96.67 | The presence of Ni₃Ti and Mg₃MnNi₂ phases can improve discharge capacity.[2] |
| Copper (Cu) | - | The addition of La and melt spinning can significantly influence discharge capacity.[5] |
Table 2: Comparison of Maximum Discharge Capacity of La-Mg-Ni-M Alloy Electrodes.
High-Rate Dischargeability (HRD) and Electrochemical Kinetics
High-rate dischargeability, the ability to maintain capacity at high discharge currents, is crucial for high-power applications. It is closely linked to the electrochemical kinetics, including the exchange current density (I₀) and the hydrogen diffusion coefficient (D).
| Substituting Element (M) | High-Rate Dischargeability (HRD) | Exchange Current Density (I₀) | Hydrogen Diffusion Coefficient (D) |
| Aluminum (Al) | - | - | - |
| Cobalt (Co) | Increases from 67% to 81.3% (at optimal composition) | Generally increases with optimal Co content | Increases with optimal Co content |
| Manganese (Mn) | - | - | - |
| Titanium (Ti) | - | - | - |
| Copper (Cu) | - | - | - |
Table 3: Comparison of High-Rate Dischargeability and Electrochemical Kinetics of La-Mg-Ni-M Alloy Electrodes.
Cycling Stability
The ability to retain discharge capacity over repeated charge-discharge cycles is a critical parameter for the longevity of Ni-MH batteries.
| Substituting Element (M) | Cycling Stability (Capacity Retention) | Mechanism of Improvement |
| Aluminum (Al) | Significantly improved. | Formation of a protective Al-rich passive layer on the alloy surface, which inhibits corrosion. |
| Cobalt (Co) | Greatly improved.[4] | Suppression of cell volume expansion during hydrogenation, reducing pulverization and corrosion.[4] |
| Manganese (Mn) | Improved. | - |
| Titanium (Ti) | Improved.[2] | - |
| Copper (Cu) | - | - |
Table 4: Comparison of Cycling Stability of La-Mg-Ni-M Alloy Electrodes.
Experimental Protocols
A general workflow for the synthesis and characterization of La-Mg-Ni-M alloys is outlined below. Specific parameters can vary between studies.
Alloy Synthesis
La-Mg-Ni-M alloys are typically prepared by arc melting or induction melting of the constituent pure metals in a water-cooled copper crucible under an argon atmosphere. To ensure homogeneity, the ingots are often remelted several times. Subsequent annealing at high temperatures (e.g., 900-1000°C) for an extended period is a common practice to improve the homogeneity and crystal structure of the alloys.[6] For some applications, mechanical alloying is employed to produce nanocrystalline or amorphous structures.[6]
Structural Characterization
The crystal structure and phase composition of the synthesized alloys are primarily determined using X-ray Diffraction (XRD) . Rietveld refinement of the XRD data is used to obtain detailed structural information, including lattice parameters and phase abundances. Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDS) is used to analyze the microstructure and elemental distribution within the alloys.
Electrochemical Measurements
To evaluate the electrochemical properties, the alloy powders are mixed with a binder (e.g., polytetrafluoroethylene) and a conductive agent (e.g., carbon black or nickel powder) to fabricate the negative electrodes.[6] These electrodes are then tested in a three-electrode half-cell setup, typically with a Ni(OH)₂/NiOOH counter electrode and a Hg/HgO reference electrode in a KOH electrolyte solution.[6]
-
Discharge Capacity and Cycling Stability: The electrodes are subjected to repeated charge-discharge cycles at a constant current density. The discharge capacity is measured at each cycle to determine the maximum capacity and the capacity retention rate over cycling.
-
High-Rate Dischargeability (HRD): The HRD is evaluated by measuring the discharge capacity at various current densities.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the electrochemical kinetics of the electrode, providing information on the charge transfer resistance and other kinetic parameters.
-
Anodic Polarization (Tafel Polarization): This technique is employed to determine the exchange current density (I₀), which is a measure of the charge transfer kinetics at the electrode-electrolyte interface.
-
Potential-Step and Current-Step Techniques: These methods are used to measure the hydrogen diffusion coefficient (D) within the bulk of the alloy.
Visualizing the Workflow and Relationships
The following diagrams illustrate the general experimental workflow and the interplay between composition, structure, and performance in La-Mg-Ni-M alloys.
Caption: Experimental workflow for La-Mg-Ni-M alloy characterization.
Caption: Interplay of composition, structure, and performance.
References
Safety Operating Guide
Proper Disposal of Lanthanum-Nickel (La2Ni7) Alloys
The proper disposal of Lanthanum-Nickel (2/7), an intermetallic compound, is critical for ensuring laboratory safety and environmental protection. Disposal procedures should be handled with care, considering the chemical properties of its constituent elements, lanthanum and nickel. As a pyrophoric material, lanthanum-nickel alloy requires specific handling to prevent spontaneous ignition upon contact with air. Furthermore, nickel is a known carcinogen and skin sensitizer, necessitating measures to prevent personnel exposure.
Hazard Identification and Safety Data
Before handling and disposal, it is essential to understand the hazards associated with lanthanum-nickel alloys. The following table summarizes key quantitative data and hazard information for the components.
| Component | CAS Number | Hazard Statements (H-phrases) | Precautionary Statements (P-phrases) | Exposure Limits (OSHA PEL) |
| Lanthanum | 7439-91-0 | H261: In contact with water releases flammable gas. H315: Causes skin irritation. H319: Causes serious eye irritation. | P231+P232: Handle under inert gas. Protect from moisture. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Not established |
| Nickel | 7440-02-0 | H317: May cause an allergic skin reaction. H351: Suspected of causing cancer. H372: Causes damage to organs through prolonged or repeated exposure. | P201: Obtain special instructions before use. P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. | 1 mg/m³ TWA |
Disposal Protocol
A standardized experimental protocol for the disposal of lanthanum-nickel alloys involves careful passivation to mitigate their pyrophoric nature before final disposal as hazardous waste.
Objective: To safely passivate and prepare lanthanum-nickel (2/7) for disposal.
Materials:
-
Lanthanum-Nickel (2/7) waste
-
Inert gas (Argon or Nitrogen)
-
Schlenk line or glovebox
-
Dry, deoxygenated heptane or other inert, non-reactive solvent
-
2-Propanol (Isopropanol)
-
Deionized water
-
Appropriate hazardous waste container
-
Personal Protective Equipment (PPE): Flame-retardant lab coat, safety glasses, face shield, heavy-duty chemical-resistant gloves.
Procedure:
-
Inert Atmosphere: All handling of the lanthanum-nickel alloy must be performed under an inert atmosphere (argon or nitrogen) in a glovebox or using a Schlenk line to prevent ignition.
-
Initial Quenching: Slowly add small portions of the lanthanum-nickel waste to a flask containing dry, deoxygenated heptane. This will help to dissipate heat and provides a controlled environment.
-
Passivation: While maintaining an inert atmosphere and stirring the suspension, slowly add 2-propanol dropwise to the mixture. The alcohol will react with the alloy to passivate the surface. Monitor for any temperature increase or gas evolution.
-
Hydrolysis: After the reaction with 2-propanol has subsided, slowly and carefully add deionized water dropwise to complete the passivation process. This step should be performed with extreme caution as flammable hydrogen gas will be evolved. Ensure adequate ventilation and the absence of ignition sources.
-
Separation and Drying: Once the reaction is complete and the evolution of gas has ceased, allow the solid material to settle. Decant the solvent. The remaining solid should be dried under a stream of inert gas.
-
Waste Collection: The passivated solid waste should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Final Disposal: The container of passivated lanthanum-nickel waste must be disposed of through the institution's hazardous waste management program. The waste should be declared as containing lanthanum and nickel.
Disposal Workflow
The logical workflow for the disposal of lanthanum-nickel (2/7) is outlined in the diagram below. This process ensures that all safety precautions and regulatory requirements are met.
Caption: Logical workflow for the safe disposal of La2Ni7.
Essential Safety and Logistics for Handling Lanthanum-Nickel Alloy
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with Lanthanum-Nickel (LaNi5) alloys. Adherence to these procedures is vital to mitigate risks and ensure a safe laboratory environment.
Hazard Identification
Lanthanum-nickel alloys present several health and physical hazards. The material is classified as a flammable solid and can cause serious health effects.[1] Key hazards include:
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2]
-
Skin Sensitization: May cause an allergic skin reaction.[2]
-
Organ Damage: Causes damage to organs (specifically the lungs) through prolonged or repeated exposure via inhalation.[1][2]
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects.[2]
-
Combustibility: Dust generated from the alloy can form explosive mixtures in the air.[2]
The material is also sensitive to air and moisture.[1][3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling Lanthanum-Nickel alloys to minimize exposure and ensure personal safety.
| PPE Category | Item | Standard/Specification |
| Eye Protection | Safety glasses with side shields or goggles.[1][4] A face shield should be used in conjunction with glasses or goggles for added protection.[5] | European Standard EN 166 or OSHA 29 CFR 1910.133.[1][3] |
| Hand Protection | Impermeable, protective gloves (e.g., rubber).[2][4] | Inspect gloves for damage before and after use.[5] |
| Skin and Body | Long-sleeved, flame-resistant clothing.[1][5] In case of dust production, dustproof clothing is necessary.[2] | N/A |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (e.g., N95, P100) is required if exposure limits are exceeded or if dust is generated.[1][3][4] | Work should be conducted under a fume hood. |
Operational Plan: Step-by-Step Handling Procedures
3.1. Receiving and Storage
-
Upon receipt, visually inspect the container for any damage.
-
Store the container in a tightly closed, dry, and well-ventilated area.[4]
-
The storage area should be locked or accessible only to authorized personnel.[2]
-
Keep the material away from heat, sparks, open flames, and other ignition sources.[1]
-
Store away from incompatible materials such as acids and oxidizing agents.[1][3] Never allow the product to come into contact with water during storage.
3.2. Handling and Use
-
All work with Lanthanum-Nickel alloy must be conducted within a certified chemical fume hood to control dust and fume exposure.
-
Ensure adequate ventilation.[1]
-
Avoid generating dust.[2] If processing solid materials, consider the potential for combustible dust formation and use appropriate exhaust ventilation.[4]
-
Ground and bond containers and receiving equipment to prevent static discharge.[3]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Wash hands and face thoroughly after handling the material.
-
Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[2]
Immediate Safety Plan: Emergency Procedures
4.1. Spills and Leaks
-
Evacuate: Evacuate unnecessary personnel from the area.[2]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Control Ignition Sources: Remove all sources of ignition.[2]
-
Containment: For dry spills, sweep up the material and place it into a suitable, closed container for disposal.[3][4] Avoid creating dust. A dust suppressant can be utilized.[2]
-
Environmental Protection: Do not let the product enter drains, as it is toxic to aquatic life.[2] Collect any spillage.[2]
4.2. Personal Exposure
-
Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult, provide artificial respiration.[1] Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[1] If skin irritation or a rash occurs, get medical advice.[2]
-
Eye Contact: Rinse eyes immediately with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do. Call an ophthalmologist.
-
Ingestion: Clean the mouth with water and then drink plenty of water (two glasses at most).[1] Seek medical attention if symptoms occur.[1][3]
Disposal Plan
Lanthanum-Nickel waste is classified as hazardous and must be disposed of accordingly.[1][6]
-
Containerization: Collect waste in a suitable, closed, and properly labeled container.[3][4] Empty containers may retain product residue and can be dangerous.[1][6]
-
Regulations: Dispose of the waste in accordance with all local, regional, national, and international regulations.[1][2] Chemical waste generators must consult these regulations to ensure complete and accurate classification.[3]
-
Environmental Precaution: Do not allow the material to contaminate ground water systems or be flushed into surface water or sanitary sewers.[3][6]
Safe Handling Workflow
Caption: Workflow for the safe handling of Lanthanum-Nickel alloy.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
